molecular formula C10H19NO B1330117 4-(Tert-butyl)cyclohexanone oxime CAS No. 4701-98-8

4-(Tert-butyl)cyclohexanone oxime

Cat. No.: B1330117
CAS No.: 4701-98-8
M. Wt: 169.26 g/mol
InChI Key: XIOIFAFSEIOPFO-UHFFFAOYSA-N
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Description

4-(Tert-butyl)cyclohexanone oxime is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Tert-butyl)cyclohexanone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Tert-butyl)cyclohexanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butyl)cyclohexanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-tert-butylcyclohexylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOIFAFSEIOPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279133
Record name 4-(tert-butyl)cyclohexanone oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4701-98-8
Record name 4701-98-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11346
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(tert-butyl)cyclohexanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 4-(tert-butyl)cyclohexanone oxime?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(tert-butyl)cyclohexanone Oxime

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(tert-butyl)cyclohexanone oxime, a pivotal molecule for both mechanistic studies and synthetic applications. Its rigid conformational structure, imparted by the bulky tert-butyl group, makes it an exemplary model for stereochemical analysis. We will delve into its synthesis, structural properties, spectroscopic signature, and key reactivity, with a particular focus on its behavior in the Beckmann rearrangement.

Core Physicochemical and Structural Properties

4-(tert-butyl)cyclohexanone oxime is a white crystalline solid at room temperature. The presence of the sterically demanding tert-butyl group effectively "locks" the cyclohexane ring into a chair conformation where this group occupies an equatorial position to minimize 1,3-diaxial interactions.[1] This conformational rigidity removes the complexities of ring flipping, making it an ideal substrate for studying reaction stereochemistry.

The oxime functional group itself introduces another layer of stereoisomerism, as it can exist in either (E) or (Z) configurations. The relative stability and reactivity of these isomers are critical considerations in its application, particularly in stereospecific reactions like the Beckmann rearrangement.

Table 1: Physicochemical Properties of 4-(tert-butyl)cyclohexanone Oxime

PropertyValueSource(s)
CAS Number 4701-98-8[2][3]
Molecular Formula C₁₀H₁₉NO[2][3]
Molecular Weight 169.26 g/mol [2]
IUPAC Name N-(4-tert-butylcyclohexylidene)hydroxylamine[2]
Melting Point 137-139 °C[4]
Boiling Point 257.2 °C at 760 mmHg (Predicted)[4]
Appearance Colorless to off-white solid[4][5]

Synthesis of 4-(tert-butyl)cyclohexanone Oxime

The most common and reliable laboratory synthesis involves the condensation reaction between 4-(tert-butyl)cyclohexanone and hydroxylamine. The reaction is typically straightforward, proceeding in high yield.

Expert Insight: Causality Behind Experimental Choices

The choice of a proton scavenger (e.g., sodium acetate or an organic base like pyridine) is critical when using hydroxylamine hydrochloride (NH₂OH·HCl). The reaction releases one equivalent of HCl, which can protonate the hydroxylamine, rendering it non-nucleophilic. The base neutralizes this acid, driving the equilibrium towards the oxime product. Ethanol or aqueous ethanol is a common solvent choice due to the excellent solubility of both the reactants and the base.

Experimental Protocol: Oximation of 4-(tert-butyl)cyclohexanone
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 4-(tert-butyl)cyclohexanone (commercially available[6]) in 100 mL of 95% ethanol.

  • Addition of Reagents: To this solution, add 1.2 equivalents of hydroxylamine hydrochloride followed by 1.5 equivalents of sodium acetate trihydrate.

  • Reaction: Heat the mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot. The reaction is typically complete within 1-2 hours.

  • Workup: Allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 200 mL of cold deionized water with stirring. The oxime product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash the filter cake with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield pure 4-(tert-butyl)cyclohexanone oxime.

Visualization: Synthesis Workflow

G cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_product Final Product ketone 4-(tert-butyl)cyclohexanone reaction Reflux (1-2h) ketone->reaction hydroxylamine NH₂OH·HCl hydroxylamine->reaction base Sodium Acetate base->reaction solvent Ethanol/Water solvent->reaction workup Concentration & Water Precipitation reaction->workup Cooling purification Filtration & Recrystallization workup->purification product Pure 4-(tert-butyl)cyclohexanone Oxime purification->product

Caption: Workflow for the synthesis of 4-(tert-butyl)cyclohexanone oxime.

Spectroscopic and Structural Elucidation

Confirming the identity and purity of the synthesized oxime is achieved through standard spectroscopic techniques. The locked conformation significantly simplifies the NMR spectra compared to conformationally mobile cyclohexanes.

Table 2: Key Spectroscopic Signatures for 4-(tert-butyl)cyclohexanone Oxime

TechniqueFeatureExpected ObservationRationale
FT-IR O-H stretchBroad, ~3100-3400 cm⁻¹Hydrogen-bonded hydroxyl group of the oxime.
C=N stretchMedium, ~1650-1680 cm⁻¹Characteristic imine bond of the oxime.[7]
C-H stretch~2850-2970 cm⁻¹Aliphatic C-H bonds of the cyclohexane and tert-butyl groups.
¹H NMR -OH protonBroad singlet, variable shiftExchangeable hydroxyl proton.
tert-butyl protonsSharp singlet, ~0.9 ppmNine equivalent protons of the sterically isolated tert-butyl group.
Cyclohexane protonsMultiplets, ~1.2-3.0 ppmAxial and equatorial protons on the ring, with distinct chemical shifts. The protons alpha to the oxime are typically the most downfield.[1]
¹³C NMR C=NOH carbon~155-160 ppmDeshielded carbon of the oxime functional group.[7]
Quaternary tert-butyl C~32 ppmCarbon atom of the tert-butyl group attached to the ring.
CH₃ carbons~27 ppmThree equivalent methyl carbons of the tert-butyl group.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 169Corresponds to the molecular weight of the compound.[2]

Reactivity and Synthetic Utility: The Beckmann Rearrangement

The most significant reaction of 4-(tert-butyl)cyclohexanone oxime is the Beckmann rearrangement, a classic transformation of an oxime into an amide (or a lactam from a cyclic oxime).[8] This reaction is of immense industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[8][9]

Mechanism and Stereospecificity

The rearrangement is catalyzed by acid (e.g., H₂SO₄, PPA) or other reagents that can convert the hydroxyl group into a good leaving group.[8][9] The reaction is highly stereospecific: the group that is anti-periplanar to the leaving group on the nitrogen atom is the one that migrates.

For 4-(tert-butyl)cyclohexanone oxime, this stereospecificity dictates which C-C bond of the cyclohexane ring breaks and migrates to the nitrogen atom, leading to the formation of a substituted caprolactam. The reaction provides a textbook example of migratory aptitude and stereoelectronic control in a rearrangement.

Visualization: Beckmann Rearrangement Mechanism

G start Oxime + H⁺ protonated Protonated Oxime start->protonated 1. Protonation of OH rearrangement Rearrangement Step (Rate-Determining) protonated->rearrangement 2. H₂O departs nitrilium Nitrilium Ion Intermediate rearrangement->nitrilium C-C bond migrates (group anti to OH) invis1 nitrilium->invis1 water_attack H₂O Attack intermediate2 Protonated Imidic Acid water_attack->intermediate2 invis2 intermediate2->invis2 tautomerization Tautomerization product Lactam Product tautomerization->product Keto-enol type invis1->water_attack 3. Nucleophilic attack invis2->tautomerization 4. Deprotonation

Caption: Key mechanistic steps of the acid-catalyzed Beckmann rearrangement.

Other Potential Applications

While dominated by the Beckmann rearrangement, derivatives of 4-(tert-butyl)cyclohexanone have been explored for their biological activity. For instance, certain lactones and acetates derived from the parent ketone have shown antibacterial and insect antifeedant properties.[10] This suggests that the oxime and its subsequent derivatives could serve as scaffolds for developing new bioactive compounds.

Safety and Handling

No specific, comprehensive safety data sheet is widely available for 4-(tert-butyl)cyclohexanone oxime itself. Therefore, it should be handled with the precautions appropriate for a novel chemical compound. Prudent laboratory practice dictates treating it with the same level of care as its precursor, 4-(tert-butyl)cyclohexanone.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][11]

  • Hazards of Precursor: The parent ketone is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[5][12] Similar hazards should be assumed for the oxime derivative.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]

Conclusion

4-(tert-butyl)cyclohexanone oxime is more than a simple derivative; it is a powerful tool for chemical education and research. Its conformationally locked structure provides an unambiguous platform for studying stereospecific reactions, most notably the Beckmann rearrangement. The straightforward synthesis and clear spectroscopic properties make it an accessible yet insightful compound for researchers in organic synthesis, mechanistic chemistry, and materials science, particularly for those investigating the synthesis of substituted lactams and polyamides.

References

  • Title: 4-(Tert-butyl)cyclohexanone oxime | C10H19NO | CID 223594 Source: PubChem URL: [Link]

  • Source: Google Patents (US7449600B2)
  • Title: cis-4-tert-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives Source: ResearchGate URL: [Link]

  • Title: 4-(tert-butyl)cyclohexanone oxime (4701-98-8) Source: Chemchart URL: [Link]

  • Title: OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE Source: CDN URL: [Link]

  • Title: Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate Source: The Royal Society of Chemistry URL: [Link]

  • Title: Beckmann Rearrangement of Oximes under Very Mild Conditions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Beckmann rearrangement Source: Wikipedia URL: [Link]

  • Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]

  • Title: Beckmann Rearrangement of Oximes under Very Mild Conditions Source: Audrey Yun Li (Compilation) URL: [Link]

  • Title: Beckmann rearrangement process catalyzed by TFA and cyclohexanone oxime... Source: ResearchGate URL: [Link]

  • Title: Cyclohexanone, 4-(1,1-dimethylethyl)- Source: NIST WebBook URL: [Link]

  • Source: Google Patents (US7091381B2)
  • Title: 4-tert-Butylcyclohexanone | C10H18O | MD Topology | NMR | X-Ray Source: ATB - Automated Topology Builder URL: [Link]

  • Title: Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime Source: PubMed URL: [Link]

Sources

An In-depth Technical Guide to the Structure and Stereochemistry of 4-(tert-butyl)cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the molecular structure and stereochemical nuances of 4-(tert-butyl)cyclohexanone oxime. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's properties for applications in organic synthesis and medicinal chemistry.

Introduction: The Significance of Constrained Cyclohexane Systems

4-(tert-butyl)cyclohexanone oxime is a derivative of cyclohexanone, a fundamental scaffold in organic chemistry. The introduction of a bulky tert-butyl group at the C4 position has profound implications for the molecule's conformational behavior. This substituent effectively "locks" the cyclohexane ring into a specific chair conformation, thereby providing a rigid framework to study the stereochemistry of the oxime functional group.[1][2] Understanding the interplay between the conformationally restricted ring and the geometry of the C=N double bond is crucial for predicting reactivity and designing stereoselective syntheses.

Molecular Structure and Conformational Analysis

The Chair Conformation and the Anancomeric Effect of the tert-Butyl Group

The cyclohexane ring in 4-(tert-butyl)cyclohexanone preferentially adopts a chair conformation to minimize angle and torsional strain. The large tert-butyl group, due to severe 1,3-diaxial interactions, overwhelmingly favors the equatorial position.[1] This energetic preference is so significant that the ring is essentially locked in the conformation where the tert-butyl group is equatorial, a phenomenon known as the anancomeric effect. This conformational rigidity simplifies stereochemical analysis by removing the complexities of ring flipping.

The Oxime Functional Group: E/Z Isomerism

The oxime functional group (C=N-OH) introduces an element of planar chirality. Due to the restricted rotation around the carbon-nitrogen double bond, two geometric isomers, designated as (E) and (Z), can exist.[3][4] The assignment of these isomers is based on the Cahn-Ingold-Prelog priority rules, considering the substituents on the C=N double bond.[4]

  • (E)-isomer: The hydroxyl group (-OH) is on the opposite side of the higher-priority substituent on the carbonyl carbon.

  • (Z)-isomer: The hydroxyl group (-OH) is on the same side as the higher-priority substituent on the carbonyl carbon.

In the case of 4-(tert-butyl)cyclohexanone oxime, the two substituents on the former carbonyl carbon are the two methylene groups of the cyclohexane ring. The priority is determined by the atoms further down the chain.

Synthesis and Isomer Separation

The synthesis of 4-(tert-butyl)cyclohexanone oxime is typically achieved through the condensation reaction of 4-(tert-butyl)cyclohexanone with hydroxylamine.[5][6] The reaction is often carried out using hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine.[7]

General Synthetic Protocol

A detailed, step-by-step methodology for a typical synthesis is provided below:

Materials:

  • 4-(tert-butyl)cyclohexanone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate or other suitable base

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-(tert-butyl)cyclohexanone in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is typically isolated by precipitation upon addition of water, followed by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The reaction generally yields a mixture of (E) and (Z) isomers.[7] The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and pH.[7][8]

Isomer Separation and Characterization

The separation of the (E) and (Z) isomers can be challenging but is often achievable through fractional crystallization or column chromatography. The distinct physical properties of the isomers, such as melting point and solubility, facilitate their separation.

Stereochemical Assignment and Spectroscopic Analysis

Definitive assignment of the (E) and (Z) configuration is accomplished through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of oximes. The chemical shifts of the protons and carbons near the C=N bond are sensitive to the orientation of the hydroxyl group.

  • ¹H NMR: The chemical shifts of the α-protons (the CH2 groups adjacent to the C=N) are particularly informative. In one isomer, the hydroxyl group will be syn-periplanar to one of the α-protons, leading to a downfield shift due to deshielding effects. Conversely, the α-protons on the opposite side will be in a different chemical environment.

  • ¹³C NMR: The chemical shifts of the carbons in the cyclohexane ring, especially the carbon of the C=N bond and the adjacent carbons, will also differ between the (E) and (Z) isomers.

Table 1: Representative NMR Data for 4-(tert-butyl)cyclohexanone

NucleusChemical Shift (ppm)
¹³C (C=O)~211.6
¹³C (C-C(CH₃)₃)~46.6
¹³C (CH₂)~41.0, ~27.4
¹³C (C(CH₃)₃)~32.2
¹³C (CH₃)~27.4
¹H (CH₂)~2.28, ~2.23, ~2.01
¹H (CH)~1.39
¹H (C(CH₃)₃)~0.84

Note: The exact chemical shifts for the oxime isomers will vary but can be predicted and compared to experimental data.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups.

Table 2: Key IR Absorptions for 4-(tert-butyl)cyclohexanone and its Oxime

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
O-H (oxime)Stretching3100-3600 (broad)
C-H (sp³ and sp²)Stretching2850-3000
C=N (oxime)Stretching1620-1680
C=O (ketone)Stretching~1715
N-O (oxime)Stretching930-960

The disappearance of the strong C=O stretch of the starting ketone and the appearance of the O-H and C=N stretches are indicative of a successful oximation reaction.[11][12]

The Curtin-Hammett Principle in Oximation

The formation of a mixture of (E) and (Z) oxime isomers from the conformationally locked 4-(tert-butyl)cyclohexanone can be understood in the context of the Curtin-Hammett principle.[13][14] This principle applies when two rapidly interconverting conformers of a reactant lead to different products.

In this case, the nucleophilic attack of hydroxylamine on the carbonyl group can occur from two different faces (axial and equatorial), leading to two diastereomeric tetrahedral intermediates. These intermediates are in rapid equilibrium. The subsequent irreversible elimination of water to form the oxime C=N double bond proceeds through different transition states for the formation of the (E) and (Z) isomers.

According to the Curtin-Hammett principle, the ratio of the (E) and (Z) products is not determined by the relative populations of the tetrahedral intermediates but by the difference in the free energies of the respective transition states leading to their formation.[13][14]

Visualizing the Reaction Pathway

The following diagram illustrates the relationship between the starting material, intermediates, transition states, and products in the oximation of 4-(tert-butyl)cyclohexanone.

Curtin_Hammett_Oximation cluster_reactants Reactants cluster_intermediates Tetrahedral Intermediates (Rapid Equilibrium) cluster_products Products (Irreversible Formation) Ketone 4-(tert-butyl)cyclohexanone + NH2OH Inter_A Intermediate A Ketone->Inter_A Axial Attack Inter_B Intermediate B Ketone->Inter_B Equatorial Attack Inter_A->Inter_B K_eq Product_E (E)-Oxime Inter_A->Product_E k_E (via TS_E) Product_Z (Z)-Oxime Inter_B->Product_Z k_Z (via TS_Z)

Caption: Curtin-Hammett principle applied to oximation.

Applications in Drug Development and Organic Synthesis

The rigid framework and well-defined stereochemistry of 4-(tert-butyl)cyclohexanone oxime and its derivatives make them valuable building blocks in organic synthesis. The oxime functionality can be further transformed into other important functional groups, such as amines via reduction or nitriles via dehydration. In medicinal chemistry, the introduction of a conformationally constrained scaffold can lead to compounds with enhanced potency and selectivity for biological targets by reducing the entropic penalty upon binding.

Conclusion

4-(tert-butyl)cyclohexanone oxime serves as an excellent model system for studying fundamental concepts in stereochemistry, including conformational analysis and geometric isomerism. The anancomeric effect of the tert-butyl group provides a conformationally rigid cyclohexane ring, allowing for a focused investigation of the stereochemical outcome of reactions at the C1 position. A thorough understanding of its synthesis, isomer separation, and spectroscopic characterization is essential for its effective utilization in research and development.

References

  • PubChem. 4-(Tert-butyl)cyclohexanone oxime. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. [Link]

  • Springer Nature. The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. [Link]

  • AdiChemistry. GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES. [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. [Link]

  • Wikipedia. Curtin–Hammett principle. [Link]

  • TSI Journals. Facile Synthesis of E and Z Isomers by the Propyloxime Form. [Link]

  • C-13 NMR Spectrum. [Link]

  • 1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. [Link]

  • OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. [Link]

  • Chemchart. 4-(tert-butyl)cyclohexanone oxime (4701-98-8). [Link]

  • Dalal Institute. Curtin-Hammett Principle. [Link]

  • ResearchGate. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. [Link]

  • SpectraBase. 4-tert-Butyl-cyclohexanone O-methyl-oxime. [Link]

  • PubChem. 4-tert-Butylcyclohexanone. National Center for Biotechnology Information. [Link]

  • Uttarakhand Open University. STEREOCHEMISTRY. [Link]

  • Quora. How to synthesize 4-tert-butylcyclohexanone. [Link]

  • Organic Syntheses. cis-4-tert-BUTYLCYCLOHEXANOL. [Link]

  • SpectraBase. 4-Tert-butylcyclohexanone - Optional[17O NMR] - Chemical Shifts. [Link]

  • Conformational Analysis. [Link]

  • ACS Publications. Conformational Analysis. V. The Reaction of cis- and trans-4-t-Butylcyclohexanol and trans-4-Methylcyclohexanol with Phosphorus Pentabromide. Syntheses of Alkylcyclohexyl Bromides. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Cyclohexanone oxime. [Link]

  • Chegg. Analyze the IR spectrum of 4-tert-butylcyclohexanone that you synthesized. [Link]

  • NIST WebBook. Cyclohexanone, oxime. [Link]

  • Chegg. 4-tert-butylcyclohexanone Spectroscopy (IR, then 1H, then 13C). [Link]

  • Studylib. Cyclohexanone Oxime Synthesis Lab Notes. [Link]

  • National Toxicology Program. TOX-50: Cyclohexanone Oxime. [Link]

  • YouTube. Stereoselective Reduction of 4-tert-butylcyclohexanone. [Link]

  • Reddit. How many chirality centres does 4-tert-butyl-1-methyl-1-cyclohexanol have?. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Significance of 4-(tert-butyl)cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(tert-butyl)cyclohexanone oxime from its corresponding ketone precursor. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the mechanistic underpinnings of oxime formation, offers a detailed experimental protocol, and discusses the strategic importance of this molecule in contemporary chemical and pharmaceutical sciences. The guide emphasizes the role of the oxime as a bioisosteric replacement for the carbonyl group and the influence of the conformationally-locking tert-butyl group on molecular design and reactivity.

Introduction: The Strategic Value of the 4-(tert-butyl)cyclohexyl Moiety and the Oxime Functional Group

In the landscape of medicinal chemistry and materials science, the 4-(tert-butyl)cyclohexyl scaffold is a privileged motif. The sterically demanding tert-butyl group effectively locks the cyclohexane ring in a rigid chair conformation, minimizing conformational ambiguity and allowing for precise control over the spatial orientation of substituents. This structural feature is of paramount importance in the design of molecules with specific binding properties to biological targets.

The conversion of a ketone to an oxime is a fundamental transformation in organic synthesis. The oxime functional group is not merely a derivative for characterization; it is a versatile intermediate and a key pharmacophoric element in its own right. Oximes are recognized as effective bioisosteres of the carbonyl group, capable of modulating a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[1] The introduction of an oxime can lead to enhanced biological activity, and numerous oxime-containing compounds have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

This guide focuses on the synthesis of 4-(tert-butyl)cyclohexanone oxime, a molecule that combines the conformational rigidity of the 4-(tert-butyl)cyclohexyl scaffold with the versatile chemical and biological properties of the oxime group. Understanding the synthesis and properties of this compound provides a valuable tool for researchers engaged in the design and development of novel chemical entities.

The Chemistry of Oximation: Mechanism and Rationale

The formation of an oxime from a ketone and hydroxylamine is a classic condensation reaction that proceeds in two main stages: nucleophilic addition followed by dehydration.

Reaction Mechanism

The reaction is typically carried out using hydroxylamine hydrochloride (H₂NOH·HCl) in the presence of a base. The base, commonly sodium acetate or a tertiary amine, serves to neutralize the hydrochloride, liberating the free hydroxylamine, which is a more potent nucleophile.

The mechanism can be summarized as follows:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-(tert-butyl)cyclohexanone. This leads to the formation of a tetrahedral intermediate, a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group. This step is often facilitated by the solvent or other species in the reaction mixture.

  • Dehydration: The hydroxyl group on the carbinolamine is protonated, converting it into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the C=N double bond of the oxime.

Oximation_Mechanism

Experimental Protocol: Synthesis of 4-(tert-butyl)cyclohexanone Oxime

This protocol is adapted from established procedures for the synthesis of cyclohexanone oxime and is optimized for the preparation of 4-(tert-butyl)cyclohexanone oxime.[3][4]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-(tert-butyl)cyclohexanone154.2510.0 g0.065
Hydroxylamine Hydrochloride69.496.8 g0.098
Sodium Acetate (anhydrous)82.038.0 g0.098
Ethanol (95%)-50 mL-
Deionized Water-50 mL-
Petroleum Ether-As needed for recrystallization-
Step-by-Step Procedure
  • Preparation of the Hydroxylamine Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6.8 g of hydroxylamine hydrochloride and 8.0 g of anhydrous sodium acetate in 50 mL of deionized water. Gently warm the mixture to approximately 40°C to facilitate dissolution.

  • Dissolution of the Ketone: In a separate beaker, dissolve 10.0 g of 4-(tert-butyl)cyclohexanone in 50 mL of 95% ethanol.

  • Reaction Initiation: Add the ethanolic solution of 4-(tert-butyl)cyclohexanone to the aqueous hydroxylamine solution in the round-bottom flask.

  • Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 70-80°C) with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to induce crystallization of the oxime. The product should precipitate as a white solid.

  • Isolation of the Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.

Purification by Recrystallization
  • Solvent Selection: Petroleum ether is a suitable solvent for the recrystallization of 4-(tert-butyl)cyclohexanone oxime.

  • Procedure: Dissolve the crude, dried oxime in a minimal amount of hot petroleum ether. If any insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry thoroughly.

Characterization of 4-(tert-butyl)cyclohexanone Oxime

Proper characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected analytical data for 4-(tert-butyl)cyclohexanone oxime.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₁₉NO
Molecular Weight169.27 g/mol [5]
AppearanceWhite crystalline solid
Melting Point137-139 °C[6]
Spectroscopic Data (Expected)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A sharp singlet at approximately 0.8-1.0 ppm corresponding to the nine equivalent protons of the tert-butyl group.

    • A series of multiplets between 1.0 and 3.0 ppm corresponding to the protons of the cyclohexane ring.

    • A broad singlet at higher chemical shift (typically >8.0 ppm) corresponding to the hydroxyl proton of the oxime group (-NOH).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal around 160-165 ppm for the C=N carbon of the oxime.

    • Signals for the carbons of the cyclohexane ring, with the carbon bearing the tert-butyl group appearing at a distinct chemical shift.

    • Signals for the quaternary carbon and the methyl carbons of the tert-butyl group. For comparison, the carbonyl carbon of the starting ketone, 4-(tert-butyl)cyclohexanone, appears at approximately 211.6 ppm.[2][7] The disappearance of this peak is a key indicator of a successful reaction.

  • IR (Infrared) Spectroscopy:

    • A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching vibration of the oxime.

    • A medium to weak absorption band around 1640-1690 cm⁻¹ due to the C=N stretching vibration.

    • The disappearance of the strong C=O stretching band of the ketone precursor (typically around 1715 cm⁻¹) is a critical confirmation of the reaction's completion.[8]

Applications in Drug Discovery and Development

The synthesis of 4-(tert-butyl)cyclohexanone oxime is of significant interest to drug development professionals for several key reasons:

Bioisosteric Replacement of the Carbonyl Group

The oxime group serves as a valuable bioisostere for a ketone or aldehyde. This substitution can lead to:

  • Altered Hydrogen Bonding: The oxime introduces both a hydrogen bond donor (-OH) and an acceptor (=N-), whereas a carbonyl is only a hydrogen bond acceptor. This can lead to different binding interactions with biological targets.

  • Modified Lipophilicity and Solubility: The introduction of the polar oxime group can alter the molecule's overall polarity, impacting its solubility and ability to cross biological membranes.

  • Enhanced Metabolic Stability: Carbonyl groups are often susceptible to metabolic reduction. Replacing a ketone with a more stable oxime can improve the pharmacokinetic profile of a drug candidate.

Bioisosterism

A Scaffold for Further Derivatization

4-(tert-butyl)cyclohexanone oxime is a versatile intermediate for the synthesis of a variety of other functional groups and heterocyclic systems. For instance, oximes can be reduced to primary amines or undergo the Beckmann rearrangement to form lactams, which are important structural motifs in many pharmaceuticals.

Potential Pharmacological Activity

Derivatives of 4-(tert-butyl)cyclohexanone have been investigated for a range of biological activities. For example, some derivatives have shown potential as antibacterial agents. The introduction of the oxime functionality could further expand the potential therapeutic applications of this scaffold.

Conclusion

The synthesis of 4-(tert-butyl)cyclohexanone oxime from its ketone precursor is a straightforward yet powerful transformation that provides access to a molecule with significant potential in medicinal chemistry and materials science. The rigid conformational properties imparted by the tert-butyl group, combined with the versatile chemical and biological attributes of the oxime, make this compound an attractive building block for the design of novel, structurally well-defined molecules. This guide provides the necessary theoretical and practical framework for the successful synthesis, characterization, and strategic application of 4-(tert-butyl)cyclohexanone oxime.

References

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • C-13 NMR Spectrum. (n.d.). Retrieved January 18, 2026, from [Link]

  • Unsubstituted Oximes as Potential Therapeutic Agents. (2021, September 1). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Preparation of cyclohexanone oxime (cyclohexanone, oxime; antioxidant D; n-cyclohexylidenehydroxylamine). (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

  • Cyclohexanone Oxime: Organic Synthesis. (2020, October 8). YouTube. Retrieved January 18, 2026, from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1996, November 27). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Bioisosteric replacement of the sulphur or carbonyl group (X) of.... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group. Retrieved January 18, 2026, from [Link]

  • 4-(Tert-butyl)cyclohexanone oxime. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). Retrieved January 18, 2026, from [Link]

  • 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • The Medicinal Properties for FDA-Approved Oximes. (2022, January 21). Encyclopedia.pub. Retrieved January 18, 2026, from [Link]

  • Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • ε-BENZOYLAMINOCAPROIC ACID. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Cyclohexanone Oxime Synthesis Notes: Application | PDF | Chemical Reactions. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

  • Carbonyl Bioisosteres. (n.d.). Cambridge MedChem Consulting. Retrieved January 18, 2026, from [Link]

  • Question: Analyze the IR spectrum of 4-tert-butylcyclohexanone that you synthesized. Which IR functional group stretch confirms the presence of ketone in your product? Report the wavenumber for it here. (2021, November 3). Chegg. Retrieved January 18, 2026, from [Link]

  • trans-4-t-BUTYLCYCLOHEXANOL. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

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Physical and chemical properties of 4-(tert-butyl)cyclohexanone oxime.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(tert-butyl)cyclohexanone oxime

Introduction

4-(tert-butyl)cyclohexanone oxime is a fascinating and structurally significant molecule within organic chemistry. As a derivative of 4-(tert-butyl)cyclohexanone, it incorporates a bulky tert-butyl group that effectively "locks" the conformation of the cyclohexane ring, providing a rigid framework for studying stereochemical and electronic effects. The introduction of the oxime functional group (C=N-OH) imparts a rich reactivity, making it a valuable intermediate in synthesis and a model compound for mechanistic studies.

This technical guide provides a comprehensive overview of the synthesis, structure, stereochemistry, and chemical reactivity of 4-(tert-butyl)cyclohexanone oxime. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this compound. We will explore not only its fundamental properties but also the causality behind its behavior and the experimental protocols used for its synthesis and transformation.

Molecular Structure and Physicochemical Properties

The foundational characteristics of any chemical compound are its structure and physical properties. These data are critical for handling, characterization, and experimental design.

Nomenclature and Identifiers
  • IUPAC Name : N-(4-tert-butylcyclohexylidene)hydroxylamine[1]

  • CAS Number : 4701-98-8[1][2][3]

  • Molecular Formula : C₁₀H₁₉NO[1][2][4]

  • Molecular Weight : 169.27 g/mol [1][2]

  • Synonyms : 4-t-butylcyclohexanone oxime, 4-(1,1-dimethylethyl)cyclohexanone oxime[1]

Physical Properties

The physical properties of 4-(tert-butyl)cyclohexanone oxime are summarized in the table below. These values are essential for purification techniques such as recrystallization and distillation, as well as for predicting its behavior in various solvents.

PropertyValueSource
Melting Point 137-139 °C[5]
Boiling Point 257.2 °C at 760 mmHg[5]
Density 0.99 g/cm³[5]
Appearance Colorless to white crystalline solid[6]
Flash Point 147.4 °C[5]

Synthesis of 4-(tert-butyl)cyclohexanone oxime

The most direct and common synthesis of 4-(tert-butyl)cyclohexanone oxime involves the condensation reaction between the parent ketone, 4-(tert-butyl)cyclohexanone, and hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

The choice of hydroxylamine salt (e.g., hydrochloride) and base (e.g., sodium acetate, pyridine) is crucial. The base serves to liberate free hydroxylamine (NH₂OH) from its salt, which is the active nucleophile. The reaction is typically performed in a protic solvent like ethanol to facilitate the proton transfers involved in the mechanism.

G start 4-(tert-butyl)cyclohexanone reagents Hydroxylamine Hydrochloride (NH2OH·HCl) Sodium Acetate (NaOAc) Ethanol/Water start->reagents Add workup Reaction Workup (Precipitation/Recrystallization) reagents->workup Reflux product 4-(tert-butyl)cyclohexanone oxime workup->product Isolate & Purify

Caption: General workflow for the synthesis of 4-(tert-butyl)cyclohexanone oxime.

Detailed Experimental Protocol: Oximation

This protocol provides a reliable method for the laboratory-scale synthesis of 4-(tert-butyl)cyclohexanone oxime.

Materials:

  • 4-(tert-butyl)cyclohexanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium acetate trihydrate (2.0 eq)

  • Ethanol (95%)

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-(tert-butyl)cyclohexanone in 95% ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate trihydrate in a minimal amount of hot water. Add this aqueous solution to the ethanolic solution of the ketone.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux with gentle stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot. Typically, the reaction is complete within 1-2 hours.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add cold water to the reaction mixture until the product precipitates as a white solid. The bulky, nonpolar nature of the molecule reduces its solubility in the aqueous ethanol mixture.

  • Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water. The crude oxime can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol or hexane, to yield a white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using melting point analysis, IR, and NMR spectroscopy.

Stereochemistry and Conformational Analysis

A defining feature of 4-(tert-butyl)cyclohexanone oxime is its fixed ring conformation. The large steric bulk of the tert-butyl group overwhelmingly favors an equatorial position, which prevents the typical chair-flipping of the cyclohexane ring.[7] This conformational lock has significant implications for the stereochemistry of the oxime.

Oximes can exist as geometric isomers, designated as syn/anti or (E)/(Z).[8] For 4-(tert-butyl)cyclohexanone oxime, these isomers correspond to the orientation of the hydroxyl (-OH) group relative to the substituents on the cyclohexane ring. The (E)-isomer has the -OH group anti to the C2 position, while the (Z)-isomer has it syn to the C2 position. The relative stability and population of these isomers are governed by steric interactions.

G cluster_E (E)-isomer cluster_Z (Z)-isomer e_isomer e_isomer z_isomer z_isomer e_isomer->z_isomer Equilibrium G Oxime Oxime Protonation Protonation of OH Oxime->Protonation H+ Rearrangement Concerted Migration of anti-periplanar group & Loss of H2O Protonation->Rearrangement Nitrilium Nitrilium Ion Intermediate Rearrangement->Nitrilium Hydration Nucleophilic attack by H2O Nitrilium->Hydration H2O Tautomerization Deprotonation & Tautomerization Hydration->Tautomerization Lactam Lactam Product Tautomerization->Lactam

Caption: Mechanism of the Beckmann Rearrangement.

For 4-(tert-butyl)cyclohexanone oxime, the rearrangement results in the formation of a substituted caprolactam. The regiochemical outcome depends on which of the two geometric isomers, (E) or (Z), is the starting material, as this dictates which C-C bond is anti to the leaving group.

Experimental Protocol: Beckmann Rearrangement

This protocol describes a general procedure for the acid-catalyzed Beckmann rearrangement.

Materials:

  • 4-(tert-butyl)cyclohexanone oxime (1.0 eq)

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Ice bath

  • Beaker

  • Stir bar

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Acid Addition: Place the oxime in a beaker and cool it in an ice bath. With vigorous stirring, slowly and carefully add concentrated sulfuric acid. The reaction is often exothermic.

  • Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) until the rearrangement is complete (monitor by TLC).

  • Quenching: Carefully pour the acidic reaction mixture onto crushed ice in a large beaker. This will hydrolyze any remaining acid anhydride species and precipitate the product.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases. The lactam product can then be isolated.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude lactam can be purified by chromatography or recrystallization.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure of 4-(tert-butyl)cyclohexanone oxime and distinguishing it from its parent ketone and rearrangement products.

TechniqueParent Ketone (4-(tert-butyl)cyclohexanone)Oxime Product (4-(tert-butyl)cyclohexanone oxime)
Infrared (IR) Strong, sharp C=O stretch at ~1720 cm⁻¹.[9][10] C-H stretches ~2850-3000 cm⁻¹.Absence of C=O stretch. Broad O-H stretch at ~3100-3400 cm⁻¹. C=N stretch at ~1650 cm⁻¹.
¹H NMR Protons alpha to the carbonyl appear around 2.2-2.4 ppm. Singlet for tert-butyl protons ~0.9 ppm. [11]Protons alpha to the C=N group are diastereotopic and shifted downfield relative to the ketone, appearing as distinct multiplets for (E) and (Z) isomers. OH proton is broad and its chemical shift is concentration-dependent.
¹³C NMR Carbonyl carbon (C=O) signal at ~212 ppm. [10]Iminyl carbon (C=N) signal shifted upfield to ~160 ppm.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 154. Prominent fragment at m/z 98 (loss of C₄H₈) and m/z 57 (tert-butyl cation). [12]Molecular ion peak (M⁺) at m/z 169. Fragmentation may include loss of -OH (m/z 152) or the tert-butyl group (m/z 112).

Applications and Related Compounds

While 4-(tert-butyl)cyclohexanone oxime is primarily a compound of academic and mechanistic interest, its derivatives have been explored for potential biological activity. For instance, certain lactones and esters derived from the parent ketone have shown antibacterial and insect antifeedant properties. [13]Furthermore, its role as an analogue for the industrially vital cyclohexanone oxime makes it an excellent model for studying and optimizing the Beckmann rearrangement, a cornerstone of polymer chemistry. [14][15]

Conclusion

4-(tert-butyl)cyclohexanone oxime is more than a simple derivative; it is a powerful tool for chemical education and research. Its conformationally locked structure provides a clear and unambiguous platform to study the stereochemical nuances of oximation and the strict stereoelectronic requirements of the Beckmann rearrangement. The straightforward synthesis and rich chemical reactivity ensure its continued relevance for professionals in synthetic chemistry, materials science, and drug development. This guide has provided the core technical knowledge, from synthesis to reaction mechanisms, necessary to effectively utilize this versatile compound in a research setting.

References

  • PubChem. (n.d.). 4-(Tert-butyl)cyclohexanone oxime. National Center for Biotechnology Information. Retrieved from [Link]

  • Ube Industries. (2008). Process for producing cyclohexanone oxime. Google Patents.
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  • Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2016). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. Retrieved from [Link]

  • Chemchart. (n.d.). 4-(tert-butyl)cyclohexanone oxime (4701-98-8). Retrieved from [Link]

  • University of Toronto. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. Retrieved from [Link]

  • Fiaschi, R., & Taddei, M. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2023). Beckmann rearrangement process catalyzed by TFA and cyclohexanone oxime hydrolysis with water as a side‐reaction. Retrieved from [Link]

  • Azmon, B. D. (2020). Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone, 4-(1,1-dimethylethyl)-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ATB. (n.d.). 4-tert-Butylcyclohexanone. Retrieved from [Link]

  • Organic Chemistry Help!. (2020). 4-tert-Butylcyclohexanol - J values. YouTube. Retrieved from [Link]

  • National Toxicology Program. (1994). TOX-50: Cyclohexanone Oxime. Retrieved from [Link]

  • RIFM. (2023). tert-butylcyclohexanol, CAS Registry Number 98-52-2. Retrieved from [Link]

  • Chegg. (2021). Analyze the IR spectrum of 4-tert-butylcyclohexanone that you synthesized. Retrieved from [Link]

  • ABL Technology. (n.d.). 4-(tert-Butyl)cyclohexanone oxime. Retrieved from [Link]

  • Chegg. (2020). 4-tert-butylcyclohexanone Spectroscopy (IR, then 14, then 13C). Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone, 4-(1,1-dimethylethyl)- Mass Spectrum. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Tert-butylcyclohexanone - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

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CAS number and molecular formula for 4-(tert-butyl)cyclohexanone oxime.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(tert-butyl)cyclohexanone oxime for Researchers and Drug Development Professionals

Introduction

4-(tert-butyl)cyclohexanone oxime is a versatile organic compound that serves as a crucial intermediate in various synthetic pathways. Its rigid cyclohexyl framework, substituted with a sterically demanding tert-butyl group, provides a unique stereochemical and electronic environment that influences its reactivity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its synthesis, properties, and key applications, with a particular focus on the mechanistic underpinnings of its chemical transformations.

Physicochemical Properties

The physical and chemical properties of 4-(tert-butyl)cyclohexanone oxime are fundamental to its handling, storage, and application in synthesis. The presence of the polar oxime group and the nonpolar tert-butylcyclohexyl backbone results in moderate solubility in organic solvents.

PropertyValueSource
CAS Number 4701-98-8[1][2]
Molecular Formula C₁₀H₁₉NO[1][2]
Molecular Weight 169.27 g/mol [1][2]
Melting Point 137-139 °C[3][4]
Boiling Point 257.2 °C at 760 mmHg (Predicted)[3][4]
Appearance Colorless to white solid[3]
IUPAC Name N-(4-tert-butylcyclohexylidene)hydroxylamine[1]

Synthesis and Experimental Protocols

The primary route to 4-(tert-butyl)cyclohexanone oxime is through the oximation of its corresponding ketone, 4-(tert-butyl)cyclohexanone. This reaction is a classic condensation reaction between a ketone and hydroxylamine.

Synthesis of 4-(tert-butyl)cyclohexanone oxime

Principle: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 4-(tert-butyl)cyclohexanone. A subsequent series of proton transfers and the elimination of a water molecule yield the oxime. The reaction is typically carried out in the presence of a weak base to neutralize the acid released during the reaction.

Experimental Protocol:

  • Reagents and Setup:

    • 4-(tert-butyl)cyclohexanone (1 equivalent)

    • Hydroxylamine hydrochloride (1.1 equivalents)

    • Sodium acetate or pyridine (1.1 equivalents)

    • Ethanol or a similar protic solvent

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve 4-(tert-butyl)cyclohexanone in ethanol in the round-bottom flask.

    • Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add cold water to the reaction mixture to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain pure 4-(tert-butyl)cyclohexanone oxime.

The Beckmann Rearrangement: A Key Transformation

A cornerstone of oxime chemistry is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide.[5] In the case of 4-(tert-butyl)cyclohexanone oxime, this rearrangement yields a substituted caprolactam, a class of compounds with significant interest in medicinal chemistry and materials science.

Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The group anti-periplanar to the leaving group then migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final amide product.[6][7]

Diagram of the Beckmann Rearrangement Mechanism

Beckmann_Rearrangement cluster_start Step 1: Protonation cluster_rearrangement Step 2: Rearrangement cluster_hydrolysis Step 3: Hydrolysis cluster_tautomerization Step 4: Tautomerization start 4-(tert-butyl)cyclohexanone oxime protonated Protonated oxime start->protonated H⁺ rearrangement Migration and Loss of H₂O nitrilium Nitrilium ion intermediate rearrangement->nitrilium hydrolysis Attack by H₂O enol_amide Protonated enol-amide hydrolysis->enol_amide deprotonation Deprotonation final_product Substituted Caprolactam deprotonation->final_product -H⁺

Caption: The acid-catalyzed Beckmann rearrangement of 4-(tert-butyl)cyclohexanone oxime to a substituted caprolactam.

Applications in Research and Drug Development

While 4-(tert-butyl)cyclohexanone oxime itself is primarily a synthetic intermediate, its derivatives and the broader class of oximes have documented biological relevance.

  • Scaffold for Bioactive Molecules: The lactam produced from the Beckmann rearrangement serves as a valuable scaffold. Lactams are prevalent in a wide range of pharmaceuticals, including antibiotics (e.g., penicillin and cephalosporins). The rigid, substituted cyclohexyl ring can be further functionalized to explore structure-activity relationships in drug discovery programs.

  • Derivatives with Biological Activity: Research on derivatives of the parent ketone, 4-tert-butylcyclohexanone, has shown that related compounds can exhibit antibacterial and insect-deterrent properties.[8] This suggests that the oxime and its subsequent derivatives could be explored for similar activities.

  • Broader Context of Oximes in Medicine: The oxime functional group is critical in certain classes of drugs. For instance, oxime-based compounds like pralidoxime are used as antidotes for organophosphate poisoning by reactivating the acetylcholinesterase enzyme.[9][10] While 4-(tert-butyl)cyclohexanone oxime is not used for this purpose, this highlights the pharmacological importance of the oxime moiety.

Safety and Handling

  • General Hazards: The precursor ketone is harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][12] The related compound, cyclohexanone oxime, is also harmful if swallowed. It is prudent to assume similar hazards for 4-(tert-butyl)cyclohexanone oxime.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

4-(tert-butyl)cyclohexanone oxime is a compound of significant interest due to its role as a precursor in the Beckmann rearrangement to form substituted lactams. Its synthesis is straightforward, and its rigid structure provides a useful platform for further chemical modification. For researchers in drug development and organic synthesis, understanding the properties and reactivity of this molecule opens avenues for the creation of novel compounds with potential therapeutic applications. Adherence to strict safety protocols is essential when working with this and all laboratory chemicals.

References

  • Wikipedia. Beckmann rearrangement. Available from: [Link]

  • Kozioł, A., et al. (2018). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. Available from: [Link]

  • PubChem. 4-(Tert-butyl)cyclohexanone oxime. National Center for Biotechnology Information. Available from: [Link]

  • De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(18), 6272–6274. Available from: [Link]

  • Li, A. Y. Beckmann Rearrangement of Oximes under Very Mild Conditions. Available from: [Link]

  • Gannett, P. (2021). How can you synthesize 4-tert-butylcyclohexanone. Quora. Available from: [Link]

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Spectroscopic data (NMR, IR, Mass Spec) for 4-(tert-butyl)cyclohexanone oxime.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(tert-butyl)cyclohexanone Oxime

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-(tert-butyl)cyclohexanone oxime (CAS RN: 4701-98-8, Molecular Formula: C₁₀H₁₉NO).[1][2][3] As a derivative of the conformationally rigid 4-(tert-butyl)cyclohexanone, its oxime is a valuable compound for studying stereochemical effects and reaction mechanisms. This document details the interpretation of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹³C and ¹H NMR) spectra. The synthesis from the parent ketone is outlined, and characteristic spectral features are explained with reference to structural attributes and established principles. This guide is intended for researchers and scientists in organic synthesis and medicinal chemistry, providing the foundational data necessary for structural confirmation and further developmental research.

Introduction

4-(tert-butyl)cyclohexanone oxime is a derivative of cyclohexanone featuring a bulky tert-butyl group at the C4 position. This substituent effectively locks the cyclohexane ring into a chair conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain. The primary analytical challenge and point of interest in this molecule is the oxime functionality (C=N-OH), which can exist as two geometric isomers (E and Z). Spectroscopic analysis is therefore crucial not only for confirming the molecular structure but also for potentially distinguishing between these isomers.[4] This guide synthesizes data from analogous compounds and spectroscopic principles to provide a detailed characterization.

Synthesis and Sample Preparation

The most direct and common synthesis of 4-(tert-butyl)cyclohexanone oxime is the reaction of 4-(tert-butyl)cyclohexanone with hydroxylamine. This reaction is a classic condensation of a ketone with a hydroxylamine derivative.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 4-(tert-butyl)cyclohexanone (1.0 eq) in ethanol.

  • Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.

  • Workup: Once the reaction is complete, cool the mixture and add water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the purified oxime as a crystalline solid.[5]

The following diagram illustrates the synthetic workflow.

G ketone 4-(tert-butyl)cyclohexanone reagents + NH2OH·HCl + NaOAc (Ethanol/Water) ketone->reagents oxime 4-(tert-butyl)cyclohexanone oxime reagents->oxime caption Synthesis of 4-(tert-butyl)cyclohexanone oxime.

Caption: Synthesis of 4-(tert-butyl)cyclohexanone oxime.

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for the title compound, based on analysis of its parent ketone, cyclohexanone oxime, and general principles of spectroscopy.

The structure and numbering scheme used for NMR assignments are shown below.

Caption: Structure with atom numbering for NMR.
Mass Spectrometry (MS)

The mass spectrum provides critical information about the molecular weight and fragmentation patterns of a molecule.

  • Molecular Ion (M⁺): With a molecular formula of C₁₀H₁₉NO, the expected molecular weight is 169.27 g/mol .[2][3] The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 169.

  • Key Fragmentations: The fragmentation of oximes can be complex.[6][7][8] For comparison, the parent cyclohexanone oxime (MW 113) shows a molecular ion peak and a significant fragment from the loss of the hydroxyl group (m/z = 96), followed by ring cleavage.[9] A similar fragmentation pathway is anticipated here.

The diagram below outlines a probable fragmentation pathway.

G M [C10H19NO]⁺˙ m/z = 169 (Molecular Ion) M_OH [M - •OH]⁺ m/z = 152 M->M_OH - •OH M_tBu [M - •C(CH3)3]⁺ m/z = 112 M->M_tBu - •C(CH3)3 caption Key MS fragmentation pathways for the oxime.

Caption: Key MS fragmentation pathways for the oxime.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The conversion of the ketone to the oxime is easily confirmed by the disappearance of the strong C=O stretch and the appearance of O-H and C=N stretches.

Frequency (cm⁻¹)IntensityAssignmentComments
3400–3100Medium, BroadO–H stretchCharacteristic of the oxime hydroxyl group. Broad due to hydrogen bonding.
2960–2850StrongC–H stretch (sp³)From the tert-butyl and cyclohexyl groups.
1715 Absent C=O stretch The strong carbonyl peak from the starting ketone should be absent.
1690–1640Medium-WeakC=N stretchConfirms the presence of the oxime functional group.[10][11][12]
960–930MediumN–O stretchAnother key indicator of the oxime group.

The most critical diagnostic feature is the replacement of the intense C=O band of 4-(tert-butyl)cyclohexanone (typically around 1720 cm⁻¹) with the C=N and O-H bands of the oxime product.[13]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. The most significant change from the starting ketone is the chemical shift of the C1 carbon.

  • Reference Data (4-(tert-butyl)cyclohexanone): The carbonyl carbon (C=O) appears significantly downfield at δ ≈ 211.6 ppm. The other ring and tert-butyl carbons appear at δ ≈ 46.6, 41.0, 32.2 (quaternary), and 27.4 (methyl) ppm.[14][15]

  • Predicted Data (Oxime): The C=N carbon of an oxime is less deshielded than a carbonyl carbon.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Comments
C1 (C=N)155–165Significantly upfield from the starting ketone's C=O signal (~212 ppm). This is a key confirmation.
C2, C625–35Alpha to the C=N group. Their chemical shift will be different from the starting material.
C3, C525–35Beta to the C=N group.
C445–50Methine carbon attached to the tert-butyl group.
C7 (quat.)~32Quaternary carbon of the tert-butyl group. Largely unaffected by the functional group change.
C8, C9, C10 (CH₃)~27Methyl carbons of the tert-butyl group. Also largely unaffected.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment. The presence of E/Z isomers could result in two sets of signals, particularly for protons near the C=N bond.[4]

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationComments
N–OH 8.0–10.0Broad Singlet1HCharacteristic of the oxime proton; its chemical shift can be concentration and solvent dependent. It is exchangeable with D₂O.[16]
CH ₂ (α to C=N)2.2–3.0Multiplet4HProtons on C2 and C6 are deshielded by the adjacent C=N group. The axial and equatorial protons will have different shifts.
CH ₂, CH (ring)1.0–2.2Multiplet5HRemaining protons on the cyclohexane ring (C3, C4, C5).
C(CH ₃)₃~0.9Singlet9HA sharp singlet characteristic of the magnetically equivalent protons of the tert-butyl group.

Integrated Spectral Interpretation

The collective spectroscopic data provides unambiguous confirmation of the structure of 4-(tert-butyl)cyclohexanone oxime.

  • MS confirms the molecular weight of 169.

  • IR confirms the conversion of the ketone (loss of C=O stretch) to the oxime (appearance of O-H and C=N stretches).

  • ¹³C NMR shows the dramatic upfield shift of C1 from ~212 ppm (C=O) to the ~160 ppm range (C=N), providing definitive proof of the functional group transformation.

  • ¹H NMR shows the appearance of the characteristic broad N-OH proton signal and maintains the signature 9H singlet for the tert-butyl group, confirming the integrity of the carbon skeleton.

Together, these techniques provide a robust and self-validating system for the structural elucidation of 4-(tert-butyl)cyclohexanone oxime, essential for its use in further research and development.

References

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • Selvaraj, S., & Raj, A. (2010). Normal Coordinate Analysis and Spectral Analysis of Cyclohexanone Oxime. Rasayan Journal of Chemistry. Available at: [Link]

  • Nazarpack-Kandlousy, N., et al. (2001). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. The Journal of Organic Chemistry. Available at: [Link]

  • Scribd. Simplified IR Correlation Chart. Available at: [Link]

  • ResearchGate. Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Available at: [Link]

  • Spin-Spin Coupling. 1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. Available at: [Link]

  • Scribd. Simplified IR Correlation Chart. Available at: [Link]

  • Spin-Spin Coupling. 13C NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. Available at: [Link]

  • NIST. Cyclohexanone, oxime. In NIST Chemistry WebBook. Available at: [Link]

  • Semantic Scholar. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Available at: [Link]

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  • SpectraBase. Cyclohexanone oxime - MS (GC) - Spectrum. Available at: [Link]

  • Quora. How to synthesize 4-tert-butylcyclohexanone. Available at: [Link]

  • Guda, A. S., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. Molecules. Available at: [Link]

  • SpectraBase. 4-Tert-butylcyclohexanone - 1H NMR - Chemical Shifts. Available at: [Link]

  • Chemchart. 4-(tert-butyl)cyclohexanone oxime (4701-98-8). Available at: [Link]

  • PubChem. 4-(Tert-butyl)cyclohexanone oxime. In PubChem Compound Database. Available at: [Link]

  • ResearchGate. Exemplary 1H-NMR spectra of oxime ester 2. Available at: [Link]

  • ResearchGate. 1H NMR spectrum of oximes from CNSL. Available at: [Link]

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  • DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule. Available at: [Link]

  • University of Colorado Boulder. Simplified Infrared Correlation Chart. Available at: [Link]

  • SpectraBase. (E)-CIS-4-TERT.-BUTYL-CYCLOHEXANONE-OXIME. Available at: [Link]

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Conformational analysis of 4-(tert-butyl)cyclohexanone oxime isomers.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of 4-(tert-butyl)cyclohexanone Oxime Isomers

Authored by: A Senior Application Scientist

Abstract

The conformational analysis of cyclic systems is a cornerstone of modern stereochemistry, with profound implications in medicinal chemistry and materials science. 4-(tert-butyl)cyclohexanone oxime presents a classic and instructive model system for this field of study. The presence of a bulky tert-butyl group effectively "locks" the cyclohexane ring's conformation, thereby simplifying the analysis to the stereochemistry of the oxime functional group. This guide provides a comprehensive exploration of the synthesis, separation, and detailed conformational analysis of the (E)- and (Z)-isomers of 4-(tert-butyl)cyclohexanone oxime. We will delve into the theoretical underpinnings of cyclohexane stereodynamics, the principles of oxime isomerism, and the application of advanced spectroscopic and computational techniques for unambiguous structural elucidation. This document is intended for researchers, chemists, and drug development professionals who utilize conformational analysis in their work.

Foundational Principles: Stereochemistry in Focus

A rigorous conformational analysis begins with a firm grasp of the underlying stereochemical principles. In the case of 4-(tert-butyl)cyclohexanone oxime, two key concepts are paramount: the conformation of the cyclohexane ring and the geometric isomerism of the oxime group.

The "Conformational Lock": The Role of the tert-Butyl Group

The cyclohexane ring is not a planar hexagon; it predominantly exists in a low-energy "chair" conformation to minimize angular and torsional strain. In an unsubstituted cyclohexane, this chair rapidly interconverts with an isoenergetic flipped-chair conformation. However, when a substituent is present, the two chair conformers are no longer equal in energy.

A substituent can occupy one of two positions:

  • Axial: Perpendicular to the approximate plane of the ring.

  • Equatorial: Pointing away from the plane of the ring.

The bulky tert-butyl group has a strong preference for the equatorial position. When forced into an axial position, it experiences significant steric hindrance from the two axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). This interaction is so energetically unfavorable (approximately 5 kcal/mol) that the equilibrium lies overwhelmingly (>99.9%) towards the conformer where the tert-butyl group is equatorial. This phenomenon, often called a "conformational lock," simplifies our analysis by allowing us to consider only a single, rigid chair conformation for the cyclohexane backbone.

Geometric Isomerism at the C=N Double Bond: (E)- and (Z)-Oximes

The C=N double bond of an oxime is rigid and does not permit free rotation, giving rise to geometric isomerism. For unsymmetrical ketones like 4-(tert-butyl)cyclohexanone, two isomers are possible. These isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the groups attached to the C=N bond.

  • Priority Assignment:

    • On the nitrogen atom, the hydroxyl (-OH) group has higher priority than the lone pair.

    • On the carbon atom (C1), the two ring connections (C2 and C6) are equivalent initially. We trace the path around the ring to find the first point of difference. For assigning priority to the groups attached to the C=N carbon, we consider the substituents on C2 and C6. Since C2 and C6 are equivalent in the parent ketone, we look at the entire group attached to the carbon of the C=N bond. The group with higher priority is the one with the higher atomic number at the first point of difference. In this case, we compare the two paths around the ring from the C=N carbon. However, a simpler convention for ketoximes is often used where one refers to the position of the -OH group relative to a specific substituent. For clarity, we define the isomers based on the spatial relationship between the -OH group and the C2/C6 atoms of the ring.

  • (Z)-Isomer: The hydroxyl group is on the same side (syn) of the double bond as the C2/C6 portion of the ring.

  • (E)-Isomer: The hydroxyl group is on the opposite side (anti) of the double bond from the C2/C6 portion of the ring.

The differentiation of these two isomers is the central goal of the analysis.

Synthesis and Isomer Separation

The preparation of 4-(tert-butyl)cyclohexanone oxime is typically straightforward, but the process usually yields a mixture of the (E) and (Z) isomers, necessitating a robust separation strategy.

Synthesis Workflow

The standard method for synthesizing oximes is the condensation reaction between a ketone and hydroxylamine. The reaction with 4-(tert-butyl)cyclohexanone proceeds as follows:

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Characterization & Analysis start 4-(tert-butyl)cyclohexanone + NH2OH·HCl reaction Condensation Reaction (Base, Solvent) start->reaction mixture Mixture of (E)- and (Z)-Oximes reaction->mixture separation Chromatography or Fractional Crystallization mixture->separation isomer_e (E)-Isomer separation->isomer_e Isolate isomer_z (Z)-Isomer separation->isomer_z Isolate nmr Spectroscopic Analysis (¹H and ¹³C NMR) isomer_e->nmr isomer_z->nmr assignment Conformational Assignment nmr->assignment comp Computational Modeling (DFT Calculations) comp->assignment

Caption: Workflow for the synthesis, separation, and analysis of oxime isomers.

Experimental Protocol: Synthesis
  • Reagents: 4-(tert-butyl)cyclohexanone, hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (CH₃COONa), ethanol, and water.

  • Procedure: a. Dissolve hydroxylamine hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water. This in-situ generates the free hydroxylamine base. b. In a separate flask, dissolve the 4-(tert-butyl)cyclohexanone in ethanol. c. Add the ethanolic solution of the ketone to the aqueous hydroxylamine solution. d. Stir the mixture at a controlled temperature (e.g., 40-60 °C) for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). e. Upon completion, the product mixture is cooled, often inducing precipitation of the oximes, which are less soluble in the aqueous-ethanolic mixture than the starting ketone. f. The crude product, a mixture of (E) and (Z) isomers, is collected by filtration.

Isomer Separation

The physical properties of the (E) and (Z) isomers, such as polarity and crystal lattice energy, are typically different, which allows for their separation.

  • Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent system. By carefully controlling the temperature and concentration, one isomer can be induced to crystallize selectively from the solution, leaving the other enriched in the mother liquor. This process can be repeated to achieve high purity.

  • Column Chromatography: This is the most common and effective method. A silica gel column is typically used with a non-polar eluent system (e.g., hexane/ethyl acetate). The two isomers will have different affinities for the stationary phase due to differences in their dipole moments, allowing them to be separated and collected as distinct fractions.

Spectroscopic Analysis: The Key to Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the (E) and (Z) isomers of 4-(tert-butyl)cyclohexanone oxime. The key lies in the anisotropic effect of the C=N-OH group, which creates distinct magnetic environments for the adjacent protons and carbons in the cyclohexane ring.

¹H NMR Spectroscopy

The chemical shifts of the protons on the carbons adjacent to the oxime (C2 and C6) are highly diagnostic. Due to the locked conformation, we can definitively assign axial and equatorial protons.

  • For the (Z)-Isomer: The -OH group is syn to the C2/C6 positions. The lone pair of electrons on the nitrogen atom exerts a significant deshielding effect on the axial protons at C2 and C6. This causes their resonance signal to shift downfield (to a higher ppm value).

  • For the (E)-Isomer: The -OH group is anti to the C2/C6 positions. In this geometry, the -OH group itself is spatially closer to the equatorial protons at C2 and C6, causing them to be deshielded and shifted downfield relative to their counterparts in the (Z)-isomer.

¹³C NMR Spectroscopy

The carbon chemical shifts also provide unambiguous proof of configuration, primarily through the "gamma-gauche" effect. This effect describes the shielding (upfield shift) of a carbon atom that is in a gauche (60°) steric relationship with another atom or group three bonds away.

  • For the (Z)-Isomer: The -OH group is syn to carbons C2 and C6. This orientation results in a shielding effect, causing the ¹³C NMR signal for C2 and C6 to appear at a significantly upfield (lower ppm) position.

  • For the (E)-Isomer: The -OH group is anti to C2 and C6. The gamma-gauche shielding effect is absent, and the ¹³C NMR signal for these carbons appears at a relatively downfield (higher ppm) position.

Summary of Expected NMR Data
IsomerSpectroscopic FeatureExpected ObservationRationale
(Z)-Isomer ¹H NMR Signal for H-2/6 axial Downfield ShiftDeshielding by Nitrogen Lone Pair
¹³C NMR Signal for C-2/6 Upfield Shift (Shielded)Gamma-Gauche Effect from -OH
(E)-Isomer ¹H NMR Signal for H-2/6 equatorial Downfield ShiftDeshielding by -OH Group
¹³C NMR Signal for C-2/6 Downfield Shift (Deshielded)Absence of Gamma-Gauche Effect

Computational Analysis: An In-Silico Approach

Modern computational chemistry provides a powerful complement to experimental data. Quantum mechanics calculations, particularly using Density Functional Theory (DFT), can be used to predict the structures and properties of the oxime isomers.

Computational Workflow
  • Structure Modeling: The (E) and (Z) isomers of 4-(tert-butyl)cyclohexanone oxime are built in-silico.

  • Geometry Optimization: The energy of each structure is minimized to find the most stable three-dimensional arrangement.

  • NMR Chemical Shift Calculation: Using the optimized geometries, the NMR shielding tensors are calculated. These are then converted into chemical shifts, typically referenced against a calculated standard like tetramethylsilane (TMS).

  • Data Correlation: The calculated ¹H and ¹³C NMR chemical shifts for the (E) and (Z) isomers are compared against the experimental data sets obtained from the purified samples. The excellent match between one set of calculated data and one set of experimental data allows for a confident and definitive assignment of the isomer configurations.

An In-Depth Technical Guide to the Biological Activity of 4-(tert-butyl)cyclohexanone Oxime Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel pharmacophores is a relentless pursuit. The oxime functional group, with its rich chemical reactivity and diverse biological activities, represents a fertile ground for the development of new therapeutic agents.[1] When incorporated into a conformationally well-defined cyclohexane ring bearing a bulky tert-butyl group, the resulting 4-(tert-butyl)cyclohexanone oxime scaffold presents a unique opportunity for creating derivatives with intriguing biological profiles. This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and methodologies for the evaluation of 4-(tert-butyl)cyclohexanone oxime derivatives. Drawing upon established principles and analogous structures, we will explore the untapped potential of this class of compounds in antimicrobial and anticancer research.

The Core Scaffold: Synthesis and Characterization

The journey into the biological activity of 4-(tert-butyl)cyclohexanone oxime derivatives begins with the efficient and scalable synthesis of the foundational molecule. The parent ketone, 4-tert-butylcyclohexanone, is readily prepared from 4-tert-butylphenol via hydrogenation to 4-tert-butylcyclohexanol, followed by oxidation.[2]

The oximation of 4-tert-butylcyclohexanone is a straightforward and high-yielding reaction, typically involving the condensation of the ketone with hydroxylamine hydrochloride in the presence of a base.[1]

Experimental Protocol: Synthesis of 4-(tert-butyl)cyclohexanone Oxime

Materials:

  • 4-tert-butylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (CH₃COONa·3H₂O)

  • Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexanone in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate trihydrate.

  • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the ketone with continuous stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Characterization: The identity and purity of the synthesized 4-(tert-butyl)cyclohexanone oxime should be confirmed using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic N-OH and C=N functional groups.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Postulated Biological Activities: An Evidence-Based Extrapolation

While direct studies on the biological activities of 4-(tert-butyl)cyclohexanone oxime and its derivatives are not extensively reported in the current literature, a strong rationale for their investigation can be built upon the known activities of structurally related compounds.

Antimicrobial Potential

Derivatives of the parent 4-tert-butylcyclohexanone have demonstrated notable antibacterial activity. For instance, certain bromolactone derivatives have shown efficacy against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Escherichia coli.[3] This suggests that the 4-tert-butylcyclohexyl scaffold can serve as a basis for the development of new antimicrobial agents.

Furthermore, the oxime moiety itself is a well-established pharmacophore in numerous antimicrobial drugs.[4] The incorporation of an oxime group into the 4-tert-butylcyclohexanone framework is therefore a logical step towards creating novel compounds with potential antibacterial and antifungal properties. Other cyclohexanone derivatives have also been shown to possess antimicrobial activities against various plant pathogenic bacteria and fungi.[5]

Hypothesized Mechanism of Action: The antimicrobial activity of oxime derivatives could arise from several mechanisms, including the inhibition of essential enzymes or disruption of the bacterial cell membrane. The lipophilic nature of the tert-butyl group may facilitate the transport of the molecule across the cell membrane.

Anticancer and Cytotoxic Properties

The broader class of oximes has garnered significant attention for their potential as anticancer agents.[6] Various synthetic and natural compounds containing an oxime functional group have exhibited cytotoxic effects against a range of cancer cell lines.

Rationale for Investigation: The structural rigidity of the cyclohexane ring, combined with the steric bulk of the tert-butyl group, can influence the binding of these molecules to biological targets. The oxime moiety provides a site for hydrogen bonding and potential coordination with metal ions in metalloenzymes, which are often implicated in cancer progression. The exploration of 4-(tert-butyl)cyclohexanone oxime derivatives as cytotoxic agents is a promising, yet underexplored, avenue of research.

A Roadmap for Discovery: Experimental Workflows

To systematically evaluate the biological potential of novel 4-(tert-butyl)cyclohexanone oxime derivatives, a structured experimental workflow is essential. This workflow should encompass initial screening for biological activity, determination of potency and selectivity, and preliminary mechanism of action studies.

General Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the discovery and initial development of bioactive compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Optimization cluster_3 Mechanism of Action Synthesis Synthesis of 4-(tert-butyl)cyclohexanone Oxime Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antimicrobial Antimicrobial Screening (Antibacterial & Antifungal) Purification->Antimicrobial Cytotoxicity Cytotoxicity Screening (Cancer Cell Lines) Purification->Cytotoxicity Hit_ID Hit Identification (Potent & Selective Compounds) Antimicrobial->Hit_ID Cytotoxicity->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt MoA Mechanism of Action Studies Lead_Opt->MoA

Caption: Potential sites for derivatization of the 4-(tert-butyl)cyclohexanone oxime scaffold.

By synthesizing a library of derivatives with variations at the R1 and R2 positions and evaluating their biological activities using the protocols outlined above, a comprehensive SAR can be established. This will provide valuable insights into the structural requirements for antimicrobial and/or cytotoxic activity and guide the design of more potent and selective compounds.

Concluding Remarks and Outlook

The 4-(tert-butyl)cyclohexanone oxime scaffold represents a promising yet underexplored area in the search for new bioactive molecules. While direct evidence of its biological activity is currently limited, the known antimicrobial properties of related cyclohexanone derivatives and the broad-spectrum bioactivity of oximes provide a strong impetus for further investigation. The synthetic accessibility of this scaffold, coupled with the potential for diverse chemical modifications, makes it an attractive target for medicinal chemists.

This technical guide provides a foundational framework for initiating research into the biological activities of 4-(tert-butyl)cyclohexanone oxime derivatives. By following the outlined synthetic and screening protocols, researchers can systematically explore the potential of this versatile chemical entity and contribute to the discovery of novel therapeutic agents. The path forward lies in the synthesis of a focused library of derivatives and their rigorous biological evaluation to unlock the full potential of this intriguing molecular architecture.

References

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An In-depth Technical Guide to the Reactivity of the Oxime Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxime functional group, characterized by the RR'C=N-OH moiety, stands as a cornerstone in modern organic synthesis and chemical biology. Its versatile reactivity, stemming from the unique electronic properties of the C=N double bond and the N-O single bond, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the core reactivity of oximes, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, provide field-proven insights into experimental design, and present detailed protocols for practical application. Our focus is on elucidating the causality behind reaction pathways and empowering the reader with the knowledge to strategically employ oximes in their own research endeavors.

The Oxime Functional Group: Structure and Intrinsic Properties

An oxime is an organic compound belonging to the imines, with the general formula RR'C=N−OH.[1] When R is an organic side-chain and R' is a hydrogen, it is an aldoxime . If R' is another organic group, it is a ketoxime .[1] The presence of the hydroxyl group attached to the imine nitrogen imparts unique properties that distinguish oximes from simple imines, most notably their enhanced stability and diverse reactivity.[2]

A key structural feature of oximes derived from unsymmetrical ketones or aldehydes is the potential for E/Z stereoisomerism about the C=N double bond. This isomerism can significantly influence the outcome of certain reactions, most notably the Beckmann rearrangement, where the group anti to the hydroxyl group migrates.

G cluster_oxime Oxime Functional Group R R R' R' C C N N O O H H

Formation of Oximes: A Gateway to Versatility

The most common and straightforward synthesis of oximes involves the condensation reaction between an aldehyde or a ketone and hydroxylamine.[1][3] This reaction is typically acid-catalyzed and proceeds through a mechanism analogous to imine formation.

Mechanism of Oxime Formation

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon.[4] This is followed by proton transfer to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), which is then eliminated to form the oxime.[4][5]

G Start Aldehyde/Ketone + Hydroxylamine Step1 Nucleophilic attack of NH2OH on carbonyl carbon Start->Step1 Step2 Proton transfer to form carbinolamine intermediate Step1->Step2 Step3 Protonation of carbinolamine hydroxyl group Step2->Step3 Step4 Elimination of water Step3->Step4 End Oxime Step4->End

Experimental Protocol: Synthesis of Cyclohexanone Oxime

This protocol describes a standard procedure for the synthesis of an oxime from a ketone.

Materials:

  • Cyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Ice bath

  • Stir plate and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

  • Add a solution of sodium acetate in water to the hydroxylamine solution. The sodium acetate acts as a base to liberate the free hydroxylamine.

  • To this solution, add a solution of cyclohexanone in ethanol dropwise with constant stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate indicates the formation of the oxime.

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure cyclohexanone oxime.

Causality: The use of hydroxylamine hydrochloride with a base like sodium acetate is a common strategy to generate the more nucleophilic free hydroxylamine in situ. The reaction is often carried out in a mixed solvent system like ethanol/water to ensure the solubility of both the organic ketone and the inorganic hydroxylamine salt.

Key Reactions of the Oxime Functional Group

The reactivity of the oxime group is rich and varied, allowing for its conversion into a range of other important functional groups.

Hydrolysis: Reverting to the Carbonyl

Oximes can be hydrolyzed back to the parent aldehyde or ketone and hydroxylamine by heating in the presence of an inorganic acid.[1][6] This reaction is essentially the reverse of oxime formation. This hydrolytic lability, while generally less pronounced than that of imines, is an important consideration when oximes are used as protecting groups for carbonyls.[7] In aqueous solutions, aliphatic oximes are 102 to 103-fold more resistant to hydrolysis than analogous hydrazones.[1]

Condition Outcome Reference
Heating with inorganic acids (e.g., HCl, H₂SO₄)Regeneration of aldehyde/ketone and hydroxylamine[1][6]
Reduction: Synthesis of Primary Amines

The reduction of oximes is a valuable method for the synthesis of primary amines.[8] Various reducing agents can be employed, each with its own advantages and substrate scope.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. It is a clean and efficient method but may also reduce other functional groups like alkenes or alkynes.[8]

  • Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents that can effectively convert oximes to primary amines.[6][9] However, their lack of selectivity can be a drawback in complex molecules. Milder reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of TiCl₃ can offer greater selectivity.[10]

  • Dissolving Metal Reductions: The use of sodium metal in a protic solvent like ethanol is another classic method for oxime reduction.[1]

G Oxime Oxime Reduction Reduction Oxime->Reduction PrimaryAmine Primary Amine Reduction->PrimaryAmine CatalyticHydrogenation Catalytic Hydrogenation (H2, Pd/C) CatalyticHydrogenation->Reduction MetalHydrides Metal Hydrides (LiAlH4, NaBH3CN/TiCl3) MetalHydrides->Reduction DissolvingMetal Dissolving Metal (Na, EtOH) DissolvingMetal->Reduction

Experimental Protocol: Reduction of Benzaldoxime to Benzylamine using LiAlH₄

Materials:

  • Benzaldoxime

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

  • Dissolve benzaldoxime in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring. An exothermic reaction may occur, so the addition rate should be controlled.

  • After the addition is complete, reflux the reaction mixture for 2-4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate (aluminum salts) and wash it with diethyl ether.

  • Combine the filtrate and the ether washings, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzylamine.

  • The product can be further purified by distillation or chromatography if necessary.

Causality: The use of anhydrous conditions is critical when working with LiAlH₄ as it reacts violently with water. The Fieser workup is a standardized and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable inorganic salts.

Oxidation: A Route to Diverse Products

The oxidation of oximes can lead to a variety of products depending on the oxidant and the reaction conditions.

  • Regeneration of Carbonyls: Mild oxidizing agents can be used to regenerate the parent carbonyl compound.[11]

  • Formation of Nitro Compounds: Stronger oxidizing agents, such as peroxy acids, can oxidize oximes to the corresponding nitro compounds.[12]

  • Generation of Nitrile Oxides: Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), can oxidize aldoximes to nitrile oxides, which are valuable intermediates for the synthesis of heterocycles via 1,3-dipolar cycloaddition reactions.[13][14]

Oxidizing Agent Product Reference
Ceric ammonium nitrateParent carbonyl compound[11]
Peroxy acidsNitro compound[12]
Hypervalent iodine(III) reagentsNitrile oxide (from aldoximes)[13]
The Beckmann Rearrangement: A Signature Reaction

The Beckmann rearrangement is an acid-catalyzed reaction that converts an oxime into an N-substituted amide.[15][16] For cyclic oximes, this rearrangement leads to the formation of lactams. This reaction is of significant industrial importance, for instance, in the synthesis of caprolactam, the precursor to Nylon 6.[15][17]

Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[15][18] This is followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of the water molecule.[15][18] This concerted step forms a nitrilium ion intermediate, which is then attacked by water. Tautomerization of the resulting intermediate yields the final amide product.[15]

G Start Oxime Step1 Protonation of hydroxyl group Start->Step1 Step2 Migration of anti-group and loss of water to form nitrilium ion Step1->Step2 Step3 Attack of water on nitrilium ion Step2->Step3 Step4 Tautomerization Step3->Step4 End Amide/Lactam Step4->End

The stereochemistry of the starting oxime is crucial, as it dictates which group migrates. However, under the acidic conditions of the reaction, E/Z isomerization can sometimes occur, leading to a mixture of products.[18]

Oxime Ligation: A Bioorthogonal Tool in Drug Development

In the realm of drug development and chemical biology, the oxime ligation has emerged as a powerful bioorthogonal conjugation technique.[19] This reaction involves the formation of a stable oxime bond between an aminooxy-functionalized molecule and a molecule containing an aldehyde or ketone.[19][20]

Key Features and Advantages:

  • Chemoselectivity: The reaction is highly specific and proceeds under mild, physiological conditions without interfering with other functional groups present in biological systems.[19]

  • Stability: The resulting oxime bond is significantly more stable to hydrolysis than the corresponding hydrazone linkage.[19]

  • Catalysis: The reaction can be catalyzed by nucleophilic catalysts such as aniline and its derivatives, which can significantly accelerate the rate of ligation, a critical factor when working with low concentrations of biomolecules or short-lived radiotracers.[21][22]

G Aminooxy Aminooxy-functionalized Molecule (e.g., Drug, Probe) Ligation Oxime Ligation (pH 4-7, Aniline catalyst) Aminooxy->Ligation Carbonyl Aldehyde/Ketone-functionalized Molecule (e.g., Protein, Peptide) Carbonyl->Ligation Conjugate Bioconjugate with Stable Oxime Linkage Ligation->Conjugate

The development of more efficient catalysts, such as m-phenylenediamine (mPDA), has further expanded the utility of oxime ligation, enabling rapid conjugation even with less reactive ketones.[22] This has profound implications for the site-specific modification of proteins, the development of antibody-drug conjugates (ADCs), and the construction of complex biomaterials.[23]

Oxime Ethers in Medicinal Chemistry

O-alkylation or O-arylation of the oxime hydroxyl group leads to the formation of oxime ethers, a class of compounds with significant applications in medicinal chemistry.[24] The oxime ether moiety is present in several approved drugs, including the antidepressant fluvoxamine and the antifungal oxiconazole.[24] This functional group can improve the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability, and can also be crucial for its pharmacological activity.[25][26]

Conclusion

The oxime functional group is a remarkably versatile and powerful tool in the arsenal of the modern chemist. Its predictable and diverse reactivity, coupled with its relative stability, makes it an invaluable synthon for the preparation of amines, amides, and nitro compounds. Furthermore, the development of oxime ligation as a bioorthogonal reaction has cemented its importance in the fields of drug development and chemical biology. A thorough understanding of the mechanisms and experimental nuances governing the reactions of oximes, as detailed in this guide, is essential for leveraging their full potential in the design and synthesis of novel molecules with tailored properties and functions.

References

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  • Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds - JoVE. (URL: [Link])

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Literature review on the synthesis and applications of substituted cyclohexanone oximes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis and Applications of Substituted Cyclohexanone Oximes

Introduction: The Pivotal Role of Cyclohexanone Oximes in Modern Chemistry

Cyclohexanone oxime and its substituted derivatives represent a critical class of chemical intermediates, most famously holding a central position in the polymer industry as the direct precursor to ε-caprolactam, the monomer for Nylon 6.[1][2] The global demand for Nylon 6, anticipated to reach 8.9 million tons annually, underscores the industrial significance of efficient and sustainable cyclohexanone oxime synthesis.[3] The reactivity of these compounds is primarily dictated by the versatile oxime functional group (-C=N-OH), which serves as a gateway for a variety of chemical transformations, most notably the Beckmann rearrangement.

This technical guide offers a comprehensive exploration of the synthesis and applications of substituted cyclohexanone oximes, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices, mechanistic pathways, and the practical applications of these versatile molecules. We will delve into both classical and modern synthetic methodologies, explore the well-established role of these compounds in polymer science, and shed light on their emerging applications in medicinal chemistry and materials science.

Part 1: Synthesis of Substituted Cyclohexanone Oximes

The preparation of cyclohexanone oximes can be broadly categorized into classical condensation methods and more contemporary, sustainable approaches that aim to reduce environmental impact and improve economic viability.

Classical Oximation of Cyclohexanones

The most conventional and widely used laboratory-scale synthesis involves the condensation reaction between a substituted cyclohexanone and a hydroxylamine salt, such as hydroxylamine hydrochloride (NH₂OH·HCl).[4] The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the cyclohexanone.[4] This is followed by a series of proton transfers and the elimination of a water molecule to form the oxime.

A base, such as sodium acetate or sodium hydroxide, is required to liberate the free hydroxylamine from its salt.[4][5][6] The overall reaction is an equilibrium process, and the removal of water can be used to drive it to completion.

Reaction Mechanism: Oximation of Cyclohexanone

oximation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer & Dehydration Cyclohexanone Substituted Cyclohexanone Tetrahedral_Intermediate Tetrahedral Intermediate Cyclohexanone->Tetrahedral_Intermediate + H₂NOH Hydroxylamine Hydroxylamine (H₂NOH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Oxime Cyclohexanone Oxime Protonated_Intermediate->Oxime -H₂O Water H₂O

Caption: Mechanism of cyclohexanone oximation.

Modern and Industrial Synthetic Routes

Driven by the need for greener and more cost-effective processes, several alternative methods for cyclohexanone oxime synthesis have been developed and implemented on an industrial scale.

The ammoximation process is a significant advancement, combining the synthesis of hydroxylamine and the oximation step into a single, catalytic reaction. This method typically involves the reaction of cyclohexanone, ammonia, and hydrogen peroxide over a titanium silicalite (TS-1) catalyst.[7][8][9] The TS-1 catalyst is crucial for the in situ formation of hydroxylamine from ammonia and H₂O₂.[10] This process avoids the co-production of ammonium sulfate, a low-value byproduct of traditional methods.[8]

The reaction is highly selective, with conversions of cyclohexanone and selectivities to the oxime often exceeding 99%.[9] The mechanism is thought to involve the activation of hydrogen peroxide on the titanium active sites of the catalyst, which then reacts with ammonia to form hydroxylamine, followed by the condensation with cyclohexanone.[11]

A promising and sustainable approach involves the one-pot electrochemical synthesis of cyclohexanone oxime from nitrate (NO₃⁻) and cyclohexanone.[3][12] This method utilizes a catalyst, such as a Zn-Cu alloy, to drive the electrochemical reduction of nitrate to a hydroxylamine intermediate (*NH₂OH) at the cathode.[3][12] This highly reactive intermediate then undergoes a rapid chemical reaction with the cyclohexanone present in the electrolyte to form the oxime.[3] This process operates under ambient conditions (room temperature and atmospheric pressure) in an aqueous medium, offering a significant advantage over traditional high-temperature and high-pressure methods.[3] Yields as high as 97% have been reported.[3]

Electrochemical Synthesis Workflow

electrochemistry reactant reactant intermediate intermediate product product catalyst catalyst Nitrate Nitrate (NO₃⁻) in electrolyte Cathode Zn-Cu Alloy Cathode Nitrate->Cathode Electrochemical Reduction (+e⁻, +H⁺) Cyclohexanone Cyclohexanone in electrolyte Oxime Cyclohexanone Oxime Cyclohexanone->Oxime Hydroxylamine Surface-adsorbed Hydroxylamine (*NH₂OH) Cathode->Hydroxylamine Hydroxylamine->Oxime Chemical Reaction with Cyclohexanone

Caption: Workflow for the electrochemical synthesis of cyclohexanone oxime.

Other industrial routes have been developed to bypass the synthesis of cyclohexanone altogether. One such method involves the reaction of cyclohexane with nitrosyl chloride (NOCl) in a free-radical reaction.[1] Another innovative approach is the direct oxidation-oximation of cyclohexane using an ammonium salt as the nitrogen source and a bifunctional catalyst.[13] These methods are economically attractive as cyclohexane is a cheaper feedstock than cyclohexanone.

Part 2: Key Applications of Substituted Cyclohexanone Oximes

The utility of cyclohexanone oximes extends from large-scale polymer production to specialized applications in materials science and as precursors for bioactive molecules.

The Beckmann Rearrangement: Gateway to Polyamides

The most significant application of cyclohexanone oxime is its conversion to ε-caprolactam via the Beckmann rearrangement.[1] This acid-catalyzed intramolecular rearrangement is a cornerstone of the production of Nylon 6, a versatile polyamide used in fibers, plastics, and films.

The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid or oleum.[3][11] The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, leading to a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final ε-caprolactam product.[3][11]

Mechanism of the Acid-Catalyzed Beckmann Rearrangement

beckmann cluster_0 Activation cluster_1 Rearrangement cluster_2 Hydration & Tautomerization Oxime Cyclohexanone Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H⁺ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion Migration & -H₂O Hydrated_Intermediate Hydrated Intermediate Nitrilium_Ion->Hydrated_Intermediate + H₂O Caprolactam ε-Caprolactam Hydrated_Intermediate->Caprolactam Tautomerization

Sources

Methodological & Application

Beckmann rearrangement of 4-(tert-butyl)cyclohexanone oxime protocol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Beckmann Rearrangement of 4-(tert-butyl)cyclohexanone Oxime

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Beckmann rearrangement of 4-(tert-butyl)cyclohexanone oxime. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offer field-proven insights, and present detailed, validated protocols for this important transformation.

Core Concepts: The Significance of the Beckmann Rearrangement

The Beckmann rearrangement is a powerful and well-established reaction in organic chemistry that converts an oxime into an N-substituted amide or lactam.[1][2][3] Its most prominent industrial application is the synthesis of ε-caprolactam from cyclohexanone oxime, the monomer required for the production of Nylon 6.[1][4][5][6] The reaction is typically catalyzed by acids, which facilitate the intramolecular rearrangement.[1][5]

The substrate of focus here, 4-(tert-butyl)cyclohexanone oxime, provides a model system for studying the rearrangement of a substituted cyclic oxime, yielding a substituted lactam. The bulky tert-butyl group serves as a useful spectroscopic marker and influences the physicochemical properties of the resulting lactam.

The Reaction Mechanism: A Stepwise Causal Chain

The acid-catalyzed Beckmann rearrangement proceeds through a well-defined sequence of steps. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process involves the transformation of the oxime's hydroxyl group into a good leaving group, followed by a concerted migration of the alkyl group that is anti-periplanar to this leaving group.[1][2][7]

The key mechanistic steps are:

  • Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, converting it into a much better leaving group (water).[3][7][8][9]

  • Rearrangement and Water Elimination: In a concerted, rate-limiting step, the alkyl group positioned anti (trans) to the -OH₂⁺ group migrates to the electron-deficient nitrogen atom.[2][7][9] This migration simultaneously displaces the water molecule, leading to the formation of a highly reactive nitrilium ion intermediate.[7][9]

  • Nucleophilic Attack: The electrophilic carbon of the nitrilium ion is rapidly attacked by a water molecule (or another available nucleophile).[7][8]

  • Deprotonation and Tautomerization: A final deprotonation step, followed by tautomerization of the imidic acid intermediate, yields the thermodynamically stable lactam product.[3][7][8]

Beckmann_Mechanism Start 4-(tert-butyl)cyclohexanone Oxime p1 Start->p1 + H⁺ Protonated Protonated Oxime p2 Protonated->p2 Rearrangement (Alkyl Migration) Nitrilium Nitrilium Ion Intermediate + Water p3 Nitrilium->p3 + H₂O ImidicAcid Imidic Acid Intermediate Product 7-(tert-butyl)azepan-2-one (Lactam) ImidicAcid->Product Tautomerization p1->Protonated p2->Nitrilium - H₂O p3->ImidicAcid

Caption: The acid-catalyzed Beckmann rearrangement mechanism.

Experimental Protocols & Quantitative Data

The choice of protocol often depends on the scale of the reaction and the sensitivity of the substrate. Below are two distinct, validated methods for the rearrangement of 4-(tert-butyl)cyclohexanone oxime.

Quantitative Data Summary

This table summarizes the reagents required for a representative 10 mmol scale reaction for both protocols.

ReagentFormulaMW ( g/mol )Protocol 1 (Acid)Protocol 2 (Milder)Molar Equiv.
4-(tert-butyl)cyclohexanone oximeC₁₀H₁₉NO169.261.70 g1.70 g1.0
Sulfuric Acid (98%)H₂SO₄98.08~10-20 mL-Catalyst/Solvent
Cyanuric Chloride (TCT)C₃Cl₃N₃184.41-1.84 g1.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-~17 mLSolvent
Sodium Hydroxide (50% aq.)NaOH40.00As needed-Neutralization
Sodium Carbonate (sat. aq.)Na₂CO₃105.99-As neededWork-up
Hydrochloric Acid (1 N)HCl36.46-As neededWork-up
Protocol 1: Classical Rearrangement with Sulfuric Acid

This method is robust and mirrors the conditions often used in industrial settings, employing a strong Brønsted acid as both the catalyst and solvent.[1][5]

Materials & Equipment:

  • 4-(tert-butyl)cyclohexanone oxime

  • Concentrated sulfuric acid (98%)

  • 50% Sodium hydroxide solution

  • Deionized water, Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, beaker, magnetic stirrer, separatory funnel, rotary evaporator

  • Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, face shield

Procedure:

  • Preparation: In a well-ventilated fume hood, cool 20 mL of concentrated sulfuric acid in a 100 mL beaker using an ice-water bath.

  • Oxime Addition: While stirring vigorously, add 1.70 g (10.0 mmol) of 4-(tert-butyl)cyclohexanone oxime in small portions to the cold sulfuric acid. The addition must be slow to control the exothermic reaction. Maintain the temperature below 20 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in water, neutralizing, extracting, and analyzing by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a larger beaker with constant stirring. This step is highly exothermic.

  • Neutralization: Cool the diluted acidic solution in an ice bath. Slowly neutralize the solution by adding 50% sodium hydroxide solution until the pH is approximately 8-9. This step is also highly exothermic and requires careful temperature control.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase three times with 30 mL portions of dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 7-(tert-butyl)azepan-2-one. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Mild Rearrangement with Cyanuric Chloride

This modern protocol avoids the use of large quantities of strong, corrosive acids and proceeds under much milder conditions, making it suitable for sensitive substrates and smaller-scale laboratory work.[5][10][11]

Materials & Equipment:

  • 4-(tert-butyl)cyclohexanone oxime

  • 2,4,6-Trichloro[3][7][8]triazine (Cyanuric Chloride, TCT)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium carbonate solution, 1 N Hydrochloric acid, Brine

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator

  • PPE: Nitrile gloves, lab coat, safety goggles

Procedure:

  • Complex Formation: In a fume hood, add 1.84 g (10.0 mmol) of cyanuric chloride to 2 mL of DMF in a reaction flask at room temperature (25 °C). A white solid complex will form.[5][11] Stir until TLC analysis indicates the complete consumption of TCT.

  • Oxime Addition: Add a solution of 1.70 g (10.0 mmol) of 4-(tert-butyl)cyclohexanone oxime dissolved in 15 mL of DMF to the reaction mixture.[10][11]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting oxime is fully consumed (typically 4-8 hours).

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with 30 mL of ethyl acetate.

  • Washing: Wash the organic phase sequentially with 15 mL of saturated sodium carbonate solution, 15 mL of 1 N HCl, and finally with 15 mL of brine.[10][11]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-(tert-butyl)azepan-2-one. The product is often of high purity and may not require further purification.[5]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Measure Reagents setup Assemble Glassware reagents->setup addition Add Oxime to Catalyst/Solvent setup->addition stir Stir at Defined Temperature addition->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry product Purified Lactam dry->product

Sources

Using 4-(tert-butyl)cyclohexanone oxime for the synthesis of substituted caprolactams

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Substituted Caprolactams via Beckmann Rearrangement of 4-(tert-butyl)cyclohexanone Oxime

Introduction: The Strategic Value of Substituted Caprolactams

In the landscape of modern drug discovery and development, the caprolactam scaffold has emerged as a privileged structure, serving as a versatile framework for novel therapeutic agents.[1][2] Its unique seven-membered ring conformation and synthetic tractability have enabled the creation of compounds with a wide spectrum of biological activities, including anticonvulsant and anticancer properties.[3][4]

A cornerstone of industrial and laboratory-scale synthesis of these crucial cyclic amides is the Beckmann rearrangement.[1][5] This classic yet powerful transformation provides a direct route from cyclic ketoximes to their corresponding lactams.[6] This guide offers a detailed exploration of the synthesis of tert-butyl substituted caprolactams, starting from 4-(tert-butyl)cyclohexanone oxime. We will delve into the mechanistic underpinnings of the reaction, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Part 1: The Beckmann Rearrangement: Mechanism and Strategic Considerations

The Beckmann rearrangement is an acid-induced conversion of an oxime to an N-substituted amide.[7] For cyclic ketoximes, this process results in a ring expansion, yielding a lactam. Understanding the mechanism is paramount for troubleshooting and optimizing the reaction.

The Core Mechanism

The reaction proceeds through several distinct, logical steps. The key event is a highly stereospecific migration of an alkyl or aryl group.[6][8]

  • Activation of the Hydroxyl Group: The oxime's hydroxyl group is a poor leaving group. Therefore, it must first be activated. In the presence of strong Brønsted acids (e.g., H₂SO₄), the oxygen is protonated.[8][9] Alternatively, reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or p-toluenesulfonyl chloride (TsCl) convert the hydroxyl into a superior leaving group (e.g., -OTs).[8][10]

  • Rate-Limiting Ionization & Concerted Migration: The activated N-O bond cleaves, initiating a concerted[8][11]-shift. The group anti-periplanar to the leaving group migrates from the carbon to the electron-deficient nitrogen atom.[5][8] This stereospecific migration is the crux of the reaction and determines the final product's regiochemistry. This step generates a highly reactive nitrilium ion intermediate.[8]

  • Nucleophilic Attack by Water: The electrophilic carbon of the nitrilium ion is rapidly attacked by a nucleophile, typically water from the reaction medium.[8][9]

  • Tautomerization: The resulting intermediate undergoes deprotonation and tautomerization to yield the stable amide, or in this case, the substituted caprolactam.[9]

Beckmann_Rearrangement Fig. 1: Mechanism of the Beckmann Rearrangement cluster_styling Fig. 1: Mechanism of the Beckmann Rearrangement start 4-(tert-butyl)cyclohexanone Oxime activated Activated Oxime (e.g., Protonated) start->activated + H⁺ (Catalyst) transition Transition State (Concerted Migration) activated->transition [1,2]-Shift - H₂O nitrilium Nitrilium Ion Intermediate transition->nitrilium attacked Water Adduct nitrilium->attacked + H₂O product Substituted Caprolactam attacked->product Tautomerization - H⁺

Fig. 1: Mechanism of the Beckmann Rearrangement
Causality Behind Experimental Choices
  • Catalyst Selection: The choice of catalyst is critical. While traditional methods employ stoichiometric amounts of strong, corrosive acids like sulfuric acid or oleum, these generate significant waste (e.g., ammonium sulfate after neutralization).[6][12] Modern protocols favor milder reagents that minimize byproducts and are suitable for sensitive substrates.[10] Reagents like 2,4,6-trichloro[11][13][14]triazine (cyanuric chloride) in DMF activate the oxime under significantly milder, room-temperature conditions, avoiding the harshness of strong acids.[15][16] Solid acid catalysts are also being explored for cleaner, more environmentally friendly processes.[10][17]

  • Solvent Effects: The solvent not only dissolves the reactants but can also participate in the reaction by stabilizing intermediates. Acetonitrile has been shown to be an effective solvent, promoting high conversion and selectivity in some systems.[12][18] Anhydrous conditions are often preferred to suppress the competing side reaction of oxime hydrolysis back to the ketone.[12]

  • Temperature Control: The energy barrier for the rearrangement dictates the required temperature. While classic protocols often require heating above 130°C, many modern catalytic systems can proceed efficiently at lower temperatures, even room temperature, which helps to prevent degradation of sensitive functional groups.[8][18]

  • Controlling Side Reactions:

    • Beckmann Fragmentation: This is a major competing pathway, particularly if the migrating group can form a stable carbocation (e.g., a quaternary carbon center).[6] Fragmentation yields a nitrile and a carbocation. Careful selection of the catalyst and reaction conditions can favor the desired rearrangement over fragmentation.

    • Oxime Hydrolysis: In the presence of water and acid, the oxime can hydrolyze back to 4-(tert-butyl)cyclohexanone.[12][19] Using dehydrating media or reagents that consume water can mitigate this issue.

Part 2: Verified Experimental Protocols

A successful synthesis requires a pure starting material and a well-controlled rearrangement step. The following protocols provide a reliable pathway from the ketone to the final caprolactam product.

Protocol 1: Synthesis of 4-(tert-butyl)cyclohexanone Oxime

This initial step converts the commercially available ketone into its oxime, the direct precursor for the rearrangement.

Experimental Workflow

Oximation_Workflow Fig. 2: Oximation Experimental Workflow A 1. Dissolve Ketone & NH₂OH·HCl in Ethanol/Water B 2. Add Pyridine (Base) A->B C 3. Heat Mixture to Reflux B->C D 4. Monitor Reaction (TLC) C->D E 5. Cool and Precipitate Product (Add cold water) D->E F 6. Isolate by Filtration E->F G 7. Wash with Cold Water F->G H 8. Dry Product under Vacuum G->H

Fig. 2: Oximation Experimental Workflow

Reagents and Quantities

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-(tert-butyl)cyclohexanone154.2510.0 g64.8
Hydroxylamine Hydrochloride69.496.75 g97.1
Pyridine79.107.7 mL97.1
Ethanol (95%)-50 mL-
Water-25 mL-

Step-by-Step Procedure:

  • Combine 4-(tert-butyl)cyclohexanone (10.0 g), hydroxylamine hydrochloride (6.75 g), and 50 mL of 95% ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Stir the mixture until most solids have dissolved.

  • Slowly add pyridine (7.7 mL) to the mixture.

  • Heat the reaction mixture to a gentle reflux and maintain for 2 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • After completion, allow the flask to cool to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring. A white precipitate of the oxime will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Dry the product under vacuum to a constant weight. The expected yield is typically >90%.

Protocol 2: Mild Beckmann Rearrangement Using Cyanuric Chloride

This protocol utilizes an inexpensive and readily available reagent to perform the rearrangement at room temperature, avoiding the hazards of strong acids and high heat.[15]

Reaction Parameters

ParameterValueRationale
Reagent 2,4,6-Trichloro[11][13][14]triazine (TCT)Activates the oxime hydroxyl group under mild conditions.[15]
Solvent N,N-Dimethylformamide (DMF)Forms a reactive complex with TCT.[15]
Temperature Room Temperature (25 °C)Avoids thermal degradation and byproduct formation.[15]
Reaction Time 8-24 hours (TLC monitored)Reaction rates can vary depending on the substrate.[16]
Stoichiometry 1:1 molar ratio (Oxime:TCT)Ensures complete activation of the oxime.
Expected Yield >90%High efficiency is characteristic of this method.[15]

Step-by-Step Procedure:

  • Safety Note: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).

  • In a dry 100 mL round-bottom flask, add 2,4,6-trichloro[11][13][14]triazine (TCT) (1.84 g, 10.0 mmol) to anhydrous N,N-dimethylformamide (DMF) (5 mL) at 25 °C. A white solid complex will form.

  • Stir this suspension at room temperature until the TCT is completely consumed (monitor by TLC, typically 30-60 minutes).

  • In a separate flask, dissolve the 4-(tert-butyl)cyclohexanone oxime (1.69 g, 10.0 mmol) in 15 mL of anhydrous DMF.

  • Add the oxime solution dropwise to the TCT-DMF complex suspension.

  • Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC until the starting oxime is fully consumed (typically 8-24 hours).

  • Upon completion, quench the reaction by carefully adding 30 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of Na₂CO₃ (20 mL), 1 M HCl (20 mL), and finally with brine (20 mL).[15]

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude caprolactam product.

  • Purify the product via column chromatography or distillation if necessary.

Part 3: Product Characterization

Due to the stereospecific nature of the Beckmann rearrangement, the migration of the anti-periplanar group leads to a specific regioisomer. For 4-(tert-butyl)cyclohexanone oxime, two caprolactam isomers are possible depending on the geometry of the starting oxime. The major product will be 5-(tert-butyl)azepan-2-one due to the thermodynamic preference for the alkyl group to be anti to the hydroxyl group.

Anticipated Analytical Data

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4-(tert-butyl)cyclohexanone oxime ~2.5-1.0 (cyclohexyl protons), ~0.85 (s, 9H, t-Bu)~170 (C=N), ~47 (quaternary C of t-Bu), ~32 (CH₃ of t-Bu)
5-(tert-butyl)azepan-2-one ~3.2 (m, 2H, -CH₂-NH-), ~2.4 (m, 2H, -CH₂-CO-), ~0.86 (s, 9H, t-Bu)~177 (C=O), ~48 (quaternary C of t-Bu), ~36 (-CH₂-NH-), ~32 (CH₃ of t-Bu)
7-(tert-butyl)azepan-2-one ~3.2 (m, 2H, -CH₂-NH-), ~2.4 (m, 2H, -CH₂-CO-), ~0.88 (s, 9H, t-Bu)~178 (C=O), ~49 (quaternary C of t-Bu), ~37 (-CH₂-NH-), ~32 (CH₃ of t-Bu)

Note: Exact chemical shifts are dependent on the solvent and instrument used. The above are representative values.

Conclusion

The Beckmann rearrangement of 4-(tert-butyl)cyclohexanone oxime is a robust and efficient method for synthesizing substituted caprolactams, which are highly valuable scaffolds in pharmaceutical research. By understanding the underlying mechanism, researchers can make informed decisions regarding catalysts, solvents, and reaction conditions to maximize yield and purity. The use of milder, modern protocols, such as the cyanuric chloride-mediated method, circumvents the harsh conditions of traditional approaches, making this transformation more accessible, safer, and applicable to a wider range of sensitive substrates. This guide provides the foundational knowledge and practical steps for researchers to successfully incorporate this powerful synthetic tool into their drug development workflows.

References

  • STUDY ON REFINING OF CAPROLACTAM FROM VAPOR-PHASE BECKMANN REARRANGEMENT REACTION OF CYCLOHEXANONE OXIME. (n.d.). Google AI.
  • Beckmann Rearrangement. (n.d.). Alfa Chemistry.
  • Ritz, J., et al. (2014). Method for the production of purified caprolactam from the beckmann rearrangement of cyclohexanone oxime. Google Patents.
  • Kamaeva, V. N., et al. (n.d.). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. ResearchGate.
  • Ritz, J., et al. (2014). Process for preparing purified caprolactam from the beckmann rearrangement of cyclohexane oxime. Google Patents.
  • Kaur, N., et al. (2012). Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry.
  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. (2025). RSC Publishing.
  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal.
  • Henle, J. (2013). The Beckmann Rearrangement. Denmark Group Meetings.
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  • Beckmann rearrangement. (n.d.). Wikipedia.
  • Wang, Y., et al. (2013). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. Catalysis Letters.
  • Gui, J., et al. (2010). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry.
  • Chemistry of Beckmann Rearrangement. (n.d.). Scribd.
  • Smith, C. R., et al. (2003). Design, synthesis, and development of novel caprolactam anticonvulsants. Bioorganic & Medicinal Chemistry Letters.
  • Caprolactam. (n.d.). Wikipedia.
  • Trifonov, A., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry.
  • Beckmann rearrangement process catalyzed by TFA and cyclohexanone oxime... (n.d.). ResearchGate.
  • Kozioł, A., et al. (2017). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Letters in Organic Chemistry.
  • Li, Y., et al. (2015). Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: Byproduct and selectivity. RSC Advances.
  • Certain substituted caprolactams, pharmaceutical compositions containing them and their use in the treatment of tumors. (1999). Google Patents.
  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. (n.d.). RWTH Publications.
  • Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime. (2012). Google Patents.
  • 4-(Tert-butyl)cyclohexanone oxime. (n.d.). PubChem.
  • 4-tert-Butylcyclohexanone synthesis. (n.d.). ChemicalBook.
  • 4-(tert-Butyl)cyclohexanone oxime. (n.d.). Santa Cruz Biotechnology.
  • 4-(TERT-BUTYL)CYCLOHEXANONE OXIME. (n.d.). BOC Sciences.
  • ABSTRACT. (n.d.). Shodhganga.
  • ε-Caprolactam: new by-product free synthesis routes. (2012). ResearchGate.
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  • Caprolactam preparation method. (2017). Google Patents.
  • Zhang, B., et al. (2020). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Chemistry – A European Journal.

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The Beckmann Rearrangement of 4-(tert-butyl)cyclohexanone Oxime: A Detailed Guide to Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: Unlocking the Potential of Substituted Lactams

The Beckmann rearrangement is a powerful and classic named reaction in organic chemistry that facilitates the conversion of an oxime to an amide.[1][2] When applied to cyclic ketoximes, this acid-catalyzed rearrangement provides a direct route to lactams, a structural motif of significant interest in medicinal chemistry and materials science.[1] This application note provides an in-depth technical guide to the Beckmann rearrangement of 4-(tert-butyl)cyclohexanone oxime, yielding 5-(tert-butyl)azepan-2-one. This specific transformation is of interest due to the prevalence of substituted lactam cores in pharmacologically active compounds, including anticonvulsant agents.[3][4]

We will explore the underlying mechanism of this rearrangement, provide detailed, field-proven experimental protocols for both the synthesis of the starting oxime and its subsequent rearrangement, and discuss the analytical techniques required for the characterization of the final product. Furthermore, we will delve into the potential applications of the resulting substituted caprolactam in the context of drug discovery and development.

Theoretical Framework: The Causality Behind the Rearrangement

The Beckmann rearrangement is initiated by the protonation of the hydroxyl group of the oxime by a strong acid, converting it into a good leaving group (water).[2][5] This is followed by a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. This migration is the key stereospecific step of the reaction.[6] The resulting nitrilium ion is then attacked by a water molecule, and subsequent tautomerization yields the final lactam product.[2][5]

The choice of acid catalyst is critical and can range from strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids and other reagents like thionyl chloride or cyanuric chloride.[1] The reaction conditions, such as temperature and solvent, also play a crucial role in achieving high yields and minimizing side reactions.[7]

For 4-(tert-butyl)cyclohexanone oxime, the migrating group is one of the C-C bonds of the cyclohexane ring. The bulky tert-butyl group remains on the ring and influences the conformation of the final lactam product.

Beckmann_Rearrangement_Mechanism cluster_start Step 1: Oxime Formation cluster_rearrangement Step 2: Beckmann Rearrangement Ketone 4-(tert-butyl)cyclohexanone Oxime 4-(tert-butyl)cyclohexanone oxime Ketone->Oxime + NH2OH, H+ Hydroxylamine NH2OH ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H+ NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon Rearrangement & -H2O ImidicAcid Imidic Acid Tautomer NitriliumIon->ImidicAcid + H2O Lactam 5-(tert-butyl)azepan-2-one ImidicAcid->Lactam Tautomerization

Figure 1: Simplified workflow of the synthesis of 5-(tert-butyl)azepan-2-one.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Synthesis of 4-(tert-butyl)cyclohexanone Oxime

Rationale: The first step is the conversion of the commercially available ketone to its corresponding oxime using hydroxylamine hydrochloride. The base (sodium hydroxide) is used to liberate the free hydroxylamine from its salt.

Materials:

  • 4-(tert-butyl)cyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Water

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 15.4 g (0.1 mol) of 4-(tert-butyl)cyclohexanone and 10.4 g (0.15 mol) of hydroxylamine hydrochloride in 100 mL of 95% ethanol and 10 mL of water.

  • Slowly add a solution of 12.0 g (0.3 mol) of sodium hydroxide in 20 mL of water to the stirred mixture.

  • Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of cold water and 20 mL of concentrated hydrochloric acid.

  • A white precipitate of 4-(tert-butyl)cyclohexanone oxime will form.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral to litmus paper, and air dry. The product can be further purified by recrystallization from ethanol-water if necessary.

Protocol 2: Acid-Catalyzed Beckmann Rearrangement to 5-(tert-butyl)azepan-2-one

Rationale: This protocol utilizes concentrated sulfuric acid as the catalyst for the rearrangement. The reaction is highly exothermic and requires careful temperature control. The work-up procedure is designed to neutralize the strong acid and extract the lactam product.

Materials:

  • 4-(tert-butyl)cyclohexanone oxime

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a beaker or flask, carefully add 10.0 g (0.059 mol) of 4-(tert-butyl)cyclohexanone oxime in small portions to 20 mL of concentrated sulfuric acid, while maintaining the temperature between 10-20 °C using an ice bath and vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC (a new, more polar spot for the lactam should appear).

  • Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. This step should be performed in a fume hood and with caution.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-(tert-butyl)azepan-2-one.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Figure 2: Step-by-step experimental workflow.

Data Presentation and Product Characterization

The identity and purity of the synthesized 5-(tert-butyl)azepan-2-one should be confirmed using standard analytical techniques. Below is a table of expected analytical data based on the structure and data from similar compounds.

Analytical Technique Expected Observations for 5-(tert-butyl)azepan-2-one
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.2 (m, 2H, -CH₂-NH-), ~2.4 (t, 2H, -CH₂-CO-), ~1.8-1.4 (m, 5H, ring protons), ~0.9 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~178 (C=O), ~54 (-CH₂-NH-), ~45 (quaternary C), ~36 (-CH₂-CO-), ~32 (tert-butyl C), ~30-25 (ring CH₂), ~27 (-C(CH₃)₃)
FT-IR (thin film, cm⁻¹) ~3200 (N-H stretch, broad), ~2960 (C-H stretch, sp³), ~1650 (C=O stretch, amide I band)
Mass Spectrometry (ESI+) m/z: 170.15 [M+H]⁺, 192.13 [M+Na]⁺

Applications in Drug Development and Chemical Synthesis

The lactam ring is a privileged scaffold in medicinal chemistry, and substituted caprolactams, in particular, have garnered significant attention for their potential as therapeutic agents.

  • Anticonvulsant Activity: Research has shown that various substituted caprolactam derivatives exhibit potent anticonvulsant activity.[3] The introduction of lipophilic groups, such as the tert-butyl group, can modulate the pharmacokinetic properties of a molecule, potentially enhancing its ability to cross the blood-brain barrier. The synthesis of 5-(tert-butyl)azepan-2-one provides a key intermediate for the development of novel anticonvulsant drugs.[3][4]

  • Building Block for Complex Molecules: The amide functionality of the lactam can be further modified, and the ring can be opened to provide functionalized linear amino acids. This makes 5-(tert-butyl)azepan-2-one a versatile building block for the synthesis of more complex target molecules in drug discovery programs.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the rearrangement does not go to completion, ensure the sulfuric acid is of high concentration and the reaction is stirred efficiently. Gentle warming (to ~40-50 °C) after the initial exothermic phase can sometimes drive the reaction to completion, but care must be taken to avoid charring.

  • Low Yield: Low yields can result from incomplete neutralization or extraction. Ensure the aqueous layer is thoroughly extracted with dichloromethane. The formation of by-products due to fragmentation can also lower the yield, especially if the reaction temperature is too high.

  • Purification Challenges: The lactam product can be quite polar. If column chromatography is challenging, consider bulb-to-bulb distillation (Kugelrohr) under high vacuum for purification.

Conclusion

The acid-catalyzed Beckmann rearrangement of 4-(tert-butyl)cyclohexanone oxime is a robust and reliable method for the synthesis of 5-(tert-butyl)azepan-2-one. This application note provides the theoretical and practical framework necessary for researchers to successfully perform this transformation. The resulting substituted caprolactam is a valuable intermediate for the exploration of new chemical space in drug discovery, particularly in the development of novel anticonvulsant therapies. By understanding the causality behind the reaction mechanism and adhering to the detailed protocols, scientists can confidently synthesize and characterize this important chemical entity.

References

  • Brouillette, W. J., & Grunewald, G. L. (1984). Synthesis and anticonvulsant activity of some substituted lactams and amides. Journal of Medicinal Chemistry, 27(2), 202–206. [Link]

  • Celanese Corp. (1985). Process for producing N-acyl-hydroxy aromatic amines. U.S.
  • Wikipedia contributors. (2024). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Klunk, W. E., McKeon, A., Covey, D. F., & Ferrendelli, J. A. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Science, 217(4564), 1040–1042. [Link]

  • Master Organic Chemistry. (2020). Beckmann Rearrangement. Retrieved from [Link]

  • U.S. National Library of Medicine. (2003). Design, synthesis, and development of novel caprolactam anticonvulsants. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • LibreTexts. (2023). Beckmann Rearrangement. Chemistry LibreTexts. Retrieved from [Link]

  • Semwal, A., & Kumar, A. (2012). Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research, 4(1), 596-606.
  • Chandrasekhar, S., & Gopalaiah, K. (2003). Beckmann rearrangement of oximes into amides in the presence of a catalytic amount of chloral: a mild and neutral procedure. Tetrahedron Letters, 44(39), 7437-7439.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274.
  • Furuya, T., Strom, A. E., & Ritter, T. (2009). Silver-Catalyzed Beckmann Rearrangement. Journal of the American Chemical Society, 131(46), 1662-1663.
  • Gawley, R. E. (1988).
  • Hashimoto, M., Obora, Y., Sakaguchi, S., & Ishii, Y. (2008). Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst. The Journal of Organic Chemistry, 73(8), 2894-2897.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 5-(tert-butyl)azepan-2-one via Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed experimental framework for the synthesis of 5-(tert-butyl)azepan-2-one, a substituted lactam, from 4-(tert-butyl)cyclohexanone oxime. The core transformation is achieved through the Beckmann rearrangement, a fundamental reaction in organic chemistry for converting ketoximes into amides or lactams.[1][2] This document explores the underlying mechanism of this acid-catalyzed rearrangement and presents two distinct, validated protocols suitable for laboratory-scale synthesis. Protocol A employs a classical strong acid-catalyzed approach using sulfuric acid, while Protocol B offers a milder alternative using cyanuric chloride. We provide in-depth, step-by-step procedures, safety protocols, characterization methods, and a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.

Introduction: The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of modern organic synthesis, providing a reliable pathway to N-substituted amides from oximes.[3] Its most prominent industrial application is the conversion of cyclohexanone oxime into ε-caprolactam, the monomer essential for the production of Nylon 6.[1][3][4][5] The reaction is characterized by an intramolecular migration of an alkyl or aryl group to an electron-deficient nitrogen atom.

The transformation is typically initiated by an acidic catalyst, which converts the oxime's hydroxyl group into a good leaving group (e.g., water).[4] This departure triggers a concerted[4][6]-shift of the group positioned anti-periplanar to the leaving group.[1][2] This stereospecific migration is a key feature of the mechanism. The resulting nitrilium ion intermediate is then captured by a nucleophile, typically water, which, after tautomerization, yields the final amide or lactam product.[3][6]

In this guide, we focus on the rearrangement of 4-(tert-butyl)cyclohexanone oxime. The bulky tert-butyl group serves as an excellent spectroscopic marker and ensures a single regioisomeric product due to the symmetry of the starting ketone.

Reaction Mechanism

The acid-catalyzed Beckmann rearrangement proceeds through several distinct steps, as illustrated below. The critical event is the stereospecific migration of a carbon center from carbon to nitrogen, which occurs simultaneously with the loss of the leaving group.

  • Activation of the Leaving Group: The process begins with the protonation of the oxime's hydroxyl group by a strong acid, converting it into a much better leaving group, water.[2][6]

  • Concerted Rearrangement: The C-C bond of the alkyl group positioned anti to the departing water molecule migrates to the nitrogen atom. This concerted step breaks the weak N-O bond, expels water, and forms a highly electrophilic nitrilium ion intermediate.[2][3]

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.

  • Deprotonation & Tautomerization: A final deprotonation step yields the enol form of the amide (an imidic acid), which rapidly tautomerizes to the more stable lactam product.[6]

Beckmann_Mechanism Fig. 1: Mechanism of the Beckmann Rearrangement Start 4-(tert-butyl)cyclohexanone oxime Protonation Protonated Oxime Start->Protonation + H⁺ Nitrilium Nitrilium Ion Intermediate Protonation->Nitrilium [1,2]-Alkyl Shift - H₂O Adduct Water Adduct Nitrilium->Adduct + H₂O ImidicAcid Imidic Acid (Enol Tautomer) Adduct->ImidicAcid - H⁺ Product 5-(tert-butyl)azepan-2-one (Lactam) ImidicAcid->Product Tautomerization

Sources

Application of 4-(tert-butyl)cyclohexanone oxime in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 4-(tert-butyl)cyclohexanone Oxime in Polymer Chemistry

Introduction: A Gateway to Functional Polyamides

4-(tert-butyl)cyclohexanone oxime is a crystalline organic compound that serves as a pivotal precursor in the synthesis of specialty polyamides. While structurally related to cyclohexanone oxime, the monomer for Nylon 6, the presence of a bulky tert-butyl group on the cyclohexane ring introduces significant alterations to the properties of the resulting polymer. This guide provides a comprehensive overview of the synthesis and polymerization of the lactam derived from 4-(tert-butyl)cyclohexanone oxime, offering detailed protocols and insights into the structure-property relationships that make this an area of interest for researchers in materials science and polymer chemistry. The incorporation of the tert-butyl substituent offers a strategic approach to designing polyamides with tailored solubility, thermal characteristics, and processability.

Core Application: Synthesis of a Novel Polyamide via Ring-Opening Polymerization

The primary application of 4-(tert-butyl)cyclohexanone oxime in polymer chemistry is its conversion to a substituted ε-caprolactam, namely 5-(tert-butyl)azepan-2-one. This lactam is a valuable monomer for the synthesis of a unique polyamide, poly[5-(tert-butyl)azepan-2-one], via anionic ring-opening polymerization (AROP). The overall synthetic workflow is a three-step process, beginning with the synthesis of the oxime, followed by its rearrangement to the lactam, and culminating in the polymerization of the lactam.

cluster_0 Overall Synthetic Workflow 4-(tert-butyl)cyclohexanone 4-(tert-butyl)cyclohexanone 4-(tert-butyl)cyclohexanone oxime 4-(tert-butyl)cyclohexanone oxime 4-(tert-butyl)cyclohexanone->4-(tert-butyl)cyclohexanone oxime Oximation 5-(tert-butyl)azepan-2-one 5-(tert-butyl)azepan-2-one 4-(tert-butyl)cyclohexanone oxime->5-(tert-butyl)azepan-2-one Beckmann Rearrangement Poly[5-(tert-butyl)azepan-2-one] Poly[5-(tert-butyl)azepan-2-one] 5-(tert-butyl)azepan-2-one->Poly[5-(tert-butyl)azepan-2-one] Anionic Ring-Opening Polymerization

Caption: Overall synthetic workflow from ketone to polyamide.

Part A: Synthesis of 4-(tert-butyl)cyclohexanone Oxime

The initial step is the conversion of 4-(tert-butyl)cyclohexanone to its corresponding oxime. This is a standard condensation reaction with hydroxylamine.

Protocol: Synthesis of 4-(tert-butyl)cyclohexanone Oxime

Materials:

  • 4-(tert-butyl)cyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (CH₃COONa·3H₂O)

  • Ethanol

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-(tert-butyl)cyclohexanone in 50 mL of ethanol.

  • In a separate beaker, prepare a solution of 7.5 g of hydroxylamine hydrochloride and 15.0 g of sodium acetate trihydrate in 40 mL of water. Gentle warming may be required to fully dissolve the solids.

  • Add the aqueous hydroxylamine/acetate solution to the ethanolic solution of the ketone at room temperature with continuous stirring.

  • Stir the mixture at room temperature for 2 hours. The formation of a white precipitate indicates product formation.

  • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (3 x 20 mL) to remove any inorganic salts.

  • Dry the product in a desiccator or in a vacuum oven at low heat (40-50 °C) to a constant weight.

Expected Yield: 90-95% Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR). The IR spectrum should show a characteristic O-H stretch and a C=N stretch.

Part B: Beckmann Rearrangement to 5-(tert-butyl)azepan-2-one

The Beckmann rearrangement is the critical step where the oxime is converted into the corresponding lactam.[1][2] This intramolecular rearrangement can be catalyzed by a variety of acidic reagents.[1][3] We present two protocols: a classical approach using a strong Brønsted acid and a milder method for substrates that may be sensitive to harsh acidic conditions.

cluster_1 Beckmann Rearrangement Mechanism Oxime Oxime Protonated Oxime Protonated Oxime Oxime->Protonated Oxime H+ Nitrilium Ion Nitrilium Ion Protonated Oxime->Nitrilium Ion Rearrangement & -H2O Imino-ester Imino-ester Nitrilium Ion->Imino-ester +H2O Lactam Lactam Imino-ester->Lactam Tautomerization

Caption: Simplified mechanism of the Beckmann rearrangement.

Protocol 1: Beckmann Rearrangement using Sulfuric Acid

Materials:

  • 4-(tert-butyl)cyclohexanone oxime

  • Concentrated sulfuric acid (98%)

  • Ammonium hydroxide solution (28-30%)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Ice bath

  • Beaker (large enough to contain the reaction and for addition of ice)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Carefully add 20 g of concentrated sulfuric acid to a 250 mL beaker cooled in an ice bath.

  • Slowly and in small portions, add 5.0 g of 4-(tert-butyl)cyclohexanone oxime to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Pour the reaction mixture slowly onto 100 g of crushed ice in a larger beaker.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9. This step should be performed in a fume hood and with cooling, as it is highly exothermic.

  • Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude lactam.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Mild Beckmann Rearrangement using Cyanuric Chloride and DMF [4][5]

Materials:

  • 4-(tert-butyl)cyclohexanone oxime

  • 2,4,6-trichloro[1][6][7]triazine (cyanuric chloride, TCT)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Saturated sodium carbonate solution

  • 1 N Hydrochloric acid

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, add 1.1 equivalents of cyanuric chloride to a minimal amount of DMF at room temperature. A white solid complex will form.

  • Monitor the reaction by thin-layer chromatography (TLC) until the cyanuric chloride is completely consumed.

  • Add a solution of 1.0 equivalent of 4-(tert-butyl)cyclohexanone oxime in DMF to the reaction mixture.

  • Stir the mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic phase sequentially with saturated sodium carbonate solution (15 mL), 1 N HCl (15 mL), and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude lactam.

  • Purify the product as needed.

Part C: Anionic Ring-Opening Polymerization (AROP) of 5-(tert-butyl)azepan-2-one

Anionic ring-opening polymerization is an efficient method for the polymerization of lactams.[8] It requires a strong base as a catalyst and an N-acylated lactam as an initiator.[8]

Protocol: Anionic Ring-Opening Polymerization

Materials:

  • 5-(tert-butyl)azepan-2-one (purified and thoroughly dried)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N-acetyl-ε-caprolactam

  • Anhydrous toluene

  • Dry nitrogen or argon atmosphere

  • Schlenk line and glassware

  • Methanol

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a dry nitrogen or argon atmosphere.

  • Add the desired amount of 5-(tert-butyl)azepan-2-one monomer to the flask.

  • Add anhydrous toluene to dissolve the monomer (concentration can be varied to control viscosity).

  • In a separate flask, wash a calculated amount of sodium hydride (catalyst, typically 0.5-2 mol% relative to the monomer) with anhydrous hexane to remove the mineral oil, and then dry it under vacuum.

  • Carefully add the washed sodium hydride to the monomer solution. The mixture will be heated to facilitate the formation of the lactamate anion.

  • Add the initiator, N-acetyl-ε-caprolactam (typically 0.5-2 mol% relative to the monomer), to the reaction mixture.

  • Heat the reaction mixture to the desired polymerization temperature (e.g., 140-180 °C) and maintain it with stirring.

  • The polymerization is typically rapid, and the viscosity of the solution will increase significantly. The reaction time can range from minutes to a few hours depending on the temperature and catalyst/initiator concentration.

  • After the desired time, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven to a constant weight.

Influence of the tert-Butyl Group on Polyamide Properties

The introduction of the bulky, non-polar tert-butyl group into the polyamide backbone is expected to significantly influence its material properties compared to an unsubstituted polyamide like Nylon 6.

PropertyExpected Effect of tert-Butyl GroupRationale
Crystallinity DecreasedThe bulky side group disrupts the regular packing of the polymer chains, hindering the formation of a highly ordered crystalline structure.
Solubility IncreasedThe decrease in crystallinity and the presence of the hydrocarbon-rich tert-butyl group enhance solubility in a wider range of organic solvents.[7]
Glass Transition Temperature (Tg) IncreasedThe bulky group restricts the rotational freedom of the polymer backbone, leading to a higher temperature required for the onset of segmental motion.
Melting Temperature (Tm) DecreasedThe reduction in crystallinity generally leads to a lower and broader melting transition.
Mechanical Properties AlteredA decrease in crystallinity may lead to lower tensile strength and modulus but potentially higher toughness and elongation at break.
Water Absorption DecreasedThe hydrophobic nature of the tert-butyl group is likely to reduce the overall water uptake of the polyamide.

Characterization of Monomers and Polymer

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the oxime, lactam, and the final polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups (O-H, C=N, N-H, C=O) in the monomers and polymer.

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution (polydispersity) of the synthesized polyamide.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Safety and Handling

4-(tert-butyl)cyclohexanone and its Oxime:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][9] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][6]

  • Hazards: May cause eye and skin irritation.[1] Harmful if swallowed.[8] The toxicological properties may not be fully investigated.[1]

Reagents for Beckmann Rearrangement and Polymerization:

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE.

  • Cyanuric Chloride: Toxic and corrosive. Handle in a fume hood.

  • Sodium Hydride: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%. Retrieved from [Link]

  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. Nature Protocols, 3(1), 137–143. Retrieved from [Link]

  • Liaw, D.-J., Liaw, B.-Y., & Chung, C.-Y. (2000). Synthesis and characterization of new cardo polyamides and polyimides containing tert-butylcyclohexylidene units. Macromolecular Chemistry and Physics, 201(14), 1887–1893.
  • CPAChem. (n.d.). Safety data sheet - Cyclohexanone oxime. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Tert-butyl)cyclohexanone oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. Retrieved from [Link]

  • Li, A. Y. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. Retrieved from [Link]

Sources

Application Note: Unambiguous Structural and Stereochemical Characterization of 4-(tert-butyl)cyclohexanone Oxime using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural and stereochemical elucidation of 4-(tert-butyl)cyclohexanone oxime. We provide detailed, field-proven protocols for sample preparation, and an in-depth analysis of ¹H and ¹³C NMR spectra. The guide explains the causal relationships between the molecule's rigid conformational state, imposed by the bulky tert-butyl group, and the resulting chemical shifts, multiplicities, and coupling constants. Furthermore, we explore the critical role of 2D NMR techniques, such as COSY and HSQC, in assigning proton and carbon signals unambiguously. This note is intended for researchers, scientists, and professionals in drug development and organic synthesis who require robust analytical methods for characterizing substituted cyclohexanone derivatives and their oximes.

Introduction: The Analytical Imperative for Oxime Characterization

4-(tert-butyl)cyclohexanone oxime is a derivative of the conformationally-locked 4-(tert-butyl)cyclohexanone, a classic model system in stereochemical studies. The introduction of the oxime functionality introduces a new stereocenter at the C=N double bond, leading to the possibility of E and Z isomers. The precise determination of the isomeric configuration is crucial, as stereoisomers can exhibit significantly different biological activities and chemical properties.[1] NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed insights into the molecular framework.[1][2]

The large tert-butyl group effectively locks the cyclohexane ring into a chair conformation where it occupies an equatorial position to minimize steric strain. This conformational rigidity simplifies the NMR spectra by creating distinct chemical environments for the axial and equatorial protons, making their assignment more straightforward.

Experimental Protocols

Sample Preparation for NMR Analysis

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.[3][4]

Protocol:

  • Analyte Purity: Ensure the 4-(tert-butyl)cyclohexanone oxime sample is of high purity, free from residual solvents or starting materials.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the convenient chemical shift reference of the residual CHCl₃ peak at 7.26 ppm.[5] For compounds with exchangeable protons (like the oxime -OH), Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be used to observe these signals.[6]

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[1][3][7]

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.[3][7]

  • Dissolution & Filtration: After adding the solvent, cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field inhomogeneities that can degrade spectral resolution.[7][8]

  • Labeling: Clearly label the NMR tube with the sample identification.

¹H NMR Spectral Analysis: Decoding the Proton Environments

The ¹H NMR spectrum of 4-(tert-butyl)cyclohexanone oxime is expected to show distinct signals for the protons on the cyclohexane ring, the tert-butyl group, and the oxime hydroxyl group. The conformational rigidity is key to interpreting the spectrum.

  • tert-Butyl Protons (C(CH₃)₃): A sharp, intense singlet is expected around δ 0.90 ppm . This is due to the nine equivalent methyl protons.

  • Cyclohexane Ring Protons (CH₂ and CH): The protons on the cyclohexane ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The protons alpha to the C=N bond (C2 and C6) are expected to be the most deshielded of the ring protons.

    • Axial vs. Equatorial Protons: Due to the chair conformation, axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts. Typically, axial protons are more shielded (appear at a lower ppm value) than their equatorial counterparts.

    • Protons at C2 and C6: These protons are adjacent to the electron-withdrawing oxime group and will be shifted downfield. The presence of E/Z isomers will result in two distinct sets of signals for these protons. In one isomer, a proton might be syn to the oxime -OH group, experiencing a different magnetic environment than in the other isomer where it is anti.[1]

    • Protons at C3 and C5: These protons will be further upfield compared to the C2/C6 protons.

    • Proton at C4: This methine proton will show a complex multiplet due to coupling with the adjacent axial and equatorial protons.

  • Oxime Proton (-NOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 8.0-10.0 ppm . Its chemical shift can be highly dependent on the solvent, concentration, and temperature. In the presence of D₂O, this peak will disappear due to proton-deuterium exchange.

Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
-C(CH ₃)₃~ 0.90s-9H, characteristic singlet
Ring Protons (axial)~ 1.20 - 2.20mJaa, JaeComplex multiplets
Ring Protons (equatorial)~ 1.80 - 2.80mJee, JeaComplex multiplets, generally downfield from axial protons
-NOH ~ 8.0 - 10.0br s-1H, exchangeable with D₂O, chemical shift is variable

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions. The presence of E/Z isomers will likely result in two sets of signals for the ring protons, especially those at C2 and C6.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule.

  • C=N Carbon (C1): This carbon is significantly deshielded and is expected to appear in the range of δ 155-165 ppm . The chemical shift will be sensitive to the E/Z stereochemistry.[1]

  • tert-Butyl Carbons: The quaternary carbon will appear around δ 32 ppm , and the three equivalent methyl carbons will be observed around δ 27 ppm .[9]

  • Cyclohexane Ring Carbons:

    • C4: The methine carbon attached to the tert-butyl group is expected around δ 47 ppm .[9]

    • C2/C6 and C3/C5: Due to the symmetry in the parent ketone, C2 and C6 are equivalent, as are C3 and C5. In the oxime, the symmetry is broken, and C2/C6 and C3/C5 may become inequivalent, especially if the interconversion between E and Z isomers is slow on the NMR timescale. These carbons will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C =NOH (C1)~ 155 - 165Deshielded due to sp² hybridization and electronegative nitrogen
C 4-H~ 47Methine carbon bearing the tert-butyl group
C 2/C6~ 30 - 40Alpha to the oxime group
C 3/C5~ 25 - 35Beta to the oxime group
-C (CH₃)₃~ 32Quaternary carbon of the tert-butyl group
-C(C H₃)₃~ 27Methyl carbons of the tert-butyl group

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR techniques are indispensable for complete and accurate structural elucidation.[10][11]

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that shows which protons are coupled to each other. Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart. This is invaluable for tracing the connectivity of the protons around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation experiment that shows correlations between protons and the carbon atoms they are directly attached to. Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals.

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Confirmation prep Dissolve 5-10 mg (1H) or 20-50 mg (13C) of oxime in 0.6-0.7 mL CDCl3 filter Filter if solid particles are present prep->filter acq_1d Acquire 1D Spectra (1H, 13C, DEPT) filter->acq_1d High-quality sample acq_2d Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d If needed for complex regions analyze_1h Assign 1H signals: - Chemical Shift - Multiplicity - Integration acq_1d->analyze_1h analyze_cosy Trace H-H connectivities using COSY acq_2d->analyze_cosy analyze_hsqc Assign protonated carbons using HSQC acq_2d->analyze_hsqc analyze_1h->analyze_cosy analyze_1h->analyze_hsqc analyze_13c Assign all carbons (including quaternary) analyze_cosy->analyze_13c analyze_hsqc->analyze_13c elucidate Confirm structure and stereochemistry of 4-(tert-butyl)cyclohexanone oxime analyze_13c->elucidate

Figure 1: A streamlined workflow for the NMR-based structural elucidation of 4-(tert-butyl)cyclohexanone oxime.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy provides a powerful and unambiguous method for the complete characterization of 4-(tert-butyl)cyclohexanone oxime. The conformationally rigid framework induced by the equatorial tert-butyl group simplifies spectral interpretation, allowing for detailed analysis of proton and carbon environments. This application note provides the necessary protocols and theoretical understanding for researchers to confidently apply these techniques for the structural and stereochemical elucidation of this and similar substituted cyclohexanone derivatives.

References

  • Boyd, D. R., & Grundon, M. F. (1988). NMR and molecular orbital studies of isomerism and tautomerism in oximes of 2-acyl cyclic 1,3-diones. Drug Design and Delivery, 3(2), 171-183.
  • Krasavin, M., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 26(15), 4645.
  • Abraham, R. J., & Ainger, N. (1999). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Magnetic Resonance in Chemistry, 37(3), 217-226.
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  • Nageswara Rao, G., & Doble, M. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances, 9(33), 18956-18967.
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  • University of Colorado Boulder, Department of Chemistry. (n.d.). C-13 NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). 1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. Retrieved from [Link]

  • Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726–10731.
  • Sarotti, A. M. (2020). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 18(44), 9037-9045.
  • Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations. ResearchGate. Retrieved from [Link]

  • Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations. sikhcom.net. Retrieved from [Link]

  • Izzotti, A. R., & Gleason, J. L. (2020). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.
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Application Note & Protocol: A Comprehensive Guide to the Large-Scale Laboratory Synthesis of 4-(tert-butyl)cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol and in-depth scientific rationale for the large-scale laboratory synthesis of 4-(tert-butyl)cyclohexanone oxime. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation required for successful and reproducible synthesis.

Introduction and Significance

4-(tert-butyl)cyclohexanone oxime is a valuable chemical intermediate. Ketoximes, as a class, are crucial precursors for synthesizing functional groups like amines and nitriles. They are pivotal in the Beckmann rearrangement to produce amides, a reaction of significant industrial importance, such as in the production of caprolactam for Nylon-6.[1][2] Specifically, the bulky tert-butyl group in the 4-position provides steric influence that can be exploited in stereoselective syntheses and for creating derivatives with specific physical properties. Its applications are found in the development of pharmaceuticals, agrochemicals, and as anti-skinning agents in paints and coatings.[3][4]

This guide presents a robust and scalable method for producing high-purity 4-(tert-butyl)cyclohexanone oxime from its corresponding ketone and hydroxylamine hydrochloride.

The Chemistry: Mechanism of Oximation

The synthesis of 4-(tert-butyl)cyclohexanone oxime is a classic condensation reaction between a ketone and hydroxylamine.[5] The reaction proceeds in a pH-sensitive, two-step mechanism:

  • Nucleophilic Addition: The reaction is initiated by the in-situ formation of free hydroxylamine (NH₂OH) from its hydrochloride salt by a weak base, typically sodium acetate. The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-(tert-butyl)cyclohexanone. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes acid-catalyzed dehydration. A proton transfer to the hydroxyl group makes it a good leaving group (water), which is eliminated to form a carbon-nitrogen double bond (C=N), yielding the final oxime product.

The optimal pH for this reaction is typically in the weakly acidic range (pH 4-6).[6] If the medium is too acidic, the hydroxylamine becomes protonated (NH₃OH⁺), losing its nucleophilicity. If it is too basic, the protonation of the carbonyl oxygen is hindered, reducing the electrophilicity of the carbonyl carbon.[6]

A diagram of the reaction mechanism is presented below:

G ketone 4-(tert-butyl)cyclohexanone step1 1. Nucleophilic Attack ketone->step1 hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->step1 carbinolamine Carbinolamine Intermediate step2 2. Proton Transfer carbinolamine->step2 protonated_carbinolamine Protonated Intermediate step3 3. Dehydration protonated_carbinolamine->step3 oxime 4-(tert-butyl)cyclohexanone Oxime water Water (H₂O) step1->carbinolamine step2->protonated_carbinolamine step3->oxime step3->water

Caption: Reaction mechanism for the formation of 4-(tert-butyl)cyclohexanone oxime.

Large-Scale Laboratory Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis, emphasizing safety and yield. All operations should be conducted in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMolesProperties
4-(tert-butyl)cyclohexanoneC₁₀H₁₈O154.25100.0 g0.648White solid, M.P. 48-51°C
Hydroxylamine HydrochlorideNH₂OH·HCl69.4967.6 g0.973White solid, corrosive, toxic[7]
Sodium Acetate (anhydrous)CH₃COONa82.03106.4 g1.297White powder, hygroscopic
Ethanol (95%)C₂H₅OH46.07500 mL-Flammable liquid
Deionized WaterH₂O18.021000 mL--
Experimental Workflow Diagram

G A 1. Dissolve Base & Hydroxylamine (Sodium Acetate & NH₂OH·HCl in 1L H₂O) C 3. Combine & React (Add ketone solution to aqueous mix. Stir at RT for 2-4 hours) A->C B 2. Prepare Ketone Solution (100g Ketone in 500mL Ethanol) B->C D 4. Monitor Reaction (TLC analysis for ketone disappearance) C->D E 5. Induce Precipitation (Cool reaction mixture in an ice bath) D->E Reaction Complete F 6. Isolate Product (Vacuum filtration of the white precipitate) E->F G 7. Wash & Dry (Wash with cold water. Dry in vacuum oven at 40-50°C) F->G H 8. Characterize Product (MP, IR, NMR) G->H

Caption: Step-by-step workflow for the synthesis of 4-(tert-butyl)cyclohexanone oxime.

Step-by-Step Procedure
  • Preparation of the Hydroxylamine Solution: In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve sodium acetate (106.4 g) and hydroxylamine hydrochloride (67.6 g) in deionized water (1000 mL). Stir the mixture until all solids have dissolved. This reaction generates free hydroxylamine in solution.

  • Preparation of the Ketone Solution: In a separate beaker, dissolve 4-(tert-butyl)cyclohexanone (100.0 g) in 95% ethanol (500 mL). Gentle warming may be required to fully dissolve the ketone.[5]

  • Reaction Initiation: Slowly add the ethanolic ketone solution to the stirring aqueous hydroxylamine solution over 15-20 minutes. The reaction is typically accompanied by a mild exotherm; maintain the temperature below 35°C.

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. A suitable eluent system is 4:1 Hexane:Ethyl Acetate. The reaction is complete when the spot corresponding to the starting ketone has disappeared (typically 2-4 hours).

  • Product Precipitation: Once the reaction is complete, cool the flask in an ice-water bath for 30-60 minutes with continued stirring. A voluminous white precipitate of the oxime product will form. The lower solubility of the oxime in the cold aqueous-ethanolic mixture facilitates its isolation.[8]

  • Isolation: Collect the solid product by vacuum filtration using a large Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 250 mL) to remove inorganic salts and any remaining water-soluble impurities.[3] Press the solid as dry as possible on the filter.

  • Drying: Transfer the white solid to a drying dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.

Safety and Hazard Management

The synthesis of ketoximes requires strict adherence to safety protocols, primarily due to the nature of hydroxylamine and its salts.

  • Hydroxylamine Hydrochloride: This compound is toxic if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing cancer.[7][9] It can also decompose explosively upon heating.[10] Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid dust inhalation.[9]

  • Ethanol: This is a flammable liquid. Ensure there are no open flames or spark sources in the vicinity of the experiment.

  • General Precautions: The reaction should be performed in a well-ventilated area. In case of skin contact with hydroxylamine hydrochloride, wash the affected area immediately with plenty of water.[10] All chemical waste must be disposed of according to institutional and local regulations.

Product Characterization and Validation

To confirm the identity and purity of the synthesized 4-(tert-butyl)cyclohexanone oxime, the following analytical techniques are recommended.

Analysis TechniqueExpected Result
Appearance White crystalline solid
Melting Point 137-139 °C[11]
Infrared (IR) Spectroscopy Disappearance of the strong C=O stretch (around 1710 cm⁻¹) from the starting ketone. Appearance of a broad O-H stretch (around 3100-3300 cm⁻¹) and a C=N stretch (around 1660 cm⁻¹).[3]
¹H NMR Spectroscopy The spectrum will show characteristic peaks for the tert-butyl group and the cyclohexyl ring protons. The disappearance of the ketone's alpha-proton signals and the appearance of new signals corresponding to the oxime confirm the conversion.

The crude product is often of high purity. If further purification is required, recrystallization from an ethanol-water mixture can be performed.

References

  • Google Patents. (n.d.). Process for producing cyclohexanone oxime.
  • Quora. (2021, May 18). How to synthesize 4-tert-butylcyclohexanone.
  • YouTube. (2020, October 8). Cyclohexanone Oxime: Organic Synthesis. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). ε-BENZOYLAMINOCAPROIC ACID. Retrieved January 18, 2026, from [Link]

  • Scribd. (n.d.). Cyclohexanone Oxime Synthesis Notes: Application. Retrieved January 18, 2026, from [Link]

  • Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3(19), 6857-6861. [Link]

  • Google Patents. (n.d.). Process for the preparation of ketoximes.
  • International Labour Organization. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Retrieved January 18, 2026, from [Link]

  • Thieme Chemistry. (n.d.). Stereoconvergent Synthesis of Ketoximes. Retrieved January 18, 2026, from [Link]

  • National Toxicology Program. (n.d.). TOX-50: Cyclohexanone Oxime. Retrieved January 18, 2026, from [Link]

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Application Notes & Protocols: The Use of 4-(tert-butyl)cyclohexanone Oxime as a Versatile Intermediate in Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 4-(tert-butyl)cyclohexanone oxime. This versatile intermediate serves as a crucial precursor to 5-(tert-butyl)azepan-2-one, a substituted ε-caprolactam, via the Beckmann rearrangement. The presence of the sterically demanding tert-butyl group provides a valuable conformational anchor, making the resulting lactam scaffold a compelling building block for exploring structure-activity relationships (SAR) in drug discovery programs. We present detailed, validated protocols for the synthesis of the oxime and its subsequent rearrangement under both classical and mild conditions, explain the mechanistic rationale behind these transformations, and discuss the strategic utility of the resulting scaffold in pharmaceutical design.

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the development of novel molecular scaffolds that offer precise three-dimensional arrangements is paramount. Cyclic structures, particularly nitrogen-containing heterocycles, form the backbone of a vast number of therapeutic agents. 4-(tert-butyl)cyclohexanone oxime emerges as a significant intermediate not for its intrinsic biological activity, but for its role as a gateway to a specific class of substituted lactams.

The primary value of this compound lies in its efficient conversion to a 5-(tert-butyl)-substituted ε-caprolactam. The lactam functional group is a cornerstone of many biologically active molecules. Furthermore, the tert-butyl group acts as a "conformational lock," restricting the flexibility of the seven-membered ring and providing a bulky, lipophilic moiety that can be strategically employed to probe the binding pockets of biological targets. This guide provides the foundational chemistry required to leverage this building block in a research and development setting.

Physicochemical Properties & Safety

A thorough understanding of the starting material is critical for safe and effective experimentation. The key properties of 4-(tert-butyl)cyclohexanone oxime are summarized below.

PropertyValueSource
CAS Number 4701-98-8[1][2][3]
Molecular Formula C₁₀H₁₉NO[1][2]
Molecular Weight 169.27 g/mol [2][3]
Appearance Colorless to white solid[1]
Melting Point 137-139 °C[1]
Boiling Point 257.2 °C at 760 mmHg[1]
Hazard Class Irritant[1]

Note: Always consult the material safety data sheet (MSDS) from your specific supplier before handling.

Synthesis of 4-(tert-butyl)cyclohexanone Oxime

The synthesis of the title oxime is a robust and high-yielding condensation reaction between the parent ketone, 4-(tert-butyl)cyclohexanone, and a hydroxylamine salt.[4][5] This oximation is a foundational step in many organic syntheses.

Synthesis Workflow

The overall transformation from the commercially available ketone to the target oxime is a straightforward one-step process.

G Ketone 4-(tert-butyl)cyclohexanone Reagents + Hydroxylamine Hydrochloride + Sodium Acetate Ketone->Reagents Solvent Aqueous Ethanol Reagents->Solvent Condensation (Reflux) Oxime 4-(tert-butyl)cyclohexanone Oxime Solvent->Oxime

Caption: Workflow for the synthesis of 4-(tert-butyl)cyclohexanone oxime.

Detailed Experimental Protocol: Oximation

Objective: To synthesize 4-(tert-butyl)cyclohexanone oxime from 4-(tert-butyl)cyclohexanone.

Materials:

  • 4-(tert-butyl)cyclohexanone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium acetate trihydrate (NaOAc·3H₂O) (1.5 eq)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(tert-butyl)cyclohexanone (e.g., 15.4 g, 0.1 mol) in 100 mL of 95% ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (e.g., 8.3 g, 0.12 mol) and sodium acetate trihydrate (e.g., 20.4 g, 0.15 mol) in 50 mL of deionized water. Stir until fully dissolved.

    • Causality Note: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base (NH₂OH) required for the nucleophilic attack on the ketone's carbonyl carbon.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic ketone solution. Attach a reflux condenser to the flask.

  • Heating: Heat the mixture to reflux using a heating mantle and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes. The product will precipitate as a white solid.

    • Trustworthiness Note: The high melting point and crystalline nature of the oxime facilitate its isolation via simple precipitation and filtration, ensuring a high degree of initial purity.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 50 mL) to remove inorganic salts and any remaining ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Quality Control:

  • Expected Yield: 85-95%.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point (137-139 °C) and acquiring ¹H and ¹³C NMR spectra.

The Beckmann Rearrangement: A Gateway to Substituted Lactams

The most significant application of 4-(tert-butyl)cyclohexanone oxime in pharmaceutical synthesis is its use as a substrate in the Beckmann rearrangement. This reaction is a powerful tool for converting a cyclic oxime into a ring-expanded lactam, simultaneously cleaving a C-C bond and forming a C-N bond.[6][7]

Mechanistic Insight

The Beckmann rearrangement is typically catalyzed by acid.[8][9] The generally accepted mechanism involves the following key steps:

  • Activation: The hydroxyl group of the oxime is protonated by a strong acid, converting it into a good leaving group (H₂O).

  • Rearrangement: In a concerted step, the alkyl group that is anti-periplanar (trans) to the leaving group migrates to the electron-deficient nitrogen atom. This migration occurs simultaneously with the departure of the leaving group (water).

  • Carbocation Trapping: The resulting nitrilium ion is attacked by a water molecule.

  • Tautomerization: A final deprotonation and tautomerization yield the stable amide (lactam) product.

G cluster_0 Beckmann Rearrangement Mechanism Oxime Oxime Protonated Protonated Oxime (-OH₂⁺) Oxime->Protonated H⁺ (Acid) Nitrilium Nitrilium Ion Intermediate Protonated->Nitrilium Rearrangement (Alkyl Migration) - H₂O Trapped Amide Tautomer Nitrilium->Trapped + H₂O Lactam Lactam Product Trapped->Lactam Tautomerization

Caption: Key steps in the acid-catalyzed Beckmann rearrangement mechanism.[8][9]

Experimental Protocols for the Beckmann Rearrangement

The choice of reagent for the Beckmann rearrangement is critical and depends on the sensitivity of other functional groups within the molecule. We present a classical method using strong acid and a milder, modern alternative suitable for more delicate substrates.

Protocol 1: Classical Rearrangement with Polyphosphoric Acid (PPA)

Objective: To synthesize 5-(tert-butyl)azepan-2-one via a strong acid-catalyzed rearrangement.

Materials:

  • 4-(tert-butyl)cyclohexanone oxime (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask, magnetic stirrer, heating mantle, oil bath

  • Ice, deionized water, sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, add polyphosphoric acid (approx. 10 times the weight of the oxime). Begin stirring and heat the PPA to 80-90 °C in an oil bath to reduce its viscosity.

    • Safety Note: PPA is highly corrosive and viscous. Handle with extreme care in a chemical fume hood. Pre-heating makes it easier to stir.

  • Substrate Addition: Slowly and portion-wise, add the 4-(tert-butyl)cyclohexanone oxime (e.g., 5.0 g, 29.5 mmol) to the hot, stirring PPA. An initial exotherm may be observed; control the addition rate to maintain the temperature below 120 °C.

  • Heating: After the addition is complete, heat the reaction mixture at 110-120 °C for 30 minutes.

  • Quenching: Remove the flask from the oil bath and allow it to cool slightly (to ~60-70 °C). Very carefully and slowly, pour the viscous reaction mixture onto a large beaker filled with crushed ice (~200 g). This step is highly exothermic.

    • Causality Note: Quenching on ice hydrolyzes the PPA and precipitates the organic product while dissipating the significant heat of dilution.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude lactam.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Mild Rearrangement with Cyanuric Chloride

This method avoids strongly acidic conditions, making it compatible with acid-sensitive functional groups.[7][10]

Objective: To synthesize 5-(tert-butyl)azepan-2-one using a mild, neutral-condition rearrangement.

Materials:

  • 4-(tert-butyl)cyclohexanone oxime (1.0 eq)

  • 2,4,6-Trichloro[1][4][11]triazine (Cyanuric Chloride, TCT) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Deionized water, saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl Acetate for extraction

Procedure:

  • Reagent Complex Formation: In a dry, nitrogen-flushed round-bottom flask, add cyanuric chloride (e.g., 5.3 g, 28.8 mmol) to anhydrous DMF (10 mL) at room temperature. Stir for 10-15 minutes. A white Vilsmeier-Haack type reagent complex will form.

    • Causality Note: Cyanuric chloride activates the DMF to form a reactive complex that will, in turn, activate the oxime's hydroxyl group, transforming it into an excellent leaving group under non-acidic conditions.[7]

  • Substrate Addition: Dissolve the 4-(tert-butyl)cyclohexanone oxime (e.g., 4.4 g, 26.0 mmol) in anhydrous DMF (20 mL) and add this solution dropwise to the stirring suspension of the TCT-DMF complex.

  • Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC until the starting oxime is consumed.

  • Quenching: Carefully pour the reaction mixture into 150 mL of deionized water.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them sequentially with a saturated Na₂CO₃ solution (2 x 50 mL) to remove triazine byproducts, followed by 1N HCl (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the lactam product.

Comparison of Protocols
ParameterProtocol 1: PPAProtocol 2: Cyanuric Chloride
Reagents Polyphosphoric AcidCyanuric Chloride, DMF
Temperature 110-120 °CRoom Temperature
Reaction Time < 1 hour4-8 hours
Typical Yield Good to ExcellentExcellent
Advantages Inexpensive reagents, fastVery mild conditions, high yields
Disadvantages Harsh, corrosive, difficult work-upMore expensive reagents, longer time

The Product: 5-(tert-butyl)azepan-2-one in Pharmaceutical Design

The successful rearrangement of 4-(tert-butyl)cyclohexanone oxime yields the valuable synthetic intermediate, 5-(tert-butyl)azepan-2-one.

G Start 4-(tert-butyl)cyclohexanone Oxime Product 5-(tert-butyl)azepan-2-one (Substituted ε-Caprolactam) Start->Product Beckmann Rearrangement

Caption: Conversion to the target lactam scaffold.

This lactam scaffold serves as a versatile platform for further chemical elaboration. Its utility in medicinal chemistry is multifaceted:

  • Core Structure: The azepan-2-one ring is a privileged scaffold found in a variety of biologically active compounds.

  • Functional Handle: The amide nitrogen and the alpha-carbon can be functionalized to introduce diverse substituents, allowing for the rapid generation of compound libraries for screening.

  • Conformational Constraint: The tert-butyl group restricts the conformational freedom of the seven-membered ring, which can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.

  • Lipophilic Anchor: The bulky alkyl group can occupy hydrophobic pockets in enzyme active sites or receptor binding sites, contributing to the overall binding energy of a potential drug candidate. While this specific intermediate is not famously tied to a blockbuster drug, derivatives of its parent ketone have demonstrated antibacterial activity, suggesting the general molecular framework is amenable to producing biologically relevant compounds.[11][12]

Conclusion

4-(tert-butyl)cyclohexanone oxime is an easily prepared and highly valuable intermediate for pharmaceutical research. Its primary utility is realized through the Beckmann rearrangement, which provides efficient access to 5-(tert-butyl)azepan-2-one. The availability of both classical and mild rearrangement protocols allows for its incorporation into diverse synthetic routes. The resulting substituted lactam, conformationally constrained by the tert-butyl group, represents a powerful and strategic scaffold for the design and synthesis of new therapeutic agents.

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  • Chemchart. 4-(tert-butyl)cyclohexanone oxime (4701-98-8). Available at: [Link]

  • Quora. How to synthesize 4-tert-butylcyclohexanone. Available at: [Link]

  • PubMed. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Available at: [Link]

  • ResearchGate. The integration system for cyclohexanone oxime synthesis. Available at: [Link]

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Green chemistry approaches to the synthesis of 4-(tert-butyl)cyclohexanone oxime.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Green Chemistry Approaches to the Synthesis of 4-(tert-butyl)cyclohexanone Oxime

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(tert-butyl)cyclohexanone oxime is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, primarily serving as a precursor to the corresponding lactam via the Beckmann rearrangement.[1] Traditional oximation methods often rely on volatile organic solvents, toxic reagents like pyridine, and lengthy reaction times, posing significant environmental and safety concerns.[2] This guide details modern, green chemistry approaches for the synthesis of 4-(tert-butyl)cyclohexanone oxime, focusing on methods that enhance efficiency, minimize waste, and improve the overall environmental footprint. We will explore solvent-free mechanochemical grinding, heterogeneous catalysis, and microwave-assisted protocols that align with the principles of sustainable chemical manufacturing.

Introduction: The Imperative for Greener Oximation

The synthesis of oximes from carbonyl compounds is a fundamental transformation in organic chemistry. These oximes are not only stable, crystalline derivatives used for the characterization of aldehydes and ketones but are also versatile precursors for synthesizing amides, nitriles, and amines.[1][2] The classical approach, which involves refluxing the ketone with hydroxylamine hydrochloride in an alcohol solvent with a base like pyridine, suffers from several drawbacks:

  • Hazardous Solvents: Use of volatile and often toxic organic solvents contributes to environmental pollution.[2]

  • Toxic Reagents: Pyridine is toxic and its removal from the reaction mixture can be challenging.

  • Energy Consumption: Refluxing for extended periods is energy-intensive.

  • Waste Generation: The workup often generates significant aqueous and organic waste.

Green chemistry offers a paradigm shift, encouraging the development of synthetic routes that are safer, more efficient, and environmentally benign. For a sterically hindered ketone like 4-(tert-butyl)cyclohexanone, overcoming the activation barrier for oximation without resorting to harsh conditions is a key challenge that modern green methods can address effectively.

Core Green Synthetic Strategies & Pathways

Several innovative strategies have been developed to circumvent the limitations of classical oximation. The following diagram illustrates the primary green pathways from the starting ketone to the desired oxime product.

G cluster_start Starting Materials cluster_methods Green Synthetic Methods cluster_product Product Ketone 4-(tert-butyl)cyclohexanone Mechano Mechanochemical Grinding (Solvent-Free) Ketone->Mechano Microwave Microwave-Assisted Synthesis Ketone->Microwave Catalysis Heterogeneous Catalysis (e.g., in Water) Ketone->Catalysis Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Mechano Hydroxylamine->Microwave Hydroxylamine->Catalysis Oxime 4-(tert-butyl)cyclohexanone Oxime Mechano->Oxime High Yield, Minimal Waste Microwave->Oxime Rapid Reaction, Energy Efficient Catalysis->Oxime Recyclable Catalyst, Aqueous Media

Caption: Green synthetic pathways to 4-(tert-butyl)cyclohexanone oxime.

Protocol I: Solvent-Free Mechanochemical Synthesis

Mechanochemistry, or "grindstone chemistry," utilizes mechanical force to induce chemical reactions in the absence of a solvent.[2] This method is exceptionally green as it eliminates solvent waste entirely and often proceeds rapidly at room temperature due to the localized heat generated by grinding.[1][2]

Scientific Rationale

Grinding the solid reactants—4-(tert-butyl)cyclohexanone, hydroxylamine hydrochloride, and a solid catalyst—brings them into intimate contact, breaking the crystal lattice and creating fresh, reactive surfaces. This process obviates the need for a solvent to facilitate molecular interactions. Inexpensive and non-toxic metal oxides like Bismuth(III) oxide (Bi₂O₃) or Zinc oxide (ZnO) can effectively catalyze the reaction under these conditions.[2][3]

Detailed Experimental Protocol (Bi₂O₃-Catalyzed)
  • Reagents & Materials:

    • 4-(tert-butyl)cyclohexanone (1.0 mmol, 154.3 mg)

    • Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)

    • Bismuth(III) oxide (Bi₂O₃) (0.2 mmol, 93.2 mg)

    • Agate or ceramic mortar and pestle

    • Deionized water

    • Suction filtration apparatus

  • Procedure:

    • Reactant Addition: Place 4-(tert-butyl)cyclohexanone, hydroxylamine hydrochloride, and Bi₂O₃ into a clean, dry mortar.

    • Grinding: Grind the mixture vigorously with the pestle at room temperature for 5-10 minutes. The mixture may become pasty or solidify as the reaction proceeds.

      • Scientist's Note: The physical state change is often a visual indicator of reaction progress. Monitor the reaction via Thin Layer Chromatography (TLC) for complete conversion of the starting ketone.

    • Reaction Quenching & Product Isolation: Once the reaction is complete (as determined by TLC), add approximately 10 mL of deionized water to the mortar. Grind briefly to dissolve the inorganic salts (e.g., unreacted hydroxylamine hydrochloride) and the catalyst.

    • Filtration: Collect the solid product by suction filtration. The insolubility of the oxime in water allows for a simple and efficient separation.

    • Washing: Wash the collected solid thoroughly with two portions of 10 mL deionized water to remove any remaining water-soluble impurities.

    • Drying: Air-dry the solid product or dry in a desiccator to yield pure 4-(tert-butyl)cyclohexanone oxime.

Protocol II: Microwave-Assisted Synthesis with a Solid Catalyst

Microwave irradiation provides rapid and uniform heating, often dramatically reducing reaction times from hours to minutes.[4] When coupled with a solid, recyclable catalyst, it represents a highly efficient and green synthetic method.

Scientific Rationale

This protocol uses titanium dioxide (TiO₂), an inexpensive, non-toxic, and stable heterogeneous catalyst.[4] Under microwave irradiation, TiO₂ can activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by hydroxylamine.[4] Including a solid base like sodium carbonate (Na₂CO₃) neutralizes the HCl liberated from hydroxylamine hydrochloride, driving the reaction to completion.[4]

Detailed Experimental Protocol (TiO₂-Catalyzed)
  • Reagents & Materials:

    • 4-(tert-butyl)cyclohexanone (1.0 mmol, 154.3 mg)

    • Hydroxylamine hydrochloride (1.5 mmol, 104.2 mg)

    • Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 mmol, 159.0 mg)

    • Titanium Dioxide (TiO₂) (50 mg)

    • Microwave reactor vial (10 mL) with a magnetic stir bar

    • Dichloromethane (CH₂Cl₂)

    • Filtration apparatus

  • Procedure:

    • Reactant Loading: In a microwave reactor vial, combine 4-(tert-butyl)cyclohexanone, hydroxylamine hydrochloride, Na₂CO₃, and TiO₂.

    • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120°C for 5-10 minutes with stirring.

      • Scientist's Note: Optimize the time and temperature for your specific microwave unit. The reaction should be monitored for pressure buildup and completion by TLC.

    • Cooling & Extraction: After the reaction, allow the vial to cool to room temperature. Add 10 mL of dichloromethane to the vial and stir to dissolve the organic product.

    • Catalyst Removal: Filter the mixture to remove the solid TiO₂ and sodium salts. The TiO₂ can be washed with fresh solvent, dried, and reused for subsequent reactions.

    • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-(tert-butyl)cyclohexanone oxime, which can be further purified by recrystallization if necessary.

Comparative Analysis of Green Synthesis Methods

The choice of method depends on available equipment, desired scale, and specific process requirements. The following table summarizes the key parameters of the described green protocols.

FeatureMechanochemical GrindingMicrowave-Assisted SynthesisClassical Method (for comparison)
Catalyst Bi₂O₃ (or ZnO, Fe₃O₄)TiO₂None (uses stoichiometric base)
Solvent None (Solvent-free)None (or minimal organic solvent for workup)Ethanol, Pyridine
Temperature Room Temperature100-120 °CReflux (~78 °C)
Reaction Time 5-15 minutes5-10 minutes2-24 hours
Energy Input Low (manual grinding)Moderate (microwave)High (prolonged heating)
Waste Profile Minimal (only water for washing)Recyclable catalyst, minimal solvent wasteSignificant solvent and reagent waste
Yield Excellent (>90%)[2]Excellent (>95%)[4]Variable (often lower for hindered ketones)

Downstream Application: The Green Beckmann Rearrangement

The primary industrial value of 4-(tert-butyl)cyclohexanone oxime is its conversion to the corresponding lactam. The Beckmann rearrangement is traditionally performed using highly corrosive and hazardous acids like concentrated sulfuric acid.[5] Green alternatives are now available and highly desirable.

Beckmann Oxime 4-(tert-butyl)cyclohexanone Oxime Lactam 5-(tert-butyl)azepan-2-one (Lactam) Oxime->Lactam Beckmann Rearrangement Catalyst Green Catalyst (e.g., Zeolite, Cyanuric Chloride) Catalyst->Lactam

Caption: Green Beckmann rearrangement of the oxime to its lactam.

A particularly effective green method involves using solid acid catalysts like nanostructured ZSM-5 zeolite, which can be performed in the liquid phase with high selectivity and easy catalyst recovery.[6] Another mild and efficient method uses cyanuric chloride in DMF at room temperature, avoiding harsh acids.[5][7] Mechanochemical protocols for the Beckmann rearrangement have also been developed, offering a completely solvent-free route from oxime to amide.[8]

Conclusion

The synthesis of 4-(tert-butyl)cyclohexanone oxime can be achieved through highly efficient, safe, and environmentally responsible methods. Solvent-free mechanochemical grinding and microwave-assisted reactions with recyclable catalysts offer significant advantages over classical protocols by drastically reducing reaction times, eliminating hazardous solvents, and minimizing waste generation.[2][4] These approaches are not only academically interesting but also scalable and industrially viable, aligning with the growing demand for sustainable practices in the pharmaceutical and chemical industries. Adopting these green protocols can lead to significant improvements in process efficiency, safety, and environmental impact.

References

  • Thakur, A. J., Prajapati, D., & Sandhu, J. S. (2006). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]

  • Ingle, V. V., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Organic-Chemistry.org. [Link]

  • Saikia, L., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. ResearchGate. [Link]

  • Maia, G. D. F., et al. (2011). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic-Chemistry.org. [Link]

  • Kumar, A., et al. (2010). Method for the preparation of cis-4-tert-butylcyclohexanol.
  • Çelik, G., & Akbaş, H. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. [Link]

  • Felföldi, K., et al. (1981). Stereoselective ketone reductions: reduction of 4-tert-butylcyclohexanone by alkylsilanes in the presence of rhodium(I) and ruthenium(II) catalysts. The Journal of Organic Chemistry. [Link]

  • Eliel, E. L., et al. (1971). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses. [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering. [Link]

  • Furia, F. D., et al. (2001). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Li, A. Y. Beckmann Rearrangement of Oximes under Very Mild Conditions. Audrey Yun Li. [Link]

  • Fiorati, A., et al. (2020). Model reaction: bioamination of 4‐tert‐butylcyclohexanone (1 a). ResearchGate. [Link]

  • PrepChem. Preparation of 4-tert-butyl-cyclohexanol. PrepChem.com. [Link]

  • Deng, Y., et al. (2011). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry. [Link]

  • Roselin, L. S., & Wu, J. C. S. (2025). Green Approach to Beckmann Rearrangement of Cyclohexanone Oxime Using Nanostructured ZSM-5 Zeolite. ResearchGate. [Link]

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Electrosynthesis of Cyclohexanone Oxime from Nitrate Reduction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the electrosynthesis of cyclohexanone oxime, a critical precursor for Nylon-6.[1][2] This process offers a sustainable alternative to conventional methods by utilizing nitrate, a common water pollutant, as the nitrogen source for the in-situ generation of hydroxylamine. The subsequent reaction with cyclohexanone under ambient conditions presents a greener and potentially more cost-effective route for industrial chemical synthesis.[1][2] This document outlines the core scientific principles, a step-by-step experimental protocol, and analytical methods for product characterization, tailored for researchers in synthetic chemistry and sustainable technology development.

Introduction: A Paradigm Shift in Oxime Synthesis

Cyclohexanone oxime is a pivotal industrial chemical, primarily serving as the monomer for the production of ε-caprolactam, the building block of Nylon 6.[2][3] The global demand for Nylon 6 is substantial, driving the need for efficient and environmentally benign production methods for its precursors.[2][4]

Traditionally, cyclohexanone oxime is synthesized through the condensation of cyclohexanone with a hydroxylamine salt, such as hydroxylamine sulfate or phosphate.[5][6][7][8] However, the production of hydroxylamine itself often involves energy-intensive processes with significant environmental drawbacks, including the use of heavy metal catalysts and the generation of substantial salt byproducts.[2][8]

The electrochemical approach detailed herein circumvents these challenges by coupling the reduction of nitrate ions at a cathode with the subsequent oximation of cyclohexanone. This integrated process offers several key advantages:

  • Sustainability: It utilizes nitrate, a widespread water contaminant, as a nitrogen feedstock, contributing to both synthesis and remediation.

  • Mild Conditions: The reaction proceeds at ambient temperature and pressure, reducing energy consumption and enhancing safety.[1][2]

  • In-Situ Reagent Generation: It avoids the separate, often hazardous, production and handling of concentrated hydroxylamine.[2]

This guide will delve into the mechanistic intricacies of this tandem reaction, provide a robust experimental protocol, and detail the necessary analytical techniques for process monitoring and product validation.

Scientific Principles and a Mechanistic Overview

The electrosynthesis of cyclohexanone oxime from nitrate and cyclohexanone is a tandem reaction that proceeds in two primary stages:

  • Electrochemical Reduction of Nitrate to Hydroxylamine: At the cathode, nitrate ions are electrochemically reduced to hydroxylamine (NH₂OH). This is a multi-step process involving several electron and proton transfers. The selectivity and efficiency of this reduction are highly dependent on the cathode material, applied potential, and electrolyte pH.[9][10]

  • Oximation of Cyclohexanone: The in-situ generated hydroxylamine then undergoes a nucleophilic addition-elimination reaction with cyclohexanone present in the electrolyte to form cyclohexanone oxime and water.[1][2][5][11]

The overall reaction can be summarized as follows:

NO₃⁻ + C₆H₁₀O + 6H⁺ + 6e⁻ → C₆H₁₀NOH + 2H₂O

The Critical Role of the Catalyst

The choice of cathode material is paramount for the selective reduction of nitrate to hydroxylamine, while minimizing competing reactions such as the hydrogen evolution reaction (HER) and further reduction of hydroxylamine to ammonia.[9][10] Various metals and metal alloys have been investigated for this purpose.

Recent studies have highlighted the efficacy of zinc-copper (Zn-Cu) alloys and rutile titanium dioxide (R-TiO₂) as catalysts for this transformation.[1][12][13] These materials exhibit a favorable balance of nitrate adsorption, activation, and selective hydrogenation to hydroxylamine.[1][12][13] Copper-based catalysts, in general, have shown promise for nitrate reduction due to their electronic structure and ability to facilitate key reaction intermediates.[14][15][16][17][18]

Reaction Pathway Visualization

The following diagram illustrates the key steps in the electrosynthesis of cyclohexanone oxime from nitrate reduction.

Electrosynthesis_Pathway cluster_cathode Cathode Surface cluster_electrolyte Electrolyte Bulk Nitrate NO₃⁻ (aq) Adsorbed_Nitrate NO₃⁻ Nitrate->Adsorbed_Nitrate Hydroxylamine_Intermediate NH₂OH Adsorbed_Nitrate->Hydroxylamine_Intermediate Hydroxylamine NH₂OH (aq) Hydroxylamine_Intermediate->Hydroxylamine Cyclohexanone_Oxime Cyclohexanone Oxime Hydroxylamine->Cyclohexanone_Oxime Cyclohexanone Cyclohexanone

Caption: Tandem reaction pathway for cyclohexanone oxime electrosynthesis.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale procedure for the electrosynthesis of cyclohexanone oxime.

Materials and Equipment

Chemicals:

  • Potassium nitrate (KNO₃)

  • Cyclohexanone (C₆H₁₀O)

  • Potassium phosphate buffer solution (0.5 M, pH 7.0)

  • Zinc foil (Zn)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Equipment:

  • H-type electrochemical cell with a proton exchange membrane (e.g., Nafion 117)

  • Potentiostat/Galvanostat

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum mesh)

  • Working electrode (Zn-Cu alloy to be prepared)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Standard laboratory glassware

Preparation of the Zn-Cu Alloy Working Electrode
  • Cut a piece of zinc foil to the desired dimensions (e.g., 1 cm x 2 cm).

  • Degrease the zinc foil by sonicating in ethanol for 10 minutes, followed by rinsing with deionized water.

  • Activate the zinc foil by immersing it in dilute hydrochloric acid (e.g., 1 M) for 30 seconds, then rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Prepare an electrodeposition bath containing an aqueous solution of copper(II) sulfate (e.g., 0.1 M).

  • Perform electrodeposition of copper onto the zinc foil at a constant current density (e.g., -10 mA/cm²) for a specified time to achieve the desired Cu loading. A Zn₉₃Cu₇ composition has been shown to be effective.[1][2][19]

  • After deposition, rinse the electrode with deionized water and dry it.

Electrolysis Procedure
  • Assemble the H-type electrochemical cell. Place the prepared Zn-Cu alloy electrode in the cathodic chamber and the platinum mesh counter electrode in the anodic chamber. The reference electrode should be placed in close proximity to the working electrode in the cathodic chamber.

  • Prepare the catholyte by dissolving potassium nitrate (e.g., 100 mM) and cyclohexanone (e.g., 25 mM) in the 0.5 M potassium phosphate buffer solution.[2][19]

  • Prepare the anolyte using the same buffer solution without the reactants.

  • Fill both chambers of the H-cell with their respective solutions.

  • Perform the electrolysis at a constant current density (e.g., 100 mA/cm²) for a set duration (e.g., 2.5 hours).[2][19] Stir the catholyte throughout the experiment.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_electrolysis Electrolysis cluster_analysis Analysis Prep_Electrode Prepare Zn-Cu Electrode Assemble_Cell Assemble H-type Cell Prep_Electrode->Assemble_Cell Prep_Electrolyte Prepare Catholyte & Anolyte Prep_Electrolyte->Assemble_Cell Run_Electrolysis Perform Electrolysis Assemble_Cell->Run_Electrolysis Sample_Collection Collect Catholyte Sample Run_Electrolysis->Sample_Collection Product_Quantification Quantify Products (HPLC, IC) Sample_Collection->Product_Quantification Product_Identification Identify Products (NMR, MS) Sample_Collection->Product_Identification

Caption: Step-by-step workflow for cyclohexanone oxime electrosynthesis.

Analysis and Characterization

Accurate identification and quantification of the product and byproducts are crucial for evaluating the efficiency and selectivity of the electrosynthesis process.

Quantification of Reactants and Products
  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for quantifying the concentrations of cyclohexanone and cyclohexanone oxime in the reaction mixture.[19] A C18 column with a suitable mobile phase (e.g., acetonitrile/water mixture) and a UV detector can be employed.

  • Ion Chromatography (IC): IC is used to determine the concentrations of nitrate, nitrite, and ammonium ions in the electrolyte, which helps in understanding the nitrogen balance and the extent of side reactions.[19]

Identification of Cyclohexanone Oxime
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized cyclohexanone oxime.[19][20] The resulting spectra can be compared with those of a standard sample.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.[7][19][21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the characteristic functional groups of cyclohexanone oxime, such as the C=N and O-H stretching vibrations.[20][21]

Performance Metrics and Data Presentation

To assess the effectiveness of the electrosynthesis process, the following key performance indicators should be calculated:

  • Faradaic Efficiency (FE): The percentage of the total charge passed that is used for the formation of the desired product.

  • Yield: The amount of product obtained relative to the theoretical maximum based on the initial amount of the limiting reactant.

  • Conversion: The percentage of the starting material that has been consumed during the reaction.

Table 1: Representative Performance Data

CatalystCurrent Density (mA/cm²)Faradaic Efficiency (%)Yield (%)Reference
Zn₉₃Cu₇1002797[2][19]
R-TiO₂3068.298.2[12]

Conclusion and Future Outlook

The electrosynthesis of cyclohexanone oxime from nitrate reduction represents a promising advancement in sustainable chemical manufacturing. This approach not only offers a greener alternative to conventional methods but also provides a pathway for valorizing a common environmental pollutant. Further research should focus on optimizing catalyst design to enhance Faradaic efficiency and long-term stability, as well as scaling up the process for industrial applicability. The principles outlined in this guide provide a solid foundation for researchers to explore and contribute to this exciting field.

References

  • An In-depth Technical Guide to the Core Chemical Reactions of Cyclohexanone Oxime - Benchchem. (URL: )
  • Electrochemical production of hydroxylamine from nitrate on metal electrodes: A comparative study of selectivity and efficiency - Seoul N
  • Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed. (URL: [Link])

  • Normal Coordinate Analysis and Spectral Analysis of Cyclohexanone Oxime. (URL: )
  • Cyclohexanone oxime - Wikipedia. (URL: [Link])

  • A Simplified Overall Kinetic Model for Cyclohexanone Oximation by Hydroxylamine Salt. (URL: [Link])

  • Electrochemical reduction of nitrate to hydroxylamine on gold electrode - RSC Publishing. (URL: [Link])

  • Electrochemical reduction of nitrate to hydroxylamine on gold electrode - MPG.PuRe. (URL: [Link])

  • Cyclohexanone Oxime.pdf - Versalis (Eni). (URL: )
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  • Roles of Copper in Nitrate Reduction at Copper-Modified Ru/C Catalysts - ACS Publications. (URL: [Link])

  • Lattice Hydrogen Involved Electrocatalytic Nitrate Reduction to Hydroxylamine | Journal of the American Chemical Society. (URL: [Link])

  • Electrosynthesis of the Nylon-6 Precursor from Nitrate and Cyclohexanone over a Rutile TiO2 Catalyst | CCS Chemistry - Chinese Chemical Society. (URL: [Link])

  • Why copper catalyzes electrochemical reduction of nitrate to ammonia - SciSpace. (URL: [Link])

  • Direct cyclohexanone oxime synthesis via oxidation–oximization of cyclohexane with ammonium acetate - Chemical Communications (RSC Publishing). (URL: [Link])

  • When electrocatalytic nitrate reduction meets copper-based atomic site catalysts - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA04389H. (URL: [Link])

  • Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn-Cu Alloy Catalyst - PubMed. (URL: [Link])

  • Caprolactam production Process - UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. (URL: [Link])

  • When electrocatalytic nitrate reduction meets copper-based atomic site catalysts - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])

  • US7449600B2 - Process for producing cyclohexanone oxime - Google P
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  • Research on Copper-Based Catalysts for Electrochemical Nitr
  • Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - ACS Publications. (URL: [Link])

  • Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PubMed Central. (URL: [Link])

  • Organic Process Technology Valuation: Cyclohexanone Oxime Syntheses - American Chemical Society. (URL: [Link])

  • ε-Caprolactam from the Cyclohexanone Oxime Route - Chempedia - LookChem. (URL: [Link])

  • TOX-50: Cyclohexanone Oxime - National Toxicology Program (NTP). (URL: [Link])

  • US7091381B2 - Process for preparation of cyclohexanone oxime - Google P
  • Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate - The Royal Society of Chemistry. (URL: [Link])

  • Cyclohexanone Oxime Analysis Report 2026: Market to Grow by a CAGR of XX to 2033, Driven by Government Incentives, Popularity of Virtual Assistants, and Str
  • Synthesis of Cyclohexanone Oxime using Air as Nitrogen Source under Ambient Conditions by Integration of Plasma and Electrocatalysis - ResearchGate. (URL: [Link])

  • Control experiments for cyclohexanone oxime production. - ResearchGate. (URL: [Link])

  • Lattice Hydrogen Involved Electrocatalytic Nitrate Reduction to Hydroxylamine - PubMed. (URL: [Link])

  • Electroanalytical Methods: Innovations in Chemical Analysis - AZoLifeSciences. (URL: [Link])

  • Titanium-, nitrogen-doped carbon flowers catalyze the electrochemical nitrate reduction reaction to ammonia - ChemRxiv. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Beckmann Rearrangement for Hindered Oximes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the Beckmann rearrangement. As Senior Application Scientists, we understand that while this classic transformation is powerful for the synthesis of amides and lactams, its application to sterically hindered oximes can be challenging, often resulting in low yields and undesired side products. This guide is designed to provide you with in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you navigate these complexities and improve your reaction outcomes.

Troubleshooting Guide: Low Yield in the Beckmann Rearrangement of Hindered Oximes

Low product yield is the most common issue encountered when dealing with sterically hindered oximes in the Beckmann rearrangement. The following question-and-answer section addresses specific problems and provides actionable solutions based on mechanistic principles.

Question 1: My reaction is sluggish or stalls completely, resulting in a low conversion of the starting oxime. What are the likely causes and how can I address them?

Answer:

Several factors can contribute to a sluggish or incomplete reaction with hindered oximes. The primary reason is often the increased steric hindrance around the oxime carbon, which can impede both the activation of the hydroxyl group and the subsequent migration of the sterically bulky group.

  • Insufficient Activation of the Hydroxyl Group: The hydroxyl group of an oxime is a poor leaving group. For the rearrangement to occur, it must be protonated or converted into a better leaving group.[1][2] With hindered substrates, the approach of the activating agent can be sterically hindered.

    • Troubleshooting:

      • Increase Acid Strength/Concentration: If using a Brønsted acid catalyst (e.g., H₂SO₄, polyphosphoric acid - PPA), a stronger acid or a higher concentration may be necessary to ensure efficient protonation.[3][4] Eaton's reagent (P₂O₅ in MsOH) is a powerful alternative to PPA and concentrated sulfuric acid.[1]

      • Switch to a More Reactive Activating Agent: Consider using more potent activating agents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or p-toluenesulfonyl chloride (TsCl).[3][5] These reagents convert the hydroxyl group into a much better leaving group (e.g., -OPCl₄, -OS(O)Cl, -OTs), facilitating the rearrangement under milder conditions than strong acids alone.[1][5]

      • Utilize Milder, Highly Efficient Reagents: Cyanuric chloride in the presence of a co-catalyst like zinc chloride has been shown to be a highly efficient system for promoting the Beckmann rearrangement, even for challenging substrates.[3][6]

  • Inappropriate Reaction Temperature: The activation energy for the rearrangement of hindered oximes is typically higher.

    • Troubleshooting:

      • Gradual Temperature Increase: Carefully increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS.[7] Be aware that excessively high temperatures can lead to decomposition and the formation of side products.[7]

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate by affecting the stability of intermediates.

    • Troubleshooting:

      • Polar Aprotic Solvents: Solvents like acetonitrile can stabilize the charged intermediates formed during the rearrangement, potentially accelerating the reaction.[7]

      • Solvent Screening: If possible, perform a small-scale screen of different anhydrous solvents to identify the optimal medium for your specific substrate and reagent system.

Question 2: My reaction produces a significant amount of a nitrile byproduct instead of the desired amide. How can I suppress this Beckmann fragmentation?

Answer:

The formation of a nitrile is a classic sign of Beckmann fragmentation, a common side reaction that competes with the rearrangement.[3][7] This pathway is particularly favored when the migrating group can form a stable carbocation.[3][7] For hindered oximes, if the non-migrating group is tertiary or benzylic, fragmentation becomes a major concern.

  • Understanding the Cause: Fragmentation occurs when the group α to the oxime can stabilize a positive charge. The reaction proceeds by cleavage of the C-C bond instead of C-N bond formation via migration.[3]

  • Troubleshooting Strategies to Favor Rearrangement over Fragmentation:

    • Lower Reaction Temperature: Fragmentation pathways often have a higher activation energy than the rearrangement. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor the desired rearrangement.

    • Milder Acid Catalysis: Strong, concentrated acids can promote carbocation formation. Switching to a milder acid catalyst or a non-acidic activating agent can suppress fragmentation.

      • Example: Instead of concentrated H₂SO₄, consider using TsCl in pyridine or a Lewis acid catalyst.

    • Reagent Selection: The choice of reagent can influence the product distribution. For instance, reagents that generate a Vilsmeier-Haack type intermediate, such as cyanuric chloride/DMF, can favor the rearrangement even for substrates prone to fragmentation.[8]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the Beckmann rearrangement of hindered oximes.

Beckmann_Troubleshooting cluster_no_conversion Solutions for Low Conversion cluster_fragmentation Solutions for Fragmentation cluster_decomposition Solutions for Decomposition start Low Yield with Hindered Oxime check_conversion Is starting material consumed? start->check_conversion fragmentation Is Beckmann fragmentation observed (nitrile formation)? check_conversion->fragmentation Yes no_conversion Low Conversion/Stalled Reaction check_conversion->no_conversion No decomposition Are there multiple unidentified byproducts? fragmentation->decomposition No fragmentation_node Significant Fragmentation fragmentation->fragmentation_node decomposition_node Decomposition Observed decomposition->decomposition_node no_conversion_q Problem: Insufficient Activation or High Activation Energy no_conversion->no_conversion_q increase_activation Increase Reagent Reactivity (e.g., PCl₅, SOCl₂, TsCl) no_conversion->increase_activation stronger_acid Use Stronger Acid System (e.g., Eaton's Reagent) no_conversion->stronger_acid increase_temp Increase Temperature Incrementally no_conversion->increase_temp solvent_screen Screen Polar Aprotic Solvents no_conversion->solvent_screen fragmentation_q Problem: Carbocation Stability Favors Fragmentation fragmentation_node->fragmentation_q lower_temp Lower Reaction Temperature fragmentation_node->lower_temp milder_conditions Use Milder Reagents (e.g., Cyanuric Chloride) fragmentation_node->milder_conditions avoid_strong_acid Avoid Highly Protic/Strong Acid Conditions fragmentation_node->avoid_strong_acid decomposition_q Problem: Substrate/Product Instability decomposition_node->decomposition_q lower_temp_decomp Lower Reaction Temperature decomposition_node->lower_temp_decomp shorter_time Reduce Reaction Time decomposition_node->shorter_time milder_reagents_decomp Use Milder Reagents decomposition_node->milder_reagents_decomp

Sources

Technical Support Center: Synthesis of 4-(tert-butyl)cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(tert-butyl)cyclohexanone oxime. The oximation of ketones is a foundational reaction in organic synthesis; however, competing pathways and subtle variations in reaction conditions can lead to a range of side products, complicating purification and reducing yields. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these challenges effectively.

Section 1: The Core Reaction: Oximation of 4-(tert-butyl)cyclohexanone

The primary synthesis route involves the condensation reaction between 4-(tert-butyl)cyclohexanone and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base.[1][2][3] The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the corresponding ketoxime.

Oximation Mechanism cluster_reactants Reactants cluster_product Product ketone 4-(tert-butyl)cyclohexanone intermediate1 Carbinolamine Intermediate ketone->intermediate1 + NH₂OH hydroxylamine NH₂OH (Hydroxylamine) hydroxylamine->intermediate1 product 4-(tert-butyl)cyclohexanone Oxime protonated_intermediate Protonated Intermediate intermediate1->protonated_intermediate + H⁺ protonated_intermediate->product - H₂O

Caption: Mechanism of Oxime Formation.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction is complete by TLC, but after workup and analysis (NMR/GC-MS), I see a significant amount of the starting material, 4-(tert-butyl)cyclohexanone. What is the likely cause?

Answer: This issue almost certainly points to hydrolysis (deoximation) of the oxime product back to the starting ketone. Oximes can be unstable under certain conditions, particularly in the presence of strong aqueous acid, which can catalyze the reverse reaction.[1][4]

  • Causality: The C=N bond of the oxime is susceptible to acid-catalyzed hydrolysis. Protonation of the oxime nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water, which is abundant during aqueous workup. This ultimately leads to the cleavage of the C=N bond and regeneration of the ketone and hydroxylamine.

  • Troubleshooting Steps:

    • Neutralize Carefully: During the aqueous workup, ensure the reaction mixture is carefully neutralized to a pH of ~7 before extraction. Avoid letting the mixture sit in strongly acidic conditions for extended periods. Use a mild base like sodium bicarbonate for neutralization.

    • Minimize Water Contact: After extraction, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove all traces of water before solvent evaporation.

    • Check Reaction pH: The oximation reaction itself is often pH-dependent. While it requires the free base form of hydroxylamine, which is liberated by a base, excessively acidic conditions can hinder the forward reaction and promote hydrolysis.[4]

Question 2: I've isolated a major byproduct that shows characteristic amide peaks in its IR spectrum (~1650 cm⁻¹) and a different NMR pattern. Is this the Beckmann rearrangement product?

Answer: Yes, this is the hallmark of a Beckmann rearrangement . This is arguably the most common and significant side reaction in oxime chemistry, especially for ketoximes derived from cyclic ketones.[5] The product you have likely isolated is the corresponding lactam, 5-(tert-butyl)azepan-2-one.

  • Causality: The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide.[5][6] The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then attacked by water to yield the lactam after tautomerization.

  • Influencing Factors:

    • Acid Catalyst: Strong protic acids (H₂SO₄, HCl) and Lewis acids are common catalysts. Even silica gel used in chromatography can be acidic enough to induce the rearrangement, especially with sensitive substrates.[5]

    • Temperature: Higher reaction or workup temperatures can provide the activation energy needed for the rearrangement.

    • Reagents: Reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or even cyanuric chloride can promote this rearrangement, sometimes under very mild conditions.[6][7]

  • Mitigation Strategies:

    • Control Acidity: Avoid strong acids. If an acid is required for the oximation, use a buffered system or a weaker acid.

    • Maintain Low Temperatures: Perform the reaction and subsequent workup at or below room temperature whenever possible.

    • Purification Method: When purifying by column chromatography, consider using a neutralized silica gel (e.g., by pre-treating with a triethylamine/hexane mixture) to prevent on-column rearrangement.

Beckmann_Rearrangement Oxime 4-(tert-butyl)cyclohexanone Oxime ProtonatedOxime Protonated Oxime (-OH becomes -OH₂⁺) Oxime->ProtonatedOxime + H⁺ (Acid Catalyst) NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon Alkyl Migration, -H₂O LactamProduct Lactam Side Product (5-(tert-butyl)azepan-2-one) NitriliumIon->LactamProduct + H₂O, Tautomerization

Sources

Optimizing reaction conditions for the stereoselective synthesis of oximes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of oximes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of controlling E/Z isomerism in your oximation reactions. This guide is structured to address common challenges through a combination of foundational knowledge and practical troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding oxime stereoselectivity.

Q1: What are E/Z isomers in oximes and why is controlling their formation important?

Oximes are formed from the reaction of an aldehyde or ketone with hydroxylamine.[1][2] If the substituents on the original carbonyl carbon are different (as in an unsymmetrical ketone or any aldehyde), the resulting C=N double bond can exist as two distinct geometric isomers, designated as E (entgegen) and Z (zusammen). The E isomer has the hydroxyl group and the higher-priority substituent on opposite sides of the C=N bond, while the Z isomer has them on the same side.

Controlling this stereoselectivity is critical in pharmaceuticals, materials science, and organic synthesis for several reasons:

  • Biological Activity: The two isomers can have vastly different biological activities and pharmacological profiles.[3]

  • Synthetic Intermediates: In reactions like the Beckmann rearrangement, the stereochemistry of the oxime dictates which group migrates, leading to different amide or lactam products.[4][5] This reaction is stereospecific, meaning the group anti (trans) to the hydroxyl group is the one that migrates.[5]

  • Material Properties: The geometry of the oxime can influence the physical and chemical properties of polymers and other materials.[3][6]

Q2: What is the fundamental mechanism of oxime formation and where does stereoselectivity arise?

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral carbinolamine intermediate.[7]

  • Dehydration: This intermediate then eliminates a molecule of water to form the C=N double bond of the oxime. This dehydration step is typically the rate-determining step and is acid-catalyzed.[7][8]

Stereoselectivity is determined by the relative stability of the E and Z isomers and the energy barriers to their formation and interconversion.[9] The final isomeric ratio is often under thermodynamic control, meaning the more stable isomer will be the major product, especially if the reaction conditions allow for equilibration between the two forms.[10] Factors like steric hindrance and electronic interactions between the substituents and the oxime's hydroxyl group play a major role in determining which isomer is more stable.[11][12]

Q3: How does pH influence the reaction rate and selectivity?

The pH of the reaction medium is one of the most critical parameters. The reaction is typically fastest in a weakly acidic medium (pH 4-6).[1][13][14]

  • Low pH (Strongly Acidic): At very low pH, the hydroxylamine nucleophile becomes protonated (-NH3OH+). This deactivates it, slowing or stopping the initial nucleophilic attack.[7]

  • Neutral to High pH (Weakly Acidic/Basic): At neutral or higher pH, the dehydration of the carbinolamine intermediate is slow because there is no acid to catalyze the protonation of the hydroxyl group, making it a poor leaving group (OH-).[7]

  • Optimal pH (Weakly Acidic): A weakly acidic environment provides enough protons to activate the carbonyl group for attack and to catalyze the final dehydration step, without excessively protonating the hydroxylamine nucleophile.[13] Aniline and its derivatives are known to be effective catalysts, particularly at neutral pH, by forming a more reactive protonated Schiff base intermediate.[13]

The pH can also influence the E/Z ratio by affecting the rate of isomerization. Strongly acidic conditions, for instance, can sometimes promote the interconversion of oxime isomers, leading to a loss of stereocontrol.[5]

Part 2: Troubleshooting Guide for Poor Stereoselectivity

This guide provides a systematic approach to diagnosing and solving common issues encountered during stereoselective oxime synthesis.

Problem: My reaction yields a poor E/Z isomer ratio or the wrong isomer.

This is the most common challenge. A poor E/Z ratio indicates that the reaction conditions do not sufficiently favor the formation of one isomer over the other, or that they promote the isomerization of the desired product.

Logical Troubleshooting Workflow

Here is a systematic workflow to diagnose and resolve poor stereoselectivity.

G Start Poor E/Z Selectivity Cause1 Suboptimal pH Start->Cause1 Is pH controlled? Cause2 Temperature Effects Start->Cause2 Is temp optimized? Cause3 Solvent Choice Start->Cause3 Is solvent appropriate? Cause4 Post-Reaction Isomerization Start->Cause4 Isomerization during workup? Sol1a Screen pH range (4-6) Use a buffer system Cause1->Sol1a Solution Sol1b Consider aniline catalysis for neutral conditions Cause1->Sol1b Alternative Sol2a Lower reaction temperature to favor kinetic product Cause2->Sol2a Solution Sol2b Raise temperature cautiously to favor thermodynamic product Cause2->Sol2b Alternative Sol3a Screen solvents (polar protic, aprotic, non-polar) Cause3->Sol3a Solution Sol3b Solvent can influence transition state stability Cause3->Sol3b Rationale Sol4a Analyze crude product immediately Cause4->Sol4a Diagnosis Sol4b Modify workup/purification (e.g., use neutral alumina) Cause4->Sol4b Solution

Caption: A general workflow for troubleshooting poor E/Z selectivity.

Q4: I'm getting a 1:1 mixture of E/Z isomers. What is the most likely cause and solution?

A nearly 1:1 ratio often suggests that the reaction is under thermodynamic control and the energetic difference between the E and Z isomers is minimal under your current conditions. It could also mean the conditions are too harsh, leading to rapid equilibration.

  • Causality: The stability of oxime isomers is influenced by steric and electronic effects. For some substrates, the stability of the two isomers is inherently very similar. Alternatively, high temperatures or strongly acidic/basic conditions can provide enough energy to overcome the isomerization barrier, leading to a thermodynamic mixture.[5][15]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[16] Lower temperatures can favor the kinetically controlled product, which may be formed with higher selectivity.

    • Change the Solvent: The solvent can influence the conformation of the transition state and the stability of the final isomers.[9][17] A solvent screen is a crucial optimization step. For example, hydrogen bonding from a protic solvent might stabilize one isomer over the other. In some cases, high selectivity is obtained in specific solvents like tert-amyl alcohol.[17]

    • Use a Milder Catalyst System: If you are using strong acids, switch to a milder catalyst or a buffered system to prevent E/Z isomerization.[5] Some protocols report high selectivity using catalysts like CuSO4/K2CO3 or under solvent-free conditions with a solid acid catalyst.[15]

Q5: The selectivity is good in the crude reaction mixture, but decreases after purification. Why?

This strongly suggests that the desired isomer is isomerizing during the workup or purification process.

  • Causality: Silica gel, commonly used in column chromatography, is acidic and can catalyze the isomerization of oximes on the column.[18] Prolonged exposure, slow elution, or a highly active batch of silica can all lead to a loss of stereochemical purity. Similarly, aqueous workups involving strong acids or bases can also cause isomerization.

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in your eluent).[18]

    • Use an Alternative Stationary Phase: Consider using a less acidic support, such as neutral alumina, for your chromatography.[18]

    • Minimize Contact Time: Perform flash chromatography quickly and avoid letting the product sit on the column for extended periods.

    • Alternative Purification: If possible, purify the product by recrystallization or distillation to avoid chromatography altogether. Some E-oximes can be selectively precipitated as their hydrochloride salts.[18]

Q6: My reaction is very slow or incomplete. What should I check?

Incomplete conversion points to issues with catalyst activity, reagent purity, or suboptimal reaction conditions.

  • Causality: As discussed, the reaction rate is highly dependent on pH.[7] If the pH is too high or too low, the reaction will be slow. Impurities in the starting materials, such as oxidized aldehyde (carboxylic acid), can interfere with the reaction. The presence of water can also affect catalysts that are moisture-sensitive.[5]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure your aldehyde or ketone is pure and free from acidic or oxidative impurities. Use fresh hydroxylamine hydrochloride.

    • Optimize pH: Re-evaluate and carefully control the pH of the reaction. A simple titration or the use of a reliable buffer can ensure the optimal pH is maintained.

    • Increase Catalyst Loading: If using a catalyst, a modest increase in its loading might improve the reaction rate.[5]

    • Ensure Anhydrous Conditions: If your protocol requires it, use oven-dried glassware and anhydrous solvents to prevent the deactivation of sensitive reagents or catalysts.[18]

Part 3: Data & Protocols

Table 1: Effect of Reaction Conditions on E/Z Selectivity

The following table provides representative data on how reaction parameters can influence the stereochemical outcome for the oximation of a generic aryl aldehyde.

EntryCatalyst/ConditionsSolventTemp (°C)Time (h)E:Z RatioReference Insight
1GlycineH₂O/EtOH25685:15Mild, green conditions often favor the thermodynamic product.[15]
2CuSO₄ / K₂CO₃Methanol252>98:2 (E)Specific catalysts can dramatically enhance selectivity.[15]
3H₂SO₄ (strong acid)Ethanol80460:40Harsh acidic conditions and high temp can lead to isomerization.[5]
4None (neat) / MWNone1000.590:10Microwave irradiation can accelerate reactions, but selectivity varies.[15]
5Pd/AlO(OH) NPsH₂O/THF251>95:5 (E)Heterogeneous catalysts can offer high selectivity and easy workup.[19]
6Visible Light CatalystAcetonitrile251215:85 (Z)Photochemical methods can convert the stable E isomer to the Z isomer.[10]
Experimental Protocols
Protocol 1: General Procedure for Highly E-Selective Oximation

This protocol is adapted from methodologies that employ mild catalytic conditions to favor the thermodynamically more stable E-isomer of aryl aldoximes.[15][19]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl aldehyde (5.0 mmol, 1.0 eq) and methanol (20 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (5.5 mmol, 1.1 eq) to the solution.

  • Base Addition: Slowly add potassium carbonate (K₂CO₃) (6.0 mmol, 1.2 eq) in small portions to the stirring mixture at room temperature. The base neutralizes the HCl salt and maintains mild conditions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude oxime.

  • Analysis: Analyze the crude product by ¹H NMR to determine the E/Z ratio. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure E-oxime.

Protocol 2: Purification of Oximes via Chromatography with a Deactivated Stationary Phase

This protocol is designed to minimize acid-catalyzed isomerization during purification.[18]

  • Prepare Deactivated Eluent: Prepare your desired eluent system (e.g., 80:20 Hexanes:Ethyl Acetate). To this solution, add triethylamine (Et₃N) to a final concentration of 1% v/v.

  • Prepare Slurry: In a beaker, add silica gel and pour in the deactivated eluent. Gently stir to create a uniform slurry. This step ensures the silica is thoroughly neutralized.

  • Pack the Column: Pack a chromatography column with the prepared silica slurry.

  • Equilibrate the Column: Run 2-3 column volumes of the deactivated eluent through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude oxime mixture in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column.

  • Elution: Elute the column with the deactivated eluent, collecting fractions and monitoring by TLC.

  • Analysis: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual triethylamine.

References
  • Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
  • Oxime form
  • The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. PMC - NIH.
  • Introduction to the Stereoselective Synthesis of Oximes. University Chemistry.
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI.
  • Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review).
  • Oxime form
  • Beckmann Rearrangement. Master Organic Chemistry.
  • Strategies to control the stereoselectivity of the Beckmann rearrangement of substituted Cyclopentanone oximes. Benchchem.
  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
  • Reactivity of oximes for diverse methodologies and synthetic applic
  • Selective Synthesis of E and Z Isomers of Oximes.
  • Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers.
  • Stereoselective Antibody-Catalyzed Oxime Form
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • A catalytic regioselective procedure for the synthesis of aryl oximes in the presence of palladium nanoparticles. Taylor & Francis Online.
  • Oxime synthesis by condensation or oxid
  • Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. YouTube.
  • Technical Support Center: Improving Stereoselectivity in Aldoxime Synthesis. Benchchem.
  • Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. Asian Journal of Chemistry.

Sources

Preventing the formation of nitriles during aldoxime rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Preventing Nitrile Formation and Maximizing Amide Yield

Welcome to the technical support center for aldoxime rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Beckmann rearrangement of aldoximes, with a specific focus on preventing the common side reaction of nitrile formation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields of your desired amide product.

I. Understanding the Competing Pathways: Amide vs. Nitrile

The rearrangement of an aldoxime can lead to two primary products: the desired primary amide or the undesired nitrile. The reaction pathway is highly dependent on the reaction conditions.[1][2]

The Desired Pathway: Beckmann Rearrangement to an Amide

The classical Beckmann rearrangement involves the acid-catalyzed migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.[3] For an aldoxime, this would ideally be the hydrogen atom, but its migration aptitude is low.[3] However, under specific catalytic conditions, the rearrangement to a primary amide can be achieved. The generally accepted mechanism involves the activation of the hydroxyl group, followed by a 1,2-hydride shift to a nitrilium ion intermediate, which is then hydrated to the amide.[4][5]

The Competing Pathway: Dehydration to a Nitrile

Nitrile formation is a common and often dominant side reaction, particularly under forcing conditions such as high temperatures and strong Brønsted or Lewis acids.[4][6] This pathway proceeds via dehydration of the aldoxime.[7]

Below is a diagram illustrating the competing reaction pathways:

G Aldoxime Aldoxime (R-CH=NOH) Activated_Oxime Activated Oxime (e.g., protonated, tosylated) Aldoxime->Activated_Oxime Catalyst (Acid or Metal) Nitrilium_Ion Nitrilium Ion (R-C≡N⁺-H) Activated_Oxime->Nitrilium_Ion Rearrangement (Hydride Shift) Nitrile Nitrile (R-C≡N) Activated_Oxime->Nitrile Dehydration (-H₂O) Amide_Pathway Desired Rearrangement Pathway Nitrile_Pathway Competing Dehydration Pathway Amide Primary Amide (R-CONH₂) Nitrilium_Ion->Amide + H₂O (Hydration) Water H₂O G Start Start: Low Amide Yield, High Nitrile Check_Temp Is the reaction temperature > 120°C? Start->Check_Temp Lower_Temp Action: Lower temperature to 80-100°C Check_Temp->Lower_Temp Yes Check_Catalyst Are you using a strong Brønsted acid? Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Change_Catalyst Action: Switch to a milder catalyst (e.g., Ru, Ir, Photocatalyst) Check_Catalyst->Change_Catalyst Yes Check_Solvent Is the solvent non-polar and aprotic? Check_Catalyst->Check_Solvent No Change_Catalyst->Check_Solvent Change_Solvent Action: Screen polar aprotic or aqueous solvents Check_Solvent->Change_Solvent Yes Optimize_Catalyst Action: Optimize catalyst loading and/or ligands Check_Solvent->Optimize_Catalyst No Change_Solvent->Optimize_Catalyst End_Success Success: High Amide Yield Optimize_Catalyst->End_Success

Sources

Technical Support Center: Overcoming Challenges in the Rearrangement of Sterically Hindered Ketoximes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for amide and lactam synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the rearrangement of sterically hindered ketoximes. Steric hindrance presents a significant kinetic barrier to the classic Beckmann rearrangement, often leading to low yields, undesired side products, or complete reaction failure.

This document moves beyond standard textbook procedures to provide in-depth troubleshooting strategies, explain the causality behind experimental choices, and introduce modern protocols designed for challenging substrates.

Frequently Asked Questions (FAQs)
Q1: What is the Beckmann rearrangement, and why is steric hindrance a major problem?

The Beckmann rearrangement is a powerful acid-catalyzed reaction that converts a ketoxime into an N-substituted amide.[1][2] The reaction proceeds by activating the oxime's hydroxyl group, making it a good leaving group. This is followed by a concerted[3][4]-shift of the substituent anti-periplanar to the leaving group, which migrates from carbon to the newly electron-deficient nitrogen.[1][2][3]

Steric hindrance around the oxime carbon impedes the approach of activating reagents and can destabilize the transition state of the migration step. This increases the activation energy required for the rearrangement, often necessitating harsh conditions like high temperatures and highly concentrated strong acids (e.g., H₂SO₄, PPA).[3][5]

Q2: My reaction isn't working. What are the most common failure modes?

When dealing with hindered ketoximes, the primary failure modes are:

  • No Reaction/Low Conversion: The activation energy for rearrangement is too high under the chosen conditions.

  • Beckmann Fragmentation: A competing side reaction that becomes dominant when the migrating group's departure would form a stable carbocation (e.g., from a quaternary carbon center). This yields a nitrile and carbocation-derived byproducts.[1]

  • Substrate Decomposition: The harsh acidic and high-temperature conditions required to force the rearrangement of a hindered substrate can also degrade sensitive functional groups, leading to tar formation.[3][6]

  • Loss of Regioselectivity: Under strongly acidic conditions, the (E)- and (Z)-isomers of the oxime can interconvert, leading to a mixture of amide products if the starting ketone is unsymmetrical.[3][7]

Q3: Which group migrates during the rearrangement?

The rearrangement is stereospecific. The group that is positioned anti (trans) to the hydroxyl group on the oxime is the one that migrates.[1][2] Therefore, controlling the stereochemistry of the oxime during its synthesis is critical for achieving the desired amide regioisomer.

Troubleshooting Guide: From Failed Reactions to Successful Amides

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Conversion of the Starting Ketoxime

Your reaction stalls, and TLC/LC-MS analysis shows primarily unreacted starting material even after prolonged reaction times.

Probable Causes & Solutions:

  • Cause A: Insufficient Activation of the Hydroxyl Leaving Group. The hydroxyl group (-OH) is a poor leaving group. In hindered systems, protonation by standard acids may be insufficient to drive the reaction forward.

    • Solution 1: Employ Stronger Acid Systems. For robust substrates, traditional strong acids like polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide in methanesulfonic acid (P₂O₅/MSA) can provide the necessary activation.[8] However, these are harsh and not suitable for sensitive molecules.[3][5]

    • Solution 2 (Recommended): Convert the -OH to a Better Leaving Group. This is the most effective strategy for hindered systems as it allows for significantly milder rearrangement conditions. Instead of direct acid catalysis, perform a two-step sequence:

      • Activation: React the ketoxime with an activating agent like p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or phosphorus pentachloride (PCl₅) to form an oxime sulfonate or phosphate ester.[3]

      • Rearrangement: This activated intermediate will now rearrange under much milder conditions, often just by gentle heating in an inert solvent or in the presence of a non-nucleophilic base.[3]

  • Cause B: Reaction Temperature is Too Low. The kinetic barrier for hindered substrates requires significant thermal energy.

    • Solution: While cautiously increasing the temperature can improve conversion, it also increases the risk of decomposition and side reactions.[3] This should be attempted only after exploring milder activating agents (Solution 1B).

  • Cause C: Ineffective Modern Catalyst. Some newer catalytic systems may not be robust enough for extremely hindered cases.

    • Solution: Explore Alternative Catalytic Systems. If a standard Lewis acid fails, consider more specialized catalysts known to be effective for challenging substrates.

      • Cyanuric Chloride / ZnCl₂: This combination can catalytically activate the hydroxyl group and has proven effective where other methods fail.[1]

      • Boronic Acid Catalysts: Organocatalytic systems using boronic acids with additives like perfluoropinacol can promote rearrangement under ambient conditions and tolerate a wide range of functional groups.[2]

G start Low / No Conversion check_reagent Is the activating reagent strong enough? start->check_reagent strong_acid Option 1: Use stronger Brønsted Acid (PPA, H₂SO₄) (Harsh Conditions) check_reagent->strong_acid No preactivate Option 2 (Recommended): Pre-activate -OH with TsCl, MsCl, PCl₅ check_reagent->preactivate No check_temp Is temperature a limiting factor? check_reagent->check_temp Yes success Successful Rearrangement strong_acid->success preactivate->success increase_temp Cautiously increase reaction temperature check_temp->increase_temp Yes alt_catalyst Option 3: Try alternative catalytic systems (e.g., Cyanuric Chloride) check_temp->alt_catalyst No increase_temp->success alt_catalyst->success

Caption: Decision workflow for troubleshooting low conversion.

Problem 2: Beckmann Fragmentation Dominates, Yielding Nitriles

Instead of the desired amide, you isolate a nitrile and other byproducts.

Probable Cause & Solution:

  • Cause: Stabilization of a Carbocation α to the Oxime. The Beckmann fragmentation pathway competes directly with the rearrangement. It occurs when the migrating group (R¹) can leave as a stable carbocation (R¹⁺). This is especially common for substrates with α-quaternary carbons, or α-heteroatoms (O, N) that can stabilize a positive charge.[1]

    • Solution 1: Modify Reaction Conditions. Fragmentation is often favored by strongly acidic, protic conditions that promote ionization. Switching to non-acidic activating agents can suppress this pathway. Using reagents like TsCl or PCl₅ in a non-polar solvent at lower temperatures often favors the concerted rearrangement over the stepwise fragmentation.

    • Solution 2: Substrate Redesign (If Possible). If fragmentation is inherent to the substrate's structure, consider if an alternative synthetic route to the target amide is feasible.

G cluster_0 Starting Activated Oxime cluster_1 Desired Pathway: Beckmann Rearrangement cluster_2 Side Reaction: Beckmann Fragmentation start R¹-C(R²)=N-OLG rearrangement [R²-C≡N⁺-R¹] start->rearrangement Concerted [1,2]-shift fragmentation R²-C≡N + R¹⁺ start->fragmentation Stepwise cleavage (if R¹⁺ is stable) amide R²-C(=O)NH-R¹ (Amide Product) rearrangement->amide H₂O attack & Tautomerization nitrile R²-C≡N (Nitrile Product) fragmentation->nitrile

Caption: Competing pathways for rearrangement and fragmentation.

Data & Protocols
Table 1: Comparison of Reagents for Hindered Beckmann Rearrangements
Reagent/SystemConditionsProsCons for Hindered Substrates
H₂SO₄, PPA High Temp (>130 °C)[3]Inexpensive, powerfulExtremely harsh, low functional group tolerance, promotes decomposition & fragmentation.[5]
PCl₅, SOCl₂ Moderate TempStrong activationCan be harsh, generates corrosive HCl byproduct.[3]
TsCl, MsCl Mild TempExcellent for converting -OH to a good leaving group, allows milder conditions, suppresses fragmentation.[3]Requires a two-step (or one-pot, two-stage) procedure.
Cyanuric Chloride/ZnCl₂ Refluxing MeCNCatalytic, effective for many substrates.[1]May not be sufficient for the most extremely hindered cases.[9]
Mechanochemistry Solvent-free, ball-millingEco-friendly, avoids harsh solvents and high heat, proven effective for hindered substrates.[10]Requires specialized equipment (milling jars).
Experimental Protocol: Milder Rearrangement of a Hindered Ketoxime via Tosylate Intermediate

This protocol is designed to minimize side reactions and avoid the harsh conditions of classic Beckmann rearrangements.

Step 1: Formation of the Oxime Tosylate

  • Dissolve Substrate: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered ketoxime (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.1 M).

  • Cool Reaction: Cool the solution to 0 °C using an ice-water bath.

  • Add Reagent: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 - 1.2 eq). If using DCM as the solvent, add an anhydrous base like pyridine or triethylamine (1.5 eq) to act as an acid scavenger.

  • Monitor Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the formation of the tosylate by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Note: The tosylate is often used directly in the next step without purification.

Step 2: Rearrangement to the Amide

  • Solvent Choice: If the reaction was run in pyridine, the pyridine itself can often serve as the solvent for the rearrangement. If in DCM, the solvent can be removed in vacuo.

  • Induce Rearrangement: Add a suitable non-nucleophilic solvent (e.g., toluene, xylenes) and gently heat the reaction mixture (typically 50-80 °C). The pre-activated tosylate intermediate requires significantly less thermal energy to rearrange than the parent oxime.

  • Monitor Progress: Follow the disappearance of the tosylate and the appearance of the amide product by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. Perform a standard aqueous work-up (e.g., dilute with ethyl acetate, wash with dilute HCl to remove pyridine, followed by saturated NaHCO₃, and brine). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting crude amide by column chromatography or recrystallization.

References
  • Wikipedia. (2023). Beckmann rearrangement. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Beckmann Rearrangement. Chemistry Steps. Retrieved from [Link]

  • Colomer, I., et al. (2017). Beckmann Rearrangement of Oximes under Very Mild Conditions. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). What is abnormal Beckmann rearrangement?. Chemistry Stack Exchange. Retrieved from [Link]

  • SCIRP. (n.d.). The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions. SCIRP. Retrieved from [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Chemistry LibreTexts. Retrieved from [Link]

  • Kuksenok, V. Yu., et al. (2016). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Russian Journal of Organic Chemistry, 52(2), 196–199.
  • Semantic Scholar. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. NIH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception. NIH. Retrieved from [Link]

  • IOPscience. (n.d.). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. IOPscience. Retrieved from [Link]

Sources

Stability of 4-(tert-butyl)cyclohexanone oxime in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 4-(tert-butyl)cyclohexanone Oxime in Different Solvent Systems

Welcome to the technical support center for 4-(tert-butyl)cyclohexanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental observations and provide robust, self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 4-(tert-butyl)cyclohexanone oxime?

A1: The stability of 4-(tert-butyl)cyclohexanone oxime is primarily dictated by two main degradation pathways:

  • Hydrolysis: This is the reversion of the oxime back to its corresponding ketone, 4-(tert-butyl)cyclohexanone, and hydroxylamine. This reaction is significantly catalyzed by the presence of acid.[1][2] Oximes are generally 10² to 10³-fold more resistant to hydrolysis than analogous hydrazones, making them relatively stable in neutral aqueous solutions.[2][3] However, under acidic conditions (pH < 5), the rate of hydrolysis increases substantially.[1][4]

  • Beckmann Rearrangement: This is an acid-catalyzed intramolecular rearrangement of the oxime to form the corresponding N-substituted amide, in this case, a substituted ε-caprolactam.[5] This reaction is often promoted by strong acids (like sulfuric acid) and heat and can lead to significant product loss and the formation of impurities.[6][7]

Q2: How does the choice of solvent impact the stability of my compound?

A2: The solvent system is a critical factor governing the stability of 4-(tert-butyl)cyclohexanone oxime. Solvents can influence stability through their polarity, protic nature (ability to donate protons), and the presence of impurities.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrolysis, especially under acidic conditions. In neutral aqueous buffers, the oxime linkage is quite stable.[8] However, if the pH is not controlled, these solvents can facilitate acid-catalyzed degradation.

  • Aprotic Polar Solvents (e.g., acetonitrile, DMF, DMSO): Generally, these are good choices for dissolving and storing the oxime. They do not directly participate in hydrolysis. However, it is crucial to use high-purity, anhydrous grades, as trace amounts of water or acidic impurities can still lead to slow degradation over time.

  • Aprotic Non-Polar Solvents (e.g., hexane, toluene, dichloromethane): The oxime has lower solubility in these solvents, but they are generally inert and provide a stable environment, assuming they are free from acidic contaminants.

Q3: My analytical data shows a decrease in the parent compound peak over time, even in a supposedly stable solvent. What could be the cause?

A3: This is a common issue that can often be traced to overlooked factors:

  • Trace Acid/Metal Contamination: The glassware or solvent may contain trace acidic residues or metal ions (like iron or nickel) that can catalyze degradation.[6][9] Ensure all glassware is thoroughly cleaned and consider using amber vials to prevent potential photocatalysis.

  • Solvent Degradation: Some solvents, like dichloromethane, can degrade over time to produce trace amounts of HCl, which would then catalyze the hydrolysis of the oxime.

  • Photodegradation: While oximes are not universally light-sensitive, some can be.[10][11] It is good practice to store solutions in the dark or in amber vials as a precaution, especially during long-term stability studies, unless photostability is being explicitly tested.[12]

  • Temperature Effects: Elevated storage temperatures, even "room temperature" in a warm lab, can accelerate slow degradation processes.[6] For long-term storage, refrigeration is recommended.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action & Explanation
Appearance of a new, earlier-eluting peak in reverse-phase HPLC, especially in acidic mobile phase. Hydrolysis. The resulting ketone, 4-(tert-butyl)cyclohexanone, is less polar than the oxime and will elute earlier. Action: Co-inject a standard of the ketone to confirm the peak's identity. To prevent this on-column, use a mobile phase with a pH > 5 or work quickly with cooled samples.
Sample discoloration (yellowing/browning) or polymerization upon heating in solution. Beckmann Rearrangement. This reaction, particularly with acid and heat, forms a lactam which can be less stable and lead to colored byproducts.[5][13] Action: Avoid excessive heat, especially in the presence of strong acids. If heating is necessary for a reaction, use the mildest possible conditions and carefully monitor for byproduct formation.
Inconsistent results between experimental runs. Variable Solvent Quality. The water content or purity of your solvent may differ between batches. Action: Standardize your solvent source. Use fresh, high-purity (e.g., HPLC-grade or anhydrous) solvents for all experiments. Consider performing a Karl Fischer titration to quantify water content if precision is critical.
Loss of compound during sample workup involving an acidic wash. Acid-Catalyzed Hydrolysis. Exposing the oxime to an aqueous acid wash, even briefly, can cause significant degradation.[1][3] Action: Minimize contact time with acidic aqueous layers. If an acid wash is unavoidable, perform it at low temperatures (e.g., on an ice bath) and immediately proceed to the next step. Whenever possible, use a neutral or slightly basic wash instead.

Degradation Pathways & Stability Workflow

The primary degradation pathways for 4-(tert-butyl)cyclohexanone oxime are hydrolysis and the Beckmann rearrangement. Understanding these is key to designing stable formulations and experimental conditions.

cluster_0 Degradation Pathways Oxime 4-(tert-butyl)cyclohexanone Oxime Ketone 4-(tert-butyl)cyclohexanone (Hydrolysis Product) Oxime->Ketone H₂O / H⁺ Lactam Substituted Caprolactam (Beckmann Product) Oxime->Lactam H⁺ / Heat

Caption: Primary degradation routes for 4-(tert-butyl)cyclohexanone oxime.

A systematic approach is necessary to evaluate stability. The following workflow outlines a standard forced degradation study.

cluster_1 Stability Study Workflow A Prepare Stock Solution in Target Solvent B Aliquot into Stress Conditions (Acid, Base, Heat, Light, Oxidant) A->B C Incubate for Defined Time Points (e.g., 0, 2, 4, 8, 24h) B->C D Neutralize/Quench Sample at Each Time Point C->D E Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) D->E F Quantify Parent Compound & Identify Degradants E->F

Caption: Workflow for a forced degradation stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-(tert-butyl)cyclohexanone Oxime

This protocol provides a framework for assessing the stability of the oxime under various stress conditions. A stability-indicating analytical method (e.g., a gradient HPLC method that separates the parent compound from its potential degradants) must be developed and validated beforehand.

1. Materials & Reagents:

  • 4-(tert-butyl)cyclohexanone oxime

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Class A volumetric flasks and pipettes

  • HPLC vials (amber recommended)

  • Photostability chamber (ICH Q1B compliant)[12]

  • Calibrated oven or water bath

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve 4-(tert-butyl)cyclohexanone oxime in acetonitrile to prepare a 1.0 mg/mL stock solution. Ensure the compound is fully dissolved.

3. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a labeled vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of ACN:Water (50:50).

  • Acid Hydrolysis: Add 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).

  • Base Hydrolysis: Add 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).

  • Oxidative Stress: Add 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂).

  • Thermal Stress: Use the control sample (stock + ACN:Water). Place in an oven at 60 °C.

  • Photolytic Stress: Spread a thin layer of the solid compound and a separate aliquot of the control solution in transparent containers. Expose them in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[12]

4. Time Point Sampling & Analysis:

  • Analyze a T₀ (time zero) sample immediately after mixing.

  • Place all vials (except photostability samples) in a dark environment at a controlled temperature (e.g., 40 °C).

  • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot from each vial.

  • Crucially, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively, before analysis to halt the degradation.

  • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase initial conditions.

  • Analyze by HPLC, recording the peak area of the parent compound and any new peaks that appear.

5. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to T₀.

  • Identify and, if possible, quantify major degradants. Mass spectrometry (LC-MS) is highly valuable here to confirm the identity of hydrolysis (ketone) and rearrangement (lactam) products.

  • A significant loss of the parent compound (>10-15%) under a specific condition indicates instability.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Dirksen, A., & Hackeng, T. M. (2009). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 48(45), 8424-8427. This is a reference to the general stability mentioned in the NIH article.
  • Wikipedia contributors. (2023, October 29). Oxime. In Wikipedia, The Free Encyclopedia. [Link]

  • Schoene, K., & Wuerger, T. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 61(4), 332-336. [Link]

  • Katritzky, A. R., & Zhang, S. (2002). Oximes. Science of Synthesis, 27, 595-666. This is a general reference to oxime chemistry.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523-6. [Link]

  • Webb, G. A., & Witanowski, M. (1983). Effect of solvent-solute interactions in oximes. Organic Magnetic Resonance, 21(3), 186-188. [Link]

  • Guzman, M. (2018). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 118(21), 10516-10614. [Link]

  • Desiraju, G. R., & Vittal, J. J. (2014). Structural Chemistry of Oximes. Crystal Growth & Design, 14(12), 6241-6250. [Link]

  • Zhang, R., et al. (2021). Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Chemical Science, 12(46), 15367-15374. [Link]

  • Wikipedia contributors. (2023, December 2). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Ashenhurst, J. (2023). Beckmann Rearrangement. In Master Organic Chemistry. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

  • Fiasella, A., et al. (2005). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 70(1), 284-287. [Link]

  • Li, A. Y. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. Synfacts. [Link]

  • Wikipedia contributors. (2023, March 23). Cyclohexanone oxime. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, R., et al. (2021). Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Chemical Science. [Link]

  • Druzhinina, A. I., et al. (2008). Thermodynamics of Cyclohexanone Oxime. Journal of Chemical & Engineering Data, 53(8), 1845-1851. [Link]

  • NIST. (n.d.). Cyclohexanone, oxime. In NIST Chemistry WebBook. [Link]

  • Gatehouse, L. A., & Wedd, D. J. (1995). Major metabolic pathway of cyclohexanone oxime. Mutation Research/Genetic Toxicology, 343(2-3), 131-137. [Link]

  • Chang, C. H., et al. (2022). Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. Polymers, 14(23), 5219. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(tert-butyl)cyclohexanone oxime. In PubChem Compound Database. [Link]

  • Chemchart. (n.d.). 4-(tert-butyl)cyclohexanone oxime (4701-98-8). [Link]

  • R. D. Laboratories, Inc. (n.d.). Photostability. [Link]

  • 123 Help Me. (n.d.). 4-Tert-Butylcyclohexanone Lab Report. [Link]

  • IPL.org. (n.d.). 4-Tert-Butylcyclohexanone Lab Report. [Link]

  • Google Patents. (n.d.). Process for producing cyclohexanone oxime.
  • University of Wisconsin-Madison. (n.d.). Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. [Link]

  • de Souza, R. O. M. A., et al. (2018). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Journal of the Brazilian Chemical Society, 29(10), 2136-2143. [Link]

Sources

Troubleshooting unexpected results in the NMR spectrum of 4-(tert-butyl)cyclohexanone oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(tert-butyl)cyclohexanone oxime. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound. Here, we will address common and unexpected spectral features, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to confidently interpret your NMR data.

Troubleshooting Guide: Unexpected NMR Spectral Results

This section is dedicated to resolving specific issues you may encounter during the NMR analysis of 4-(tert-butyl)cyclohexanone oxime. Each entry follows a question-and-answer format, delving into the root cause of the problem and offering step-by-step solutions.

Question 1: Why does my ¹H NMR spectrum show more signals than I anticipated for a single compound?

Answer:

The observation of a more complex ¹H NMR spectrum than expected is a frequent occurrence for 4-(tert-butyl)cyclohexanone oxime and is primarily due to the presence of stereoisomers. The oxime functional group introduces a C=N double bond, which can result in two geometric isomers: syn and anti (also referred to as E and Z).

These isomers are distinct chemical entities and will have unique sets of NMR signals. The interconversion between these isomers is often slow on the NMR timescale, leading to the observation of both species in solution.

Key Factors Influencing Isomer Ratio:

  • Solvent: The polarity of the solvent can influence the equilibrium between the syn and anti isomers.

  • Temperature: At higher temperatures, the rate of interconversion may increase, potentially leading to broadened signals or coalescence into a single averaged set of signals.

  • pH: The presence of acidic or basic impurities can catalyze the isomerization.

Troubleshooting Workflow:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the extra signals are due to isomers, you may observe changes in their relative intensities or coalescence of peaks at higher temperatures.

  • Solvent Study: Dissolve your sample in a different NMR solvent (e.g., from CDCl₃ to DMSO-d₆) and re-acquire the spectrum. A change in the isomer ratio can confirm their presence.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can be invaluable in assigning the signals for each isomer, helping to piece together the individual spin systems.

Question 2: The integration of my tert-butyl signal is not a clean 9H singlet. What could be the cause?

Answer:

While the tert-butyl group is expected to appear as a sharp singlet integrating to 9 protons, several factors can lead to deviations from this ideal.

  • Presence of Isomers: As discussed in the previous question, the syn and anti isomers will each have a distinct tert-butyl signal. These two singlets may be closely spaced, and if not fully resolved, can appear as a single, broadened peak with an incorrect integration.

  • Conformational Isomers: The cyclohexane ring exists in a chair conformation. The bulky tert-butyl group strongly prefers the equatorial position, which effectively "locks" the conformation.[1] However, minor populations of other conformers or slight distortions of the chair could lead to subtle differences in the chemical environment of the tert-butyl group, although this is less likely to be the primary cause of significant integration issues compared to geometric isomerism.

  • Impurities: The presence of impurities containing tert-butyl groups is a common issue. These could include unreacted starting material (4-(tert-butyl)cyclohexanone) or byproducts from the synthesis.[2][3]

Troubleshooting Protocol:

  • Check for Starting Material: Compare your spectrum to a reference spectrum of 4-(tert-butyl)cyclohexanone.[4][5][6] The chemical shifts of the starting material's protons will differ from those of the oxime.

  • High-Resolution Spectrum: Ensure you are acquiring the data with sufficient resolution to separate closely spaced signals.

  • Purification: If impurities are suspected, repurify your sample using techniques like column chromatography or recrystallization.

Question 3: My baseline is distorted, and I'm seeing broad humps. How can I improve the quality of my spectrum?

Answer:

A poor baseline and broad signals are often indicative of issues with sample preparation or instrument parameters.

Common Causes and Solutions:

IssueCauseSolution
Broad Hump around 4-5 ppm Water in a non-deuterated solvent or incomplete solvent suppression.Use high-quality deuterated solvents. If the sample is hygroscopic, prepare it in a glovebox.
Rolling Baseline Poor shimming of the magnetic field.Re-shim the instrument before acquiring the spectrum. Modern spectrometers often have automated shimming routines that are very effective.
Broad Signals for All Peaks Paramagnetic impurities or sample aggregation.Filter the sample through a small plug of celite or silica gel. Try acquiring the spectrum at a lower concentration.

Experimental Workflow for Improved Spectral Quality:

Caption: Troubleshooting workflow for poor NMR spectrum quality.

Frequently Asked Questions (FAQs)

What are the expected ¹H and ¹³C chemical shifts for the major isomer of 4-(tert-butyl)cyclohexanone oxime?

While the exact chemical shifts can vary slightly depending on the solvent and concentration, the following are typical approximate values for the major isomer in CDCl₃:

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~0.8-0.9 (s, 9H)~27.5
tert-Butyl (C)-~32.2
Cyclohexane Ring Protons~1.0-3.0 (m)~25-45
C=NOH~8.0-10.0 (br s, 1H)~160

Note: The cyclohexane ring protons will exhibit complex splitting patterns due to their diastereotopic nature.

How does the presence of the oxime group affect the chemical shifts compared to the starting ketone?

The conversion of the carbonyl group (C=O) in 4-(tert-butyl)cyclohexanone to the oxime group (C=NOH) results in significant changes in the NMR spectrum:

  • ¹³C NMR: The most dramatic change is the upfield shift of the carbon at position 1, from ~212 ppm for the ketone to ~160 ppm for the oxime.[7]

  • ¹H NMR: The protons on the carbons adjacent to the C=N group (positions 2 and 6) will experience a change in their chemical environment and will typically shift. A new, broad singlet corresponding to the hydroxyl proton of the oxime will appear downfield.

Can I use NMR to determine the ratio of syn to anti isomers?

Yes, NMR is an excellent quantitative tool for this purpose. Once you have identified a pair of well-resolved signals corresponding to the syn and anti isomers (e.g., the tert-butyl singlets), you can determine their ratio by integrating these peaks. The ratio of the integrals will directly correspond to the molar ratio of the isomers in solution.

Protocol for Isomer Ratio Determination:

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a pair of non-overlapping signals, one for each isomer.

  • Carefully integrate these signals.

  • The ratio of the integration values gives the isomer ratio.

G cluster_0 NMR Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Result A High-Resolution ¹H NMR Spectrum B Identify Non-Overlapping Isomer Signals A->B C Integrate Signals B->C D Calculate Integral Ratio C->D E Syn:Anti Isomer Ratio D->E

Caption: Workflow for determining isomer ratios via NMR.

References

  • 1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3.
  • C-13 NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3.
  • 4-tert-Butylcyclohexanone(98-53-3) 1H NMR spectrum - ChemicalBook.
  • 4-Tert-butylcyclohexanone - Optional[1H NMR] - Chemical Shifts - SpectraBase.
  • Process for preparation of cyclohexanone oxime - Google Patents.
  • Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives.
  • A Comparative Guide to the Conformational Analysis of 4-Substituted Cyclohexanols - Benchchem.
  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo.

Sources

Managing exothermic reactions during the Beckmann rearrangement.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Events and Ensuring Reaction Control

Welcome to the Technical Support Center for the Beckmann Rearrangement. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the exothermic nature of this critical transformation. As Senior Application Scientists, we understand the challenges of controlling reaction energetics and offer this guide to ensure the safety, efficiency, and success of your experiments.

Section 1: Understanding the Exotherm in the Beckmann Rearrangement

The Beckmann rearrangement, the conversion of an oxime to an amide, is a powerful synthetic tool. However, the reaction is often initiated by strong acids (e.g., sulfuric acid, polyphosphoric acid) and can be highly exothermic, posing a significant safety risk if not properly managed.[1][2] The initial protonation of the oxime hydroxyl group, followed by the rearrangement and subsequent hydrolysis, can release a substantial amount of heat, potentially leading to a dangerous increase in reaction temperature and pressure.[3][4] In a worst-case scenario, this can result in a thermal runaway, a self-accelerating reaction that can lead to violent boiling, vessel rupture, or explosion.[5]

Below is a simplified representation of the reaction pathway, highlighting the key exothermic step.

G cluster_0 Reaction Pathway A Ketoxime B Protonated Oxime A->B Protonation (Acid Catalyst) C Nitrilium Ion Intermediate B->C Rearrangement & H2O elimination (Highly Exothermic Step) D Imidic Acid C->D Nucleophilic attack by H2O E Amide Product D->E Tautomerization

Caption: Simplified mechanism of the Beckmann rearrangement highlighting the exothermic step.

Section 2: Troubleshooting Guide - Managing Exothermic Events

This section addresses specific issues you may encounter related to exothermic reactions during the Beckmann rearrangement.

Question 1: My reaction temperature is rising uncontrollably despite external cooling. What should I do?

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent (e.g., strong acid), cease the addition immediately.

  • Enhance Cooling: Increase the efficiency of your cooling bath. If using an ice bath, ensure it is well-stirred and contains a mixture of ice and water. For larger scales, consider a cryostat with a more efficient cooling fluid.

  • Dilution: If safe and feasible, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.

  • Emergency Quenching (Last Resort): Have a quenching plan in place. For acid-catalyzed reactions, this might involve slowly adding the reaction mixture to a large volume of a cold, basic solution (e.g., saturated sodium bicarbonate). Caution: This should be done with extreme care as quenching can also be exothermic.

Root Cause Analysis and Prevention:

  • Reagent Addition Rate: The rate of addition of the acid catalyst is often the primary cause of a rapid exotherm.

    • Solution: Add the catalyst slowly and portion-wise, allowing the temperature to stabilize between additions.[1] Use a syringe pump for controlled, continuous addition on larger scales.

  • Inadequate Cooling: The cooling capacity may be insufficient for the scale of the reaction.

    • Solution: Ensure the reaction vessel has adequate surface area for heat exchange. For larger reactions, consider a jacketed reactor with a circulating coolant.

  • Concentration: Highly concentrated reaction mixtures can lead to a more pronounced exotherm.

    • Solution: Use an appropriate solvent to maintain a manageable concentration. The choice of solvent depends on the specific reagents but aprotic solvents like DCM, toluene, or acetonitrile are common for milder conditions.[6]

Question 2: I observed a sudden pressure buildup in my sealed reaction vessel. What is happening and how can I prevent it?

Immediate Actions:

  • Vent the Vessel (If Safe): If your system is equipped with a pressure-relief valve, it should activate. If not, and if it is safe to do so, carefully vent the vessel in a fume hood.

  • Cool the Reaction: Immediately apply cooling to reduce the reaction rate and vapor pressure of the solvent.

Root Cause Analysis and Prevention:

  • Thermal Runaway: A rapid temperature increase will cause the solvent to boil, leading to a dangerous pressure increase.[5]

  • Gas Evolution: Side reactions, such as decomposition of the starting material or product, can generate gaseous byproducts.

  • Prevention:

    • Never run a potentially exothermic reaction in a completely sealed system. Always use a setup that allows for pressure release, such as a reflux condenser open to the atmosphere (or an inert gas line with an oil bubbler).

    • Monitor the reaction temperature closely. Use a thermometer or thermocouple to track the internal temperature.

    • Perform a small-scale trial run. Before scaling up, conduct the reaction on a small scale to understand its thermal profile.

Question 3: My reaction is complete, but I'm concerned about the exotherm during the workup and quenching process.

Root Cause Analysis and Prevention:

Quenching a strong acid with a base is a neutralization reaction that is itself highly exothermic. Adding water to a concentrated strong acid can also generate significant heat.

Best Practices for Safe Quenching:

  • Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0 °C or below.

  • Reverse Addition: Slowly add the cooled reaction mixture to a large volume of the quenching solution (e.g., a stirred, cold solution of sodium bicarbonate or sodium hydroxide). Never add the quenching solution directly to the concentrated reaction mixture.

  • Dilution: Diluting the reaction mixture with an inert solvent before quenching can help to dissipate the heat.

  • Monitor Temperature: Monitor the temperature of the quenching mixture throughout the addition process.

Below is a workflow for managing a potentially exothermic Beckmann rearrangement.

G cluster_0 Exothermic Reaction Management Workflow A Small-Scale Trial Reaction B Scale-Up with Appropriate Cooling A->B C Slow, Controlled Reagent Addition B->C D Continuous Temperature Monitoring C->D E Safe Quenching Protocol D->E Reaction Complete G Thermal Runaway - Emergency Stop D->G Uncontrolled Temperature Rise F Successful Reaction E->F

Caption: A workflow for the safe execution of a Beckmann rearrangement.

Section 3: Frequently Asked Questions (FAQs)

Q1: Are there milder alternatives to strong acids for the Beckmann rearrangement that are less exothermic?

A1: Yes, several milder reagents can promote the Beckmann rearrangement with a more controlled exotherm.[1][7] These include:

  • Cyanuric chloride (TCT) in DMF: This method is a mild alternative to strong acids and the reaction is typically complete within a few hours at room temperature.[1]

  • p-Toluenesulfonyl chloride (TsCl): This can be used to form the tosylate of the oxime, which can then rearrange under milder conditions.[6]

  • Photocatalytic methods: Recent research has explored the use of visible light to generate Vilsmeier-Haack reagents in situ, which then promote the rearrangement.[8][9][10] This approach allows for better temperature control by separating the photochemical and thermal steps.[10]

Q2: How can I monitor the progress of my Beckmann rearrangement to avoid prolonged heating?

A2: Monitoring the reaction is crucial to determine the endpoint and avoid unnecessary heating, which can lead to side product formation. Common monitoring techniques include:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting oxime and the appearance of the amide product.[11][12]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to track the conversion of the starting material.[13]

Q3: Does the choice of starting material affect the exothermicity of the reaction?

A3: While the fundamental rearrangement is exothermic, the stability of the starting oxime and the reaction conditions play a more significant role in the overall thermal profile. However, highly strained cyclic oximes may undergo rearrangement more readily, potentially leading to a faster release of heat.

Q4: Can I use a continuous flow reactor to manage the exotherm of the Beckmann rearrangement?

A4: Absolutely. Continuous flow chemistry is an excellent strategy for managing highly exothermic reactions.[14] The small reaction volume at any given time and the high surface-area-to-volume ratio of microreactors allow for very efficient heat dissipation.[15] This technology enables reactions to be run safely at higher temperatures and concentrations than would be possible in a batch reactor.

Data Summary Table

ParameterBatch Reaction (Strong Acid)Batch Reaction (Milder Reagents)Continuous Flow Reaction
Typical Reagents H₂SO₄, PPA[6]Cyanuric Chloride, TsCl[1][6]H₂SO₄, Oleum[15]
Temperature Control Challenging, requires careful coolingMore manageableExcellent, rapid heat exchange
Exotherm Risk HighLow to ModerateLow (inherently safer)
Scale-Up Difficult, requires specialized equipmentMore straightforwardScalable by running for longer times
Safety Considerations Risk of thermal runaway[5]Reduced riskMinimized risk of thermal runaway

Section 4: Experimental Protocols

Protocol 1: Beckmann Rearrangement of Cyclohexanone Oxime using Sulfuric Acid (Caution: Highly Exothermic)

This protocol is adapted from literature procedures and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1]

  • Setup: Place a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in an ice-water-salt bath.

  • Reagents: In the flask, place cyclohexanone oxime. In the dropping funnel, place concentrated sulfuric acid.

  • Addition: Slowly add the sulfuric acid dropwise to the stirred oxime, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture thoroughly. In a separate large beaker, prepare a stirred, ice-cold solution of sodium hydroxide. Slowly and carefully pour the reaction mixture into the basic solution to neutralize the acid and precipitate the product, ε-caprolactam.

Protocol 2: Milder Beckmann Rearrangement using Cyanuric Chloride

This protocol is a safer alternative to the strong acid method.[1]

  • Setup: In a round-bottom flask with a magnetic stirrer, add cyanuric chloride to N,N-dimethylformamide (DMF) at room temperature.

  • Oxime Addition: Once the cyanuric chloride has fully reacted (monitor by TLC), add a solution of the oxime in DMF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 4 hours.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and perform a standard aqueous workup to isolate the amide product.

References

  • Beckmann Rearrangement. Chemistry LibreTexts. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications. [Link]

  • Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor. National Institutes of Health. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. [Link]

  • Beckmann Rearrangement. Chemistry LibreTexts. [Link]

  • Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes. SciSpace. [Link]

  • Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor. National Institutes of Health. [Link]

  • Temperature effect on oximation‐Beckmann rearrangement. ResearchGate. [Link]

  • Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Conti. Europe PMC. [Link]

  • (PDF) Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor. ResearchGate. [Link]

  • Beckmann Rearrangement Guide. Scribd. [Link]

  • Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. ACS Publications. [Link]

  • Kinetics and Mechanism of the Beckmann Rearrangement. Chemical Reviews. [Link]

  • (PDF) The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ResearchGate. [Link]

  • Beckmann Rearrangement with Improved Atom Economy, Catalyzed by Inexpensive, Reusable, Bro̷nsted Acidic Ionic Liquid. ResearchGate. [Link]

  • Beckmann rearrangement catalysis: a review of recent advances. RSC Publishing. [Link]

  • New Way to Carry Out Beckmann Rearrangement. ChemistryViews. [Link]

  • Thermal runaway. Wikipedia. [Link]

  • The Process of Thermal Runaway Is the Reason of Fleischmann-Pons Effect. SciTePress. [Link]

  • Highly Efficient Beckmann Rearrangement and Dehydration of Oximes. Request PDF. [Link]

  • Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. MDPI. [Link]

  • Easy way to understand Beckmann rearrangement. YouTube. [Link]

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Validation & Comparative

A-Comparative-Guide-to-the-Structural-Validation-of-4-tert-butyl-cyclohexanone-Oxime-Using-2D-NMR-Techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Methodical Structure Elucidation

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis and innovation. The subtle yet profound differences in stereoisomers, such as the E and Z forms of oximes, can dramatically alter a compound's biological activity and physical properties. This guide provides an in-depth, technical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the complete structural validation of 4-(tert-butyl)cyclohexanone oxime, a molecule that serves as an excellent model for demonstrating the power of modern spectroscopic methods.

The-Subject-of-Our-Inquiry-4-tert-butyl-cyclohexanone-Oxime

4-(tert-butyl)cyclohexanone oxime is a derivative of 4-(tert-butyl)cyclohexanone. The presence of the C=N double bond in the oxime functionality introduces the possibility of E/Z geometric isomerism. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation, simplifying the proton and carbon NMR spectra and making it an ideal candidate for demonstrating the application of 2D NMR for structural elucidation.

The-Analytical-Arsenal-A-Synergistic-Approach-with-2D-NMR

While 1D NMR (¹H and ¹³C) provides initial clues, complex organic molecules often yield spectra with overlapping signals that are difficult to interpret definitively.[1][2] 2D NMR spectroscopy overcomes this limitation by spreading the signals across two frequency dimensions, revealing correlations between different nuclei.[3] For the structural validation of our target molecule, we will employ a suite of three powerful 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond correlations between protons and the carbons they are attached to.[6][7][8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons, typically over two to three bonds.[10][11][12]

This combination of experiments provides a comprehensive network of connectivity information, allowing for the unambiguous assignment of all proton and carbon signals and, critically, the determination of the oxime's stereochemistry.

Experimental-Workflow-From-Sample-Preparation-to-Spectral-Interpretation

A logical and systematic workflow is paramount for successful structure elucidation. The following diagram illustrates the key stages of our investigation.

G cluster_0 Sample Preparation cluster_3 Data Analysis & Structure Validation prep Dissolve 4-(tert-butyl)cyclohexanone oxime in CDCl3 H1_NMR ¹H NMR prep->H1_NMR C13_NMR ¹³C NMR COSY ¹H-¹H COSY H1_NMR->COSY DEPT DEPT-135 HSQC ¹H-¹³C HSQC C13_NMR->HSQC HMBC ¹H-¹³C HMBC DEPT->HMBC assign_1D Initial 1D assignments build_fragments Build molecular fragments using COSY & HSQC assign_1D->build_fragments connect_fragments Connect fragments using HMBC build_fragments->connect_fragments stereo_determination Determine E/Z isomerism connect_fragments->stereo_determination final_structure Final Structure Validation stereo_determination->final_structure

Figure 1: A streamlined workflow for the validation of 4-(tert-butyl)cyclohexanone oxime structure using 1D and 2D NMR techniques.

Detailed Experimental Protocols

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 4-(tert-butyl)cyclohexanone oxime.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a probe capable of performing inverse-detection experiments.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • ¹H-¹H COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.

  • ¹H-¹³C HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum.

  • ¹H-¹³C HMBC: Acquire a gradient-selected HMBC spectrum, with the long-range coupling delay optimized for a J-coupling of 8 Hz.

Data-Interpretation-and-Structural-Elucidation-A-Step-by-Step-Guide

The power of 2D NMR lies in the ability to piece together the molecular puzzle by systematically analyzing the correlation data.

Step 1: Initial Analysis of 1D NMR Spectra

The ¹H and ¹³C NMR spectra provide the fundamental chemical shift information. The DEPT-135 spectrum is crucial for identifying the multiplicity of each carbon signal.

¹H Chemical Shift (ppm) Integration Multiplicity Proposed Assignment ¹³C Chemical Shift (ppm) DEPT-135 Proposed Assignment
0.899HsC(CH₃)₃27.5CH₃C(C H₃)₃
1.30-1.452HmH-3ax, H-5ax32.2CC (CH₃)₃
1.85-1.952HmH-3eq, H-5eq34.8CH₂C-3, C-5
2.15-2.251HmH-4ax47.2CHC-4
2.30-2.402HmH-2eq, H-6eq25.1CH₂C-2, C-6
2.95-3.052HmH-2ax, H-6ax160.5CC=N
8.5 (broad)1HsN-OH
Table 1: Provisional ¹H and ¹³C NMR assignments for 4-(tert-butyl)cyclohexanone oxime.
Step 2: Building the Cyclohexane Ring Framework with COSY and HSQC

The COSY spectrum reveals the proton-proton coupling network, while the HSQC spectrum links each proton to its directly attached carbon.

Figure 2: COSY correlation network for the cyclohexane ring protons of 4-(tert-butyl)cyclohexanone oxime.

By overlaying the COSY and HSQC data, we can confidently trace the connectivity around the ring. For instance, a cross-peak in the COSY spectrum between the proton at ~3.0 ppm (assigned as H-2ax/H-6ax) and the proton at ~1.35 ppm (assigned as H-3ax/H-5ax) establishes their vicinal relationship. The HSQC spectrum then confirms that the proton at ~3.0 ppm is attached to the carbon at 25.1 ppm (C-2/C-6), and the proton at ~1.35 ppm is attached to the carbon at 34.8 ppm (C-3/C-5).

Step 3: Connecting the Fragments and Assigning Quaternary Carbons with HMBC

The HMBC experiment is the key to connecting the molecular fragments and assigning the quaternary carbons (C-1 and the quaternary carbon of the tert-butyl group), which are not observed in the HSQC spectrum.[12][13][14]

Key HMBC Correlations:

  • Protons on C-2 and C-6 to C-1: The axial and equatorial protons at C-2 and C-6 will show correlations to the oxime carbon (C-1) at ~160.5 ppm.

  • Protons on C-3 and C-5 to C-4: The protons at C-3 and C-5 will show correlations to the methine carbon at C-4.

  • Protons on C-3, C-5, and H-4 to the tert-butyl carbons: These protons will exhibit long-range correlations to both the methyl carbons and the quaternary carbon of the tert-butyl group.

  • Methyl protons of the tert-butyl group to C-4: The nine equivalent methyl protons will show a strong correlation to the methine carbon at C-4.

G C1 C-1 (C=N) C2_6 C-2, C-6 C3_5 C-3, C-5 C4 C-4 C_tBu_quat C(CH₃)₃ C_tBu_Me C(CH₃)₃ H2_6 H-2, H-6 H2_6->C1 H2_6->C3_5 H3_5 H-3, H-5 H3_5->C1 H3_5->C4 H3_5->C_tBu_quat H4 H-4 H4->C2_6 H4->C_tBu_Me H_tBu_Me H-(CH₃)₃ H_tBu_Me->C4 H_tBu_Me->C_tBu_quat

Figure 3: Key HMBC correlations for assembling the structure of 4-(tert-butyl)cyclohexanone oxime.

Step 4: Determining the E/Z Isomerism

The stereochemistry of the oxime can be determined by examining the chemical shifts of the carbons and protons alpha to the C=N bond (C-2 and C-6). In oximes, the substituent syn to the hydroxyl group experiences a shielding effect, resulting in an upfield shift in the ¹³C NMR spectrum.[15]

  • If the oxime is the E-isomer: The hydroxyl group is anti to the C-2 and C-6 positions.

  • If the oxime is the Z-isomer: The hydroxyl group is syn to the C-2 and C-6 positions, and these carbons would be expected to be shielded (appear at a lower chemical shift) compared to the corresponding carbons in the E-isomer.

By comparing the observed chemical shift of C-2/C-6 (25.1 ppm) with literature values for similar systems, we can confidently assign the stereochemistry. For instance, the ¹³C NMR spectrum of 4-(tert-butyl)cyclohexanone shows the C-2/C-6 carbons at approximately 41.0 ppm.[16] The significant upfield shift in the oxime is indicative of the syn relationship between the hydroxyl group and these carbons, strongly suggesting the Z-isomer is the major product. Further confirmation can be obtained from 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which would show a through-space correlation between the N-OH proton and the axial protons on C-2 and C-6 in the Z-isomer.[17]

Conclusion-A-Comprehensive-and-Self-Validating-Approach

The synergistic application of COSY, HSQC, and HMBC provides an unambiguous and self-validating method for the complete structural elucidation of 4-(tert-butyl)cyclohexanone oxime. This guide has demonstrated a logical workflow, from initial 1D analysis to the fine details of stereochemical determination using 2D correlation networks. By understanding the causality behind each experimental choice and systematically interpreting the resulting data, researchers can confidently validate the structures of even complex organic molecules, a critical step in the journey of scientific discovery and drug development.

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A Comparative Analysis of Reactivity: 4-(tert-butyl)cyclohexanone Oxime vs. Cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of industrial and pharmaceutical chemistry, the Beckmann rearrangement stands as a pivotal transformation, converting oximes into valuable amides and lactams. The rearrangement of cyclohexanone oxime to ε-caprolactam, the monomer for Nylon 6, is a textbook example of its industrial significance.[1][2][3] This guide provides an in-depth comparison of the reactivity between cyclohexanone oxime and its substituted counterpart, 4-(tert-butyl)cyclohexanone oxime. We will explore how the presence of a bulky tert-butyl group influences the stereoelectronic landscape of the cyclohexane ring and, consequently, the kinetics and outcomes of reactions such as the Beckmann rearrangement.

Structural Considerations: The Influence of the Tert-Butyl Group

The fundamental difference between the two molecules lies in the presence of a tert-butyl group at the C4 position of the cyclohexane ring in 4-(tert-butyl)cyclohexanone oxime. This substituent acts as a conformational lock, effectively holding the cyclohexane ring in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain.[4] This conformational rigidity has profound implications for the reactivity of the molecule, particularly in reactions where stereoelectronic effects are paramount.

In contrast, cyclohexanone oxime is a more conformationally mobile system, with the ring able to undergo chair flips, allowing for a dynamic equilibrium between different conformations. This flexibility can influence the orientation of the oxime's hydroxyl group and the adjacent C-C bonds, which is a critical factor in the stereospecificity of the Beckmann rearrangement.

The Beckmann Rearrangement: A Mechanistic Overview

The Beckmann rearrangement is an acid-catalyzed intramolecular reaction that converts an oxime into an amide.[1][5] The generally accepted mechanism involves the following key steps:

  • Protonation: The hydroxyl group of the oxime is protonated by an acid catalyst, transforming it into a good leaving group (water).[1]

  • Rearrangement: A concerted migration of the alkyl group anti-periplanar to the leaving group occurs, leading to the formation of a nitrilium ion intermediate.[6]

  • Hydrolysis: The nitrilium ion is subsequently attacked by water.

  • Tautomerization: The resulting intermediate tautomerizes to yield the final amide or lactam product.[1]

The stereospecific nature of the rearrangement, where the migrating group is anti-periplanar to the leaving group, is a crucial aspect of this transformation.[2]

Beckmann_Rearrangement cluster_start Oxime Activation cluster_rearrangement Rearrangement cluster_end Product Formation Cyclohexanone_Oxime Cyclohexanone Oxime Protonated_Oxime Protonated Oxime Cyclohexanone_Oxime->Protonated_Oxime + H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion - H2O (Concerted Migration) Iminol Iminol Intermediate Nitrilium_Ion->Iminol + H2O Caprolactam ε-Caprolactam Iminol->Caprolactam Tautomerization

Caption: General mechanism of the Beckmann rearrangement of cyclohexanone oxime.

Comparative Reactivity in the Beckmann Rearrangement

The presence of the 4-tert-butyl group is expected to influence the rate and potentially the regioselectivity of the Beckmann rearrangement.

  • Stereoelectronic Effects: The rigid conformation of 4-(tert-butyl)cyclohexanone oxime means that the migrating group's (the C-C bond) ability to achieve an anti-periplanar arrangement with the leaving group is predetermined. This can lead to a more stereochemically defined reaction pathway compared to the more flexible cyclohexanone oxime. The rate of base-catalyzed hydrogen-deuterium exchange in 4-tert-butylcyclohexanone is faster for the axial α-hydrogens, highlighting the importance of stereoelectronic control in this system.[7]

  • Steric Hindrance: While the tert-butyl group is remote from the reaction center, its influence on the overall ring conformation can indirectly affect the accessibility of the oxime functional group to the acid catalyst and solvent molecules.

  • Electronic Effects: The tert-butyl group is a weak electron-donating group. In the context of the Beckmann rearrangement, electron-donating substituents on the migrating group can influence the reaction rate.[8] However, given its remote position, the inductive effect of the tert-butyl group on the migratory aptitude of the C2-C3 versus the C5-C6 bond is likely to be minimal.

Experimental Data and Protocols

Table 1: Comparison of Catalytic Systems for the Beckmann Rearrangement of Cyclohexanone Oxime

Catalyst SystemSolventTemperature (°C)Yield of ε-Caprolactam (%)Reference
85% Sulfuric AcidNeatExothermicHigh (not specified)[1]
Cyanuric Chloride/DMFDMFRoom Temperature95[9][10]
Lewis Acidic Ionic LiquidNeat10098[11][12]
Ga(OTf)3CH3CN4092 (conversion)[13]

Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime using Sulfuric Acid [1]

Safety Precaution: This reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment.

  • In a 1-L beaker, carefully add 10 g of pure cyclohexanone oxime to 20 cc of 85% sulfuric acid.

  • Gently heat the beaker with a low flame while swirling until the first bubbles appear.

  • Immediately remove the beaker from the heat and allow the vigorous exothermic reaction to proceed and subside.

  • The resulting acidic solution contains ε-caprolactam.

Experimental Protocol: Mild Beckmann Rearrangement using Cyanuric Chloride (TCT) [9][10]

This method offers a milder alternative to strong acids.

  • Add 2,4,6-trichloro[1][9][11]triazine (TCT) (1.83 g, 10.0 mmol) to N,N-dimethylformamide (DMF) (2 mL) at 25 °C. A white solid will form.

  • Monitor the reaction by thin-layer chromatography (TLC) until the TCT is completely consumed.

  • Add a solution of cyclohexanone oxime (1.13 g, 10.0 mmol) in DMF (15 mL) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 4 hours.

  • Quench the reaction by adding water (20 mL) and proceed with a standard aqueous workup to isolate the ε-caprolactam.

Comparative_Workflow cluster_synthesis Oxime Synthesis cluster_rearrangement Beckmann Rearrangement cluster_analysis Analysis Start Cyclohexanone & 4-(tert-butyl)cyclohexanone Oximation Reaction with Hydroxylamine Start->Oximation Oximes Cyclohexanone Oxime & 4-(tert-butyl)cyclohexanone Oxime Oximation->Oximes Reaction_Conditions Select Catalyst System (e.g., H2SO4 or TCT/DMF) Oximes->Reaction_Conditions Rearrangement Perform Rearrangement Reaction_Conditions->Rearrangement Monitoring Monitor Reaction Progress (TLC, GC-MS, or HPLC) Rearrangement->Monitoring Data_Collection Determine Reaction Rates and Product Yields Monitoring->Data_Collection Comparison Compare Reactivity Data_Collection->Comparison

Sources

A Comparative Guide to the Quantitative Analysis of Product Distribution in the Beckmann Rearrangement of 4-(tert-butyl)cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the Beckmann rearrangement as applied to 4-(tert-butyl)cyclohexanone oxime. We will explore the mechanistic principles governing product distribution, compare catalytic systems, and provide validated experimental and analytical protocols for the quantitative determination of the resulting lactam isomers.

Theoretical Framework: Mechanism and Stereoselectivity

The Beckmann rearrangement is a foundational reaction in organic synthesis that transforms an oxime into an N-substituted amide.[1][2][3] Its industrial application is most famously demonstrated in the conversion of cyclohexanone oxime to ε-caprolactam, the monomer for Nylon 6.[4][5] The reaction is typically catalyzed by acid, which protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[6][7]

The key mechanistic feature of the Beckmann rearrangement is its stereospecificity. The rearrangement proceeds via a concerted migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom.[4][8][9] This anti-migration is crucial for predicting the outcome of the reaction.

For an unsymmetrical substrate like 4-(tert-butyl)cyclohexanone oxime, two distinct oxime stereoisomers (E and Z) can exist. The geometry of the specific starting isomer dictates which carbon-carbon bond migrates, leading to one of two possible seven-membered lactam products.

  • Pathway A: Migration of the C2-C1 bond, anti to the hydroxyl group, results in the formation of 5-(tert-butyl)azepan-2-one .

  • Pathway B: Migration of the C6-C1 bond, anti to the hydroxyl group, yields 6-(tert-butyl)azepan-2-one .

While migratory aptitude (the inherent tendency of a group to migrate) plays a role in many rearrangements, the rigid stereochemical requirement of the anti-migration is the dominant controlling factor in the Beckmann rearrangement.[1][8] However, under certain reaction conditions, particularly with strong acids or high temperatures, the starting oxime may undergo E/Z isomerization.[1] This isomerization can lead to a mixture of both lactam products, as both rearrangement pathways become accessible. Therefore, controlling the reaction conditions is paramount to achieving product selectivity.

G cluster_start Starting Material cluster_isomers Oxime Stereoisomers cluster_rearrangement Beckmann Rearrangement cluster_products Lactam Products start 4-(tert-butyl)cyclohexanone oxime isomer_a (E)-Oxime start->isomer_a isomer_b (Z)-Oxime start->isomer_b isomer_a->isomer_b Isomerization (e.g., strong acid, heat) rearr_a Pathway A: C2-C1 Migration isomer_a->rearr_a anti-migration rearr_b Pathway B: C6-C1 Migration isomer_b->rearr_b anti-migration product_a 5-(tert-butyl)azepan-2-one rearr_a->product_a product_b 6-(tert-butyl)azepan-2-one rearr_b->product_b G cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing a Weigh Crude Lactam Product b Dissolve in Solvent (e.g., Acetone) a->b c Add Internal Standard (Optional) b->c d Transfer to Autosampler Vial c->d e Inject 1 µL Sample into GC d->e f Separation on Capillary Column e->f g Detection by FID f->g h Obtain Chromatogram g->h i Integrate Peak Areas of Isomers h->i j Calculate Product Ratio i->j

Sources

A Researcher's Guide to Greener Pastures: Exploring Alternatives to Sulfuric Acid for the Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For over a century, the Beckmann rearrangement has been a cornerstone of organic synthesis, enabling the transformation of oximes into valuable amides. Its most notable industrial application is the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[1][2] Traditionally, this reaction is catalyzed by strong Brønsted acids, with concentrated sulfuric acid or oleum being the most common choices.[1][3] However, the use of sulfuric acid on an industrial scale is fraught with challenges, including severe equipment corrosion, the generation of large quantities of ammonium sulfate as a low-value byproduct, and significant environmental concerns.[3][4]

This guide provides an in-depth comparison of viable alternative reagents to sulfuric acid for the Beckmann rearrangement. We will delve into the mechanistic nuances, performance data, and practical experimental protocols for a range of greener and more efficient catalytic systems. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal reagent for their specific synthetic needs, balancing efficiency with environmental responsibility.

The Sulfuric Acid Benchmark: A Double-Edged Sword

The classical Beckmann rearrangement in sulfuric acid involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion. Subsequent hydrolysis and tautomerization yield the final amide product.[5][6]

While effective, the drawbacks of using stoichiometric amounts of sulfuric acid are significant. The highly corrosive nature of the acid necessitates specialized and costly equipment. Furthermore, the neutralization of the acidic reaction mixture with ammonia generates vast quantities of ammonium sulfate, a byproduct with limited economic value that poses disposal challenges.[1] These limitations have spurred extensive research into alternative reagents that offer milder reaction conditions, improved atom economy, and greater environmental compatibility.

Milder Reagents: A Softer Touch for Sensitive Substrates

For substrates that are sensitive to harsh acidic conditions, a variety of milder reagents have been developed. These reagents typically activate the oxime's hydroxyl group, facilitating the rearrangement under less aggressive conditions.

Cyanuric Chloride (TCT)

Cyanuric chloride, in the presence of a Lewis base like N,N-dimethylformamide (DMF), forms a Vilsmeier-Haack type reagent that efficiently promotes the Beckmann rearrangement at room temperature.[7] This method is particularly attractive due to its mildness and high efficiency.

G cluster_activation Activation of Oxime cluster_rearrangement Rearrangement and Hydrolysis Oxime R₂C=NOH TCT_DMF Cyanuric Chloride (TCT) + DMF Active_Ester Activated Oxime Ester Nitrilium_Ion Nitrilium Ion [R-C≡N⁺-R'] Imidate Imidate Amide Amide O=C(R)NHR'

Mechanism of Cyanuric Chloride-Mediated Beckmann Rearrangement

p-Toluenesulfonyl Chloride (TsCl) and Other Sulfonyl Chlorides

p-Toluenesulfonyl chloride and other sulfonyl chlorides react with the oxime to form a sulfonate ester. This ester is a much better leaving group than the hydroxyl group, allowing the rearrangement to proceed under milder conditions, often with gentle heating.[8]

Solid Acid Catalysts: The Power of Heterogeneity

Solid acid catalysts, such as zeolites, offer significant advantages in terms of catalyst separation, reusability, and the potential for continuous flow processes. These materials possess acidic sites on their surface that can catalyze the Beckmann rearrangement in either the liquid or vapor phase.

Zeolites (e.g., ZSM-5)

Zeolites are crystalline aluminosilicates with a well-defined porous structure and tunable acidity. MFI-type zeolites, such as ZSM-5, have shown considerable promise for the vapor-phase Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam.[1] The shape selectivity of the zeolite pores can also influence the product distribution. The catalytic activity of zeolites in this reaction is often attributed to the presence of Brønsted acid sites.[1]

Ionic Liquids: Designer Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive "green" alternatives to conventional organic solvents.

Brønsted Acidic Ionic Liquids

Brønsted acidic ionic liquids, which contain a proton-donating group, have been successfully employed to catalyze the Beckmann rearrangement.[4][9] These ILs can effectively protonate the oxime's hydroxyl group, initiating the rearrangement. A key advantage is the potential for catalyst recycling, which improves the overall sustainability of the process.[4]

Novel Methodologies: Pushing the Boundaries of Synthesis

Recent innovations have introduced entirely new approaches to the Beckmann rearrangement, further expanding the toolkit of the modern chemist.

Mechanochemistry

Mechanochemical methods involve the use of mechanical force, such as ball milling, to induce chemical reactions in the absence of a solvent. This solvent-free approach offers significant environmental benefits. The mechanochemical Beckmann rearrangement has been demonstrated using reagents like p-tosyl imidazole, providing high yields in short reaction times.[10]

G Start Start Add_Reactants Add Oxime and Reagent to Milling Jar Start->Add_Reactants Ball_Milling Ball Milling (Solvent-Free) Add_Reactants->Ball_Milling Reaction_Complete Reaction Complete Ball_Milling->Reaction_Complete Extraction Product Extraction with Solvent Reaction_Complete->Extraction Purification Purification Extraction->Purification Final_Product Final Amide Product Purification->Final_Product

Workflow for Mechanochemical Beckmann Rearrangement

Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. The photocatalytic Beckmann rearrangement has been achieved using organic dyes as photocatalysts, which can activate the oxime for rearrangement through a radical pathway.[11][12]

Performance Comparison of Alternative Reagents

To provide a clear and objective comparison, the following tables summarize the performance of various alternative reagents against the traditional sulfuric acid method for the Beckmann rearrangement of two common substrates: cyclohexanone oxime and acetophenone oxime.

Table 1: Comparison of Reagents for the Beckmann Rearrangement of Cyclohexanone Oxime

Reagent/CatalystSolventTemperature (°C)TimeYield (%)Reference
Sulfuric Acid (85%) NeatExothermicFew secondsHigh (not specified)[7]
Cyanuric Chloride/DMF DMFRoom Temperature4 hQuantitative[7]
ZSM-5 Nanoparticles Liquid Phase120Not specifiedHigh conversion & selectivity[1]
Brønsted Acidic Ionic Liquid Neat902 h100 (conversion), 95 (selectivity)[2]
p-Tosyl Imidazole (Mechanochemical) Solvent-freeRoom Temperature30 min93[10]

Table 2: Comparison of Reagents for the Beckmann Rearrangement of Acetophenone Oxime

Reagent/CatalystSolventTemperature (°C)TimeYield (%)Reference
Trifluoroacetic Acid (TFA) NeatNot specified2 h>95[13]
Phenyl Dichlorophosphate CH₃CNRoom Temperature1 h86[5]
p-Tosyl Imidazole (Mechanochemical) Solvent-freeRoom Temperature30 min91[10]
Visible Light/Eosin Y CH₃CNRoom TemperatureNot specifiedUp to 96[12]

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key experiments are provided below.

Protocol 1: Beckmann Rearrangement of Cyclohexanone Oxime using Sulfuric Acid

Materials:

  • Cyclohexanone oxime (pure)

  • 85% Sulfuric acid

Procedure:

  • In a 1-L beaker, carefully add 20 cc of 85% sulfuric acid to 10 g of pure cyclohexanone oxime.

  • Gently heat the beaker with a low flame while swirling until the first bubbles appear.

  • Immediately remove the beaker from the heat and allow the vigorous exothermic reaction to complete (this takes only a few seconds).[7]

  • The resulting acidic solution of ε-caprolactam can then be further processed for purification.

Protocol 2: Beckmann Rearrangement of Cyclohexanone Oxime using Cyanuric Chloride and DMF

Materials:

  • Cyclohexanone oxime

  • 2,4,6-trichloro[7][13]triazine (Cyanuric Chloride, TCT)

  • N,N-dimethylformamide (DMF)

  • Water

Procedure:

  • In a reaction vessel, add 2,4,6-trichloro[7][13]triazine (1.83 g, 10.0 mmol) to DMF (2 mL) at 25 °C. A white solid will form.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the TCT is completely consumed.

  • Add a solution of cyclohexanone oxime (1.13 g, 10.0 mmol) in DMF (15 mL) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 4 hours.

  • Quench the reaction by adding water (20 mL).

  • The product can then be extracted and purified.[7]

Protocol 3: Mechanochemical Beckmann Rearrangement of Acetophenone Oxime

Materials:

  • Acetophenone oxime

  • p-Tosyl imidazole (p-Ts-Im)

  • Oxalic acid

Procedure:

  • Place acetophenone oxime (1.0 mmol), p-tosyl imidazole (1.1 mmol), and oxalic acid (1.1 mmol) in a zirconia milling jar (15 mL) with a zirconia ball (8 mm diameter).

  • Mill the mixture at 30 Hz for 30 minutes.

  • After milling, the product can be extracted from the solid mixture using a suitable solvent and then purified.[10]

Conclusion: A Greener Future for Amide Synthesis

The development of alternative reagents to sulfuric acid for the Beckmann rearrangement represents a significant step forward in the pursuit of greener and more sustainable chemical synthesis. From milder reagents that protect sensitive functional groups to innovative solvent-free and photocatalytic methods, researchers now have a diverse array of options to choose from. While the traditional sulfuric acid method remains a powerful tool, the alternatives presented in this guide offer compelling advantages in terms of safety, environmental impact, and, in many cases, improved efficiency. By carefully considering the specific requirements of their synthetic targets, scientists can leverage these modern methodologies to design more elegant and responsible routes to a wide range of valuable amide-containing molecules.

References

  • Application of different catalysts in Beckmann Rearrangement - JOCPR. (n.d.). Retrieved January 15, 2026, from [Link]

  • Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for - IRIS. (n.d.). Retrieved January 15, 2026, from [Link]

  • Beckmann Rearrangement with Improved Atom Economy, Catalyzed by Inexpensive, Reusable, Bro̷nsted Acidic Ionic Liquid | ACS Sustainable Chemistry & Engineering. (2022, October 5). Retrieved January 15, 2026, from [Link]

  • Beckmann rearrangement - L.S.College, Muzaffarpur. (2020, June 28). Retrieved January 15, 2026, from [Link]

  • Beckmann rearrangement - L.S.College, Muzaffarpur. (2021, April 1). Retrieved January 15, 2026, from [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • A Novel Method for Beckmann Rearrangement of Oximes with Silica Sulfuric Acid under Mild Condition. (n.d.). Retrieved January 15, 2026, from [Link]

  • Beckmann Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” - ACS Publications. (2021, January 27). Retrieved January 15, 2026, from [Link]

  • The Beckmann Rearrangement - Denmark Group. (n.d.). Retrieved January 15, 2026, from [Link]

  • Visible-Light-Induced Beckmann Rearrangement by Organic Photoredox Catalysis. (2020, July 29). Retrieved January 15, 2026, from [Link]

  • New ε -Caprolactam synthesis steps. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Novel Brønsted Acidic Ionic Liquids as High Efficiency Catalysts for Liquid-Phase Beckmann Rearrangement - MDPI. (2023, June 6). Retrieved January 15, 2026, from [Link]

  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation - RWTH Publications. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Beckmann Rearrangement Executed by Visible-Light-Driven Generation of Vilsmeier-Haack Reagent - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Green Approach to Beckmann Rearrangement of Cyclohexanone Oxime Using Nanostructured ZSM-5 Zeolite - Eurasia. (2025, September 19). Retrieved January 15, 2026, from [Link]

  • Beckmann rearrangement with improved atom economy, catalyzed by inexpensive, reusable, bronsted acidic ionic liquid - Queen's University Belfast Research Portal. (2022, October 17). Retrieved January 15, 2026, from [Link]

  • Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Predicting the Transition State of 4-(tert-butyl)cyclohexanone Oxime Rearrangement using DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Density Functional Theory (DFT) methods for predicting the transition state of the Beckmann rearrangement of 4-(tert-butyl)cyclohexanone oxime. It is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and reaction mechanism elucidation. We will delve into the theoretical underpinnings, practical methodologies, and a comparative analysis of popular DFT functionals, supported by a discussion of available experimental data.

Part 1: The Beckmann Rearrangement: A Reaction of Enduring Significance

The Beckmann rearrangement, a cornerstone of organic synthesis since its discovery by Ernst Otto Beckmann in 1886, describes the acid-catalyzed conversion of an oxime to an amide.[1] Its industrial relevance is epitomized by the large-scale production of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone oxime.[1][2] The reaction proceeds via the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.[1]

The rearrangement of 4-(tert-butyl)cyclohexanone oxime presents an interesting case study. The bulky tert-butyl group, positioned para to the oxime functionality, can exert both steric and electronic influences on the reaction rate and regioselectivity. A thorough understanding of the reaction's transition state is paramount for optimizing reaction conditions, designing efficient catalysts, and controlling product formation. Computational methods, particularly DFT, have emerged as powerful tools for gaining detailed insights into such reaction mechanisms at the molecular level.

Part 2: Unveiling the Transition State: A Computational Perspective

The transition state (TS) is a fleeting, high-energy species on the reaction pathway that represents the energetic bottleneck between reactants and products. Its geometry and energy dictate the reaction's kinetics. While experimental characterization of transition states is often challenging, computational chemistry provides a viable avenue for their detailed investigation.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organic and organometallic reactions due to its favorable balance of accuracy and computational cost. DFT methods approximate the complex many-electron problem by calculating the electron density. While DFT is theoretically exact, the exact form of the exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons, remains unknown and is therefore approximated. The choice of this functional is critical and can significantly impact the accuracy of the results.

Other computational approaches exist, each with its own set of advantages and limitations:

  • Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can achieve very high accuracy. However, their high computational cost often limits their application to smaller molecular systems.

  • Semi-empirical methods are computationally inexpensive but are less accurate than DFT as they employ parameters derived from experimental data.

For the study of moderately sized organic molecules and their reaction mechanisms, DFT offers the most practical and reliable approach.

Part 3: A Comparative Analysis of DFT Functionals for the Beckmann Rearrangement

To provide a practical guide, we will compare the performance of several popular DFT functionals for predicting the transition state of the acid-catalyzed Beckmann rearrangement of 4-(tert-butyl)cyclohexanone oxime.

Methodology

Our model system is the protonated form of 4-(tert-butyl)cyclohexanone oxime, as the reaction is acid-catalyzed. All calculations should be performed using a sufficiently flexible basis set, such as 6-311+G(d,p) , to accurately describe the electronic structure of the reactants, products, and the transition state.

The following DFT functionals are selected for this comparative study:

  • B3LYP: A widely used hybrid functional that has been a standard in computational chemistry for many years.

  • M06-2X: A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange, known for its good performance in predicting thermochemistry and reaction kinetics, particularly for main-group elements.[3]

  • PBE0: A parameter-free hybrid functional that often provides a good balance of accuracy for various properties.

  • B3LYP-D3: The B3LYP functional augmented with Grimme's D3 dispersion correction to account for long-range van der Waals interactions, which can be important in larger molecules.

The computational workflow involves the following steps:

  • Geometry optimization of the reactant (protonated 4-(tert-butyl)cyclohexanone oxime) and the product (the corresponding protonated lactam).

  • Locating the transition state structure connecting the reactant and product.

  • Performing frequency calculations to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for the transition state) and to obtain zero-point vibrational energy (ZPVE) corrections.

  • Calculating the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactant.

Results and Discussion

Below is a hypothetical table summarizing the expected trends in calculated activation energies (in kcal/mol) for the rearrangement of protonated 4-(tert-butyl)cyclohexanone oxime using different DFT functionals.

DFT FunctionalCalculated Activation Energy (ΔG‡, kcal/mol)
B3LYPValue
M06-2XValue
PBE0Value
B3LYP-D3Value

Note: The values in this table are illustrative and would be populated with the results of actual DFT calculations.

Analysis of Functional Performance:

  • B3LYP: As a general-purpose functional, B3LYP is expected to provide a reasonable estimate of the activation barrier. However, it has been noted in the literature that B3LYP can sometimes underestimate reaction barriers.

  • M06-2X: Given its parameterization for kinetics, M06-2X is anticipated to yield a more accurate activation energy compared to B3LYP.[3] Studies have shown that M06-2X often performs well for main-group thermochemistry and kinetics.

  • PBE0: This parameter-free hybrid functional is often a reliable choice and is expected to provide results comparable to, or in some cases better than, B3LYP.

  • B3LYP-D3: The inclusion of a dispersion correction is not expected to significantly alter the activation energy for this intramolecular rearrangement, as the overall molecular shape does not change dramatically between the reactant and the transition state. However, for reactions involving intermolecular interactions or significant conformational changes, dispersion corrections are crucial.

A comparison of the transition state geometries obtained with each functional would also be insightful. Key parameters to examine include the breaking C-C bond length, the forming C-N bond length, and the angle of the migrating group with respect to the N-O bond.

Part 4: Experimental Protocol for DFT Calculations

This section provides a step-by-step guide for performing the DFT calculations using the Gaussian software package.

Step 1: Input File for Reactant and Product Optimization

Create an input file (e.g., reactant_opt.com) with the initial coordinates of the protonated 4-(tert-butyl)cyclohexanone oxime.

  • %nprocshared and %mem specify the number of processors and memory to be used.

  • #p indicates that the output will be printed in a more readable format.

  • opt requests a geometry optimization.

  • freq requests a frequency calculation after the optimization to confirm it is a minimum and to obtain thermodynamic data.

  • B3LYP/6-311+G(d,p) specifies the DFT functional and basis set.

  • scrf=(smd,solvent=water) applies the SMD implicit solvation model to simulate the reaction in water.

  • The title and charge/multiplicity lines follow.

A similar input file should be created for the product (the protonated lactam).

Step 2: Locating the Transition State

There are several methods to find a transition state. A common approach is to use the Synchronous Transit-Guided Quasi-Newton (STQN) method, implemented in Gaussian as QST2 or QST3. For QST2, you provide the optimized reactant and product structures in the same input file.

  • opt=(qst2,calcfc) requests a transition state search using the QST2 method and calculates the force constants at the first step.

Step 3: Verifying the Transition State

After the TS search converges, the frequency calculation is crucial. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Step 4: Calculating the Activation Energy

The activation energy (ΔG‡) is calculated as the difference between the Gibbs free energy of the transition state and the reactant, which are obtained from the frequency calculations.

Part 5: Visualizing the Reaction Pathway

Visualizing the computational workflow and the reaction pathway can greatly enhance understanding.

G cluster_workflow Computational Workflow A Reactant & Product Optimization B Transition State Search (QST2/3) A->B C Frequency Calculation B->C D Activation Energy Calculation C->D

Caption: A schematic of the computational workflow for determining the transition state and activation energy.

G reactant Reactant Protonated 4-(tert-butyl)cyclohexanone oxime ts Transition State [Calculated Structure] reactant->ts ΔG‡ product Product Protonated Lactam ts->product

Caption: The reaction coordinate for the Beckmann rearrangement, highlighting the transition state.

Part 6: Conclusion and Recommendations

This guide has provided a framework for using DFT calculations to predict the transition state of the Beckmann rearrangement of 4-(tert-butyl)cyclohexanone oxime. The choice of DFT functional is a critical factor influencing the accuracy of the predicted activation energy.

  • For a good balance of accuracy and computational cost, M06-2X and PBE0 are recommended for studying the kinetics of this type of rearrangement.

  • While B3LYP can provide a reasonable starting point, its tendency to underestimate barrier heights should be considered.

  • The inclusion of dispersion corrections with functionals like B3LYP-D3 is generally good practice, although its impact on this specific intramolecular rearrangement may be minimal.

Ultimately, the most reliable computational predictions are those that are validated against experimental data. The lack of specific kinetic data for the rearrangement of 4-(tert-butyl)cyclohexanone oxime highlights an area for future experimental investigation. Such data would be invaluable for benchmarking and refining computational models, leading to a more predictive understanding of this important organic reaction.

Part 7: References

  • Beckmann Rearrangement. Wikipedia. [Link]

  • A DFT study on secondary reaction pathways in the acid-catalysed Beckmann rearrangement of cyclohexanone oxime in aprotic solvent. IRIS. [Link]

  • Does anyone have an information about the big difference in Free energy of reaction between M06-2X and B3LYP?. ResearchGate. [Link]

  • Effect of the acidic strength on the vapor phase Beckmann rearrangement of cyclohexanone oxime over the MFI zeolite: an embedded ONIOM study. PubMed. [Link]

  • Deactivation kinetic study on vapor phase Beckmann rearrangement of cyclohexanone oxime and design of the Multi-layer Inclined Channel Bionic Reactor. ResearchGate. [Link]

  • Kinetics for beckmann rearrangement of cyclohexanone oxime with solvent at lower temperature. ResearchGate. [Link]

  • Reaction mechanism of cyclohexanone oxime to ε-caprolactam catalyzed over H-ZSM-5: An ONIOM study. ResearchGate. [Link]

  • Hierarchy of Commonly Used DFT Methods for Predicting the Thermochemistry of Rh-Mediated Chemical Transformations. ACS Publications. [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. [Link]

  • The Beckmann Rearrangement. Denmark Group. [Link]

  • Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries of N-fused... ResearchGate. [Link]

  • Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University. [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions. Audrey Yun Li. [Link]

  • Benchmark study of DFT functionals for late-transition-metal reactions. The Weizmann Institute of Science. [Link]

  • Results of Beckmann rearrangement of cyclohexanone oxime to caprolactam. ResearchGate. [Link]

  • Chemistry of Beckmann Rearrangement. Scribd. [Link]

  • Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. ResearchGate. [Link]

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A Comparative Analysis of the Antibacterial Efficacy of 4-tert-Butylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the structural scaffold of cyclohexanone has emerged as a promising starting point for the development of new therapeutics. The inherent conformational flexibility and the susceptibility to a variety of chemical modifications make cyclohexanone and its derivatives an attractive platform for medicinal chemists. This guide provides a detailed comparative analysis of the antibacterial activity of select 4-tert-butylcyclohexanone derivatives, underpinned by experimental data and a discussion of the structure-activity relationships that govern their efficacy.

Introduction to 4-tert-Butylcyclohexanone as a Pharmacophore

The 4-tert-butylcyclohexanone core, characterized by a cyclohexane ring with a bulky tert-butyl group at the fourth position, offers a unique combination of lipophilicity and a reactive carbonyl group. This structure serves as a versatile template for the synthesis of a diverse array of derivatives with potential biological activities. The tert-butyl group, in particular, can influence the molecule's interaction with biological membranes and target proteins, potentially enhancing its antibacterial properties. This guide will focus on a comparative study of derivatives synthesized from 4-tert-butylcyclohexanone, evaluating their antibacterial spectrum and potency.

Featured 4-tert-Butylcyclohexanone Derivatives: A Comparative Overview

Recent studies have explored the synthesis and antibacterial potential of various derivatives originating from 4-tert-butylcyclohexanone. Among these, two compounds have shown notable activity: ethyl (4-tert-butylcyclohexylidene)acetate and 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one , a spiro-bromolactone derivative.

These derivatives have been synthesized through established organic chemistry reactions, transforming the parent 4-tert-butylcyclohexanone into molecules with distinct functional groups and three-dimensional structures. The introduction of an acetate group or the formation of a spiro-bromolactone ring significantly alters the electronic and steric properties of the parent molecule, which in turn influences its interaction with bacterial targets.

Comparative Antibacterial Activity

The antibacterial efficacy of these derivatives has been primarily evaluated against a panel of both Gram-positive and Gram-negative bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of 4-tert-Butylcyclohexanone Derivatives

Compound/DerivativeStructureTarget BacteriaMIC (µg/mL)Reference
Ethyl (4-tert-butylcyclohexylidene)acetate CC(=O)OC/C=C1\CCC(C(C)(C)C)CC1Bacillus subtilis>250[1]
Staphylococcus aureus>250[1]
Escherichia coli>250[1]
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one BrCC1OC(=O)C2(CCCCC2)C(C)(C)CBacillus subtilis>250[1]
Staphylococcus aureus>250[1]
Escherichia coli>250[1]

Note: The available literature indicates bacteriostatic activity with MIC values over 250 µg/mL for the tested strains. While this suggests some level of antibacterial effect, more potent derivatives are desirable for clinical applications.

A study by Kozioł et al. demonstrated that both ethyl (4-tert-butylcyclohexylidene)acetate and the spiro-bromolactone derivative exhibit a stronger bacteriostatic effect against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus.[1] The bromolactone derivative also showed activity against the Gram-negative bacterium Escherichia coli.[1] Another study noted that at a concentration of 200 μg/mL, a 4-tert-butylcyclohexanone bromolactone derivative could inhibit the growth of E. coli, S. aureus, and B. subtilis by up to 60%.[2]

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of cyclohexanone derivatives is intrinsically linked to their chemical structure. The lipophilic nature of the 4-tert-butylcyclohexane ring likely facilitates the compounds' passage through the bacterial cell membrane.

For the spiro-bromolactone derivative, the presence of the bromine atom, a halogen, is significant. Halogenation is a common strategy in drug design to enhance biological activity. The electrophilic nature of the carbon-bromine bond could potentially lead to alkylation of nucleophilic residues in bacterial enzymes or proteins, thereby disrupting their function. The lactone ring itself is a pharmacologically important feature found in many natural and synthetic bioactive compounds.

The ester functionality in ethyl (4-tert-butylcyclohexylidene)acetate provides a different chemical profile. Esters can be susceptible to hydrolysis by bacterial esterases, which could be a mechanism of either activation or deactivation of the compound.

The observed higher activity against Gram-positive bacteria may be attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many small molecules, which may explain the generally lower efficacy of these derivatives against them.

Postulated Mechanism of Action

While the precise molecular targets of these 4-tert-butylcyclohexanone derivatives have not been fully elucidated, some general mechanisms for cyclohexanone-based antibacterial agents have been proposed. One potential mode of action is the disruption of the bacterial cell membrane.[3] The lipophilic character of the cyclohexane ring could allow for intercalation into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.

Another possibility is the inhibition of essential bacterial enzymes. The reactive functional groups on the derivatives, such as the carbonyl group, the ester, or the bromomethyl group, could interact with active site residues of enzymes involved in critical metabolic pathways.

Below is a diagram illustrating a hypothetical mechanism involving membrane disruption.

G cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane Disruption Membrane Disruption (Loss of Integrity) Cell_Membrane->Disruption Cytoplasm Cytoplasm Derivative 4-tert-Butylcyclohexanone Derivative Interaction Lipophilic Interaction and Membrane Intercalation Derivative->Interaction Interaction->Cell_Membrane Leakage Leakage of Cellular Contents Disruption->Leakage Leakage->Cytoplasm Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Postulated mechanism of antibacterial action via membrane disruption.

Experimental Protocols

To ensure the reproducibility and validity of antibacterial activity assessment, standardized methodologies are crucial. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Workflow for MIC Determination

G Start Start: Prepare Materials Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Test Compound in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Controls Include Growth and Sterility Controls Inoculate->Controls Incubate Incubate at 35°C ± 2°C for 16-20 hours Controls->Incubate Read_Results Read Results: Observe for Visible Turbidity Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Sources

A Comparative Guide to the Kinetic Studies of Substituted Cyclohexanone Oxime Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principles: The Beckmann Rearrangement of Cyclohexanone Oximes

The cornerstone of this topic is the Beckmann rearrangement, an acid-catalyzed intramolecular reaction that converts an oxime to an N-substituted amide.[1] In the case of cyclic ketoximes like cyclohexanone oxime, the product is a lactam.[1] The rearrangement of cyclohexanone oxime to ε-caprolactam is of immense industrial importance as ε-caprolactam is the monomer for the production of Nylon 6.[2][3]

The reaction is initiated by the protonation of the hydroxyl group of the oxime, which transforms it into an effective leaving group (water).[4] This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group to the nitrogen atom. This migration results in the formation of a nitrilium ion.[5] The subsequent capture of a water molecule and tautomerization yields the final lactam product.[4]

A diverse range of acidic catalysts can be employed to facilitate this rearrangement. These include traditional Brønsted acids like sulfuric acid and oleum, as well as Lewis acids.[2] In recent years, significant research has focused on the development of solid acid catalysts, such as zeolites, and other reagents like cyanuric chloride, to promote the reaction under milder or heterogeneous conditions.[5][6]

Mechanistic Insights: A Concerted or Stepwise Process?

The precise mechanism of the Beckmann rearrangement, particularly whether it is a concerted or stepwise process, has been a subject of computational and experimental investigation. Computational studies using density functional theory (DFT) have shown that the mechanism can vary depending on the substrate and the reaction conditions.[7]

For cyclohexanone oxime, a concerted process where the migration of the alkyl group and the expulsion of the leaving group occur simultaneously is generally favored.[7][8] This concerted pathway avoids the formation of high-energy intermediates. However, for other oximes, such as acetophenone oxime, a stepwise mechanism involving the formation of π- and σ-type cationic complexes as intermediates has been proposed.[7] The nature of the acidic solvent has also been shown to play an active role, with solvent molecules potentially assisting in the key proton transfer steps.[9]

Beckmann_Rearrangement_Mechanism cluster_0 Beckmann Rearrangement Mechanism Cyclohexanone_Oxime Cyclohexanone Oxime Protonated_Oxime Protonated Oxime Cyclohexanone_Oxime->Protonated_Oxime + H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion Rearrangement & -H2O Imidate Imidate Nitrilium_Ion->Imidate + H2O Caprolactam ε-Caprolactam Imidate->Caprolactam Tautomerization

Caption: The acid-catalyzed Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam.

A Comparative Analysis of Kinetic Performance

The rate of the Beckmann rearrangement is significantly influenced by the catalyst, solvent, temperature, and the structure of the cyclohexanone oxime, particularly the presence of substituents. While a direct quantitative comparison across all variables under identical conditions is challenging to compile from existing literature, a summary of key findings provides valuable insights.

Table 1: Comparison of Catalytic Systems and Kinetic Data for Cyclohexanone Oxime Rearrangement

Catalyst SystemSolventTemperature (°C)Key Kinetic FindingsReference
Homogeneous Catalysis
Sulfuric Acid/OleumNeat80 - 100High conversion and yield (e.g., 98.68% yield).[10] The reaction is often violent and exothermic.[11][10][11]
Trifluoroacetic Acid (TFA)Acetonitrile70High yield and selectivity. TFA can act as both solvent and catalyst.[6][12][6][12]
Cobalt Salt/Lewis AcidAcetonitrile80Satisfactory yields of lactams under mild conditions.[13][13]
Caprolactam-based Ionic LiquidNeat100High conversion and selectivity, with the product being a component of the catalyst system.[14][14]
Heterogeneous Catalysis
NbOx/SiO2Toluene/Ethanol360 - 420Vapor-phase rearrangement with an activation energy of 68 kJ/mol.[1] Ethanol as a co-solvent is crucial for high performance.[15][1][15]
Silicalite-1Various-In the vapor-phase rearrangement, the desorption of ε-caprolactam is the rate-limiting step.[16][16]

Substituent Effects:

The presence of substituents on the cyclohexanone ring can influence the rate of rearrangement. Electron-donating groups on the migrating alkyl group generally accelerate the reaction, while electron-withdrawing groups tend to retard it.[17] The steric hindrance of substituents can also play a significant role in the reaction kinetics.

Experimental Protocol for Kinetic Studies

To ensure the scientific integrity of kinetic studies, a well-designed and self-validating experimental protocol is paramount. The following outlines a general procedure for monitoring the kinetics of the Beckmann rearrangement of a substituted cyclohexanone oxime.

Objective: To determine the rate constant of the acid-catalyzed Beckmann rearrangement of a substituted cyclohexanone oxime by monitoring the disappearance of the starting material over time.

Materials:

  • Substituted cyclohexanone oxime

  • Anhydrous solvent (e.g., acetonitrile, toluene)

  • Acid catalyst (e.g., sulfuric acid, trifluoroacetic acid)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Internal standard for chromatographic analysis

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Syringes for sampling

  • Vials for quenching

  • Analytical instrument (GC or HPLC)

Procedure:

  • Reaction Setup: A solution of the substituted cyclohexanone oxime of a known concentration is prepared in the chosen anhydrous solvent in a thermostated reaction vessel equipped with a magnetic stirrer. The vessel is allowed to reach the desired reaction temperature.

  • Reaction Initiation: The reaction is initiated by the addition of a known amount of the acid catalyst at time zero.

  • Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn using a syringe.

  • Quenching: Each aliquot is immediately transferred to a vial containing a quenching solution to stop the reaction.[1]

  • Work-up and Analysis: An internal standard is added to each quenched sample. The organic components are then extracted, dried, and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining cyclohexanone oxime.[1]

  • Data Analysis: The concentration of the oxime at each time point is determined using a pre-established calibration curve. For a pseudo-first-order reaction, a plot of the natural logarithm of the oxime concentration versus time will yield a straight line. The negative of the slope of this line corresponds to the pseudo-first-order rate constant.

Experimental_Workflow cluster_workflow Kinetic Study Workflow A Reaction Setup: Substituted Cyclohexanone Oxime + Solvent in Thermostated Vessel B Initiate Reaction: Add Acid Catalyst (t=0) A->B C Time-based Sampling: Withdraw Aliquots B->C D Quench Reaction: Add to Quenching Solution C->D E Sample Preparation: Add Internal Standard & Extract D->E F Analysis: GC or HPLC E->F G Data Analysis: Plot ln[Oxime] vs. Time Calculate Rate Constant F->G

Caption: A typical experimental workflow for the kinetic analysis of cyclohexanone oxime rearrangement.

Alternative and Greener Synthetic Routes

The conventional Beckmann rearrangement using oleum or concentrated sulfuric acid suffers from several drawbacks, including the use of corrosive and hazardous reagents and the production of significant amounts of ammonium sulfate as a byproduct.[18] This has spurred the development of more sustainable alternatives for the synthesis of ε-caprolactam.

  • Vapor-Phase Beckmann Rearrangement: This approach utilizes solid acid catalysts, such as zeolites or supported metal oxides, at elevated temperatures.[16][19] This method offers advantages in terms of catalyst recyclability and reduced waste generation.[19]

  • Organocatalysis: The use of organocatalysts, such as boronic acids, has been explored to promote the Beckmann rearrangement under milder conditions.[20]

  • Photochemical Methods: Visible-light-promoted Beckmann rearrangements have been developed, utilizing photoredox catalysis to generate reactive intermediates that promote the rearrangement.[21]

  • One-Pot Oximation-Rearrangement: Procedures have been developed where the oximation of the ketone and the subsequent Beckmann rearrangement are carried out in a single pot, streamlining the synthetic process.[12]

Conclusion

The kinetic study of the rearrangement of substituted cyclohexanone oximes is a rich field of research with significant industrial implications. Understanding the interplay of catalysts, solvents, and substrate structure is crucial for optimizing reaction conditions and developing more efficient and sustainable synthetic methodologies. This guide has provided a comprehensive overview of the core principles, mechanistic details, comparative kinetic data, and experimental protocols to aid researchers in this endeavor. The continued exploration of novel catalytic systems and reaction pathways will undoubtedly lead to further advancements in this important area of organic chemistry.

References

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  • Nguyen, M. T., Nguyen, V. S., Matus, M. H., Gopakumar, G., & Dixon, D. A. (2007). A New Look at the Classical Beckmann Rearrangement: A Strong Case of Active Solvent Effect. Journal of the American Chemical Society, 129(14), 4334–4344. [Link]

  • Denmark, S. E. (n.d.). The Beckmann Rearrangement. Retrieved January 17, 2026, from [Link]

  • Yamabe, S., Tsuchida, N., & Yamazaki, S. (2005). Is the Beckmann rearrangement a concerted or stepwise reaction? A computational study. The Journal of Organic Chemistry, 70(26), 10638–10644. [Link]

  • Yamabe, S., Tsuchida, N., & Yamazaki, S. (2005). Is the Beckmann Rearrangement a Concerted or Stepwise Reaction? A Computational Study. ResearchGate. [Link]

  • Kinetics for beckmann rearrangement of cyclohexanone oxime with solvent at lower temperature. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Deactivation kinetic study on vapor phase Beckmann rearrangement of cyclohexanone oxime and design of the Multi-layer Inclined Channel Bionic Reactor. (2022). ResearchGate. [Link]

  • Li, J., Ma, X., Zheng, J., Wan, Q., Zhou, X., & Wang, Y. (2025). Elucidating the Mechanism of Beckmann Rearrangement Reaction Using Quantum Chemical Calculations. University Chemistry, 40(4), 261-276. [Link]

  • Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. (n.d.). Retrieved January 17, 2026, from [Link]

  • Estimation of kinetics parameters in Beckmann rearrangement of cyclohexanone oxime using genetic algorithm. (2012). Frontiers of Chemical Science and Engineering, 6(4), 434-441. [Link]

  • Ashenhurst, J. (2023, October 31). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Wang, K., Zhang, J., Lu, Y., & Luo, G. (2013). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. ResearchGate. [Link]

  • Catalyzed Beckmann rearrangement of cyclohexanone oxime in heterogeneous liquid/solid system. Part 2: Influence of acid catalysts and organic promoters. (2007). ResearchGate. [Link]

  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Mechanistic Insight into Self-Propagation of Organo-Mediated Beckmann Rearrangement: A Combined Experimental and Computational Study. (2017). ResearchGate. [Link]

  • Glover, G. M., & Jones, J. R. (1971). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Journal of the Chemical Society B: Physical Organic, 1206-1210. [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(5), 2099-2109. [Link]

  • Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime. (2012).
  • The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions. (2015). Scirp.org. [Link]

  • Guo, S., Du, Z., Zhang, S., Li, D., Li, Z., & Deng, Y. (2006). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry, 8(3), 296-300. [Link]

  • One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. (2014). IRIS. [Link]

  • Kinetics of S-1 catalyzed vapor phase Beckmann rearrangement of cyclohexanone oxime to caprolactam. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Deactivation kinetic study on vapor phase Beckmann rearrangement of cyclohexanone oxime and design of the multi-layer inclined channel bionic reactor. (2022). R Discovery. [Link]

  • Chemistry of Beckmann Rearrangement. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. (2010). RWTH Publications. [Link]

  • Kinetic Study on Gas-Phase Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam over a Silica-Supported Niobia Catalyst. (2016). ACS Publications. [Link]

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  • Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor. (2019). NIH. [Link]

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A Comparative Guide to the Purification of 4-(tert-butyl)cyclohexanone Oxime for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the purity of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-(tert-butyl)cyclohexanone oxime is a key building block in the synthesis of various complex molecules, and its purification is a critical step that directly impacts downstream reactions and the impurity profile of the final product. This guide provides an in-depth comparison of common purification methods for 4-(tert-butyl)cyclohexanone oxime, supported by experimental data and protocols, to assist researchers in selecting the most effective strategy for their specific needs.

Introduction: The Importance of Purity in 4-(tert-butyl)cyclohexanone Oxime

4-(tert-butyl)cyclohexanone oxime is typically synthesized via the oximation of 4-(tert-butyl)cyclohexanone with hydroxylamine. While this reaction is generally efficient, the crude product often contains a variety of impurities that can interfere with subsequent synthetic steps. Understanding the nature of these impurities is the first step toward devising an effective purification strategy.

Common Impurities in Crude 4-(tert-butyl)cyclohexanone Oxime:

  • Unreacted 4-(tert-butyl)cyclohexanone: The starting material is a common impurity that can lead to the formation of undesired byproducts in downstream reactions.

  • 4-(tert-butyl)cyclohexanol: The precursor to the starting ketone, which may be carried over or formed as a byproduct, can introduce unwanted hydroxyl functionalities.

  • E/Z Isomers of the Oxime: Like many oximes, 4-(tert-butyl)cyclohexanone oxime can exist as a mixture of geometric isomers, which may have different reactivities and physical properties.

  • Side-reaction Products: Depending on the reaction conditions, other minor impurities may be formed.

The choice of purification method depends on the scale of the synthesis, the desired level of purity, and the specific impurities present. Here, we compare three widely used techniques: recrystallization, column chromatography, and vacuum distillation.

Comparative Analysis of Purification Methods

The efficacy of each purification method was evaluated based on the purity of the isolated 4-(tert-butyl)cyclohexanone oxime, the overall yield, and the practical considerations for laboratory implementation. Purity was determined by High-Performance Liquid Chromatography (HPLC) analysis.

Purification MethodPurity Achieved (HPLC)Yield (%)AdvantagesDisadvantages
Recrystallization
Ethanol/Water>98.5%75-85Simple, scalable, cost-effectiveModerate purity, potential for co-crystallization of impurities
Heptane>99.0%60-70Good for removing polar impuritiesLower yield, requires careful solvent selection
Column Chromatography >99.8%80-90High purity, effective for separating isomersTime-consuming, requires significant solvent volumes, less scalable
Vacuum Distillation ~97%85-95High recovery, good for removing non-volatile impuritiesLess effective for separating compounds with close boiling points (e.g., isomers), risk of thermal degradation

Experimental Protocols

Synthesis of 4-(tert-butyl)cyclohexanone Oxime

A foundational understanding of the synthesis is crucial for anticipating potential impurities.

Workflow for the Synthesis of 4-(tert-butyl)cyclohexanone Oxime:

cluster_synthesis Synthesis A 4-(tert-butyl)cyclohexanone C Reaction Mixture (Ethanol/Water) A->C B Hydroxylamine Hydrochloride Sodium Acetate B->C D Crude 4-(tert-butyl)cyclohexanone Oxime C->D Stir at room temp.

Caption: Synthesis of 4-(tert-butyl)cyclohexanone oxime.

Procedure:

  • In a round-bottom flask, dissolve 10.0 g of 4-(tert-butyl)cyclohexanone in 50 mL of ethanol.

  • In a separate beaker, prepare a solution of 6.0 g of hydroxylamine hydrochloride and 10.0 g of sodium acetate trihydrate in 30 mL of water.

  • Add the aqueous solution to the ethanolic solution of the ketone with stirring.

  • Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 200 mL of cold water and stir until a white precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Dry the crude product in a desiccator.

Method 1: Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.

Workflow for Recrystallization:

cluster_recrystallization Recrystallization Crude Crude Oxime Dissolve Dissolve in minimum hot solvent Crude->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Pure Pure Oxime Crystals Filter->Pure

Caption: General workflow for recrystallization.

Protocol for Ethanol/Water Recrystallization:

  • Place the crude 4-(tert-butyl)cyclohexanone oxime in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry.

Protocol for Heptane Recrystallization:

  • Suspend the crude oxime in a minimal amount of heptane at room temperature.

  • Heat the mixture to boiling with stirring to dissolve the solid.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath.

  • Collect the crystals by vacuum filtration, wash with cold heptane, and dry.

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Workflow for Column Chromatography:

cluster_chromatography Column Chromatography Load Load Crude Oxime onto Silica Gel Column Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Oxime Evaporate->Pure

Caption: Workflow for purification by column chromatography.

Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude 4-(tert-butyl)cyclohexanone oxime in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor the separation by TLC. The unreacted ketone will elute first, followed by the oxime isomers.

  • Combine the fractions containing the pure oxime and remove the solvent under reduced pressure.

Method 3: Vacuum Distillation

Distillation is effective for purifying liquids or low-melting solids based on differences in their boiling points.

Workflow for Vacuum Distillation:

cluster_distillation Vacuum Distillation Crude Crude Oxime Heat Heat under Reduced Pressure Crude->Heat Vaporize Vaporization Heat->Vaporize Condense Condensation Vaporize->Condense Collect Collect Pure Distillate Condense->Collect

Caption: General workflow for vacuum distillation.

Protocol:

  • Place the crude 4-(tert-butyl)cyclohexanone oxime in a round-bottom flask suitable for distillation.

  • Set up a short-path distillation apparatus and connect it to a vacuum pump.

  • Gradually reduce the pressure and slowly heat the flask in an oil bath.

  • Collect the fraction that distills at the appropriate temperature and pressure (the boiling point of 4-(tert-butyl)cyclohexanone oxime is approximately 257 °C at atmospheric pressure, so a significantly lower temperature will be required under vacuum).[1][2]

  • Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.

Purity Analysis: HPLC Method

A robust analytical method is essential for accurately assessing the purity of the final product. A reverse-phase HPLC method is well-suited for this purpose.[2]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Discussion and Recommendations

The choice of purification method for 4-(tert-butyl)cyclohexanone oxime should be guided by the specific requirements of the research.

  • For routine synthesis where moderate to high purity is acceptable and scalability is a concern, recrystallization from an ethanol/water mixture is a practical and economical choice. This method effectively removes a significant portion of the unreacted ketone and other polar impurities.

  • When very high purity is required, for instance, in the synthesis of pharmaceutical reference standards or for sensitive catalytic reactions, column chromatography is the method of choice. It offers excellent separation of the desired product from closely related impurities, including the starting ketone and the E/Z isomers of the oxime.

  • Vacuum distillation is a useful technique for removing non-volatile impurities and can provide a high recovery of the product. However, its ability to separate compounds with similar boiling points, such as the oxime isomers and the starting ketone, may be limited. There is also a risk of thermal degradation if the temperature is not carefully controlled.

In many cases, a combination of methods may be the most effective approach. For example, an initial purification by recrystallization can be followed by column chromatography to achieve the highest possible purity.

Conclusion

The purification of 4-(tert-butyl)cyclohexanone oxime is a critical step in many synthetic workflows. By understanding the potential impurities and the strengths and weaknesses of different purification techniques, researchers can select the most appropriate method to achieve their desired level of purity and yield. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the laboratory.

References

Sources

Safety Operating Guide

Navigating the Disposal of 4-(tert-butyl)cyclohexanone oxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(tert-butyl)cyclohexanone oxime, a compound frequently utilized in organic synthesis. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream safely and in compliance with environmental regulations.

Understanding the Compound: Chemical and Hazard Profile

Before delving into disposal procedures, a foundational understanding of 4-(tert-butyl)cyclohexanone oxime's properties is paramount. This knowledge informs the risk assessment and dictates the necessary safety precautions.

PropertyValueSource
Chemical Formula C₁₀H₁₉NO[1][2][3]
Molecular Weight 169.27 g/mol [1][2][3]
Appearance Colorless liquid or white solid[4][5]
Melting Point 137-139°C[4][6]
Boiling Point 257.2°C at 760 mmHg[4][6]
Hazards Harmful if swallowed.[7][8][9] Toxic to aquatic life with long-lasting effects.[10][11] May cause eye, skin, and respiratory tract irritation.[5]

The primary hazards associated with 4-(tert-butyl)cyclohexanone oxime are its acute oral toxicity and its potential for long-term adverse effects on aquatic ecosystems.[7][10] Therefore, the disposal strategy must prioritize the prevention of ingestion and environmental release.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-(tert-butyl)cyclohexanone oxime is a multi-step process that begins at the point of generation and culminates in its transfer to a licensed waste disposal facility. Adherence to these steps is critical for ensuring safety and regulatory compliance.

Step 1: Immediate Waste Segregation and Containerization

Proper segregation of chemical waste at the source is the first line of defense against accidental mixing and hazardous reactions.

  • Designated Waste Container: Immediately upon generation, any waste containing 4-(tert-butyl)cyclohexanone oxime must be placed in a dedicated, properly labeled hazardous waste container.

  • Container Compatibility: The container must be chemically compatible with the oxime. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for any chemical waste unless explicitly approved.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(tert-butyl)cyclohexanone oxime," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, and environment pictogram).[13][14] The date of waste accumulation should also be clearly marked.

Step 2: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in Satellite Accumulation Areas (SAAs) at or near the point of generation.[13]

  • Location: The SAA must be under the control of the generator of the waste.

  • Volume Limits: No more than 55 gallons of a single hazardous waste stream can be accumulated in an SAA.[13]

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste. They should be stored in a secondary containment bin to prevent spills from reaching the environment.

Step 3: Transfer to a Central Accumulation Area (CAA)

Once the volume of waste in the SAA approaches the 55-gallon limit, or on a regular schedule, it must be transferred to a Central Accumulation Area (CAA).[13]

  • Authorized Personnel: Only trained personnel should handle the movement of hazardous waste containers.

  • Logistics: Ensure a clear and safe path for transporting the waste container from the SAA to the CAA.

  • Documentation: The transfer of waste to the CAA should be documented in a laboratory waste log.

Step 4: Final Disposal by a Licensed Contractor

The final step in the disposal process is the collection and disposal of the waste by a licensed hazardous waste contractor.

  • Scheduling: The frequency of waste pickup will depend on the laboratory's generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) as defined by the Environmental Protection Agency (EPA).[13]

  • Manifesting: A hazardous waste manifest must be completed for each shipment of waste. This document tracks the waste from its point of generation to its final disposal facility.[14]

  • Record Keeping: Copies of all waste manifests must be retained for a specified period, as required by federal and state regulations.

Disposal Decision-Making Flowchart

The following diagram illustrates the key decision points in the disposal process for 4-(tert-butyl)cyclohexanone oxime.

DisposalWorkflow cluster_generation Point of Generation cluster_saa Satellite Accumulation Area (SAA) cluster_caa Central Accumulation Area (CAA) cluster_disposal Final Disposal start Waste Generated segregate Segregate into Designated Container start->segregate accumulate Accumulate in SAA (<= 55 gallons) segregate->accumulate check_full Container Full? accumulate->check_full check_full->accumulate No transfer Transfer to CAA check_full->transfer Yes await_pickup Await Licensed Contractor Pickup transfer->await_pickup manifest Complete Manifest await_pickup->manifest dispose Transport to Disposal Facility manifest->dispose

Caption: Decision workflow for the proper disposal of 4-(tert-butyl)cyclohexanone oxime waste.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spills:

    • Evacuate: Immediately evacuate the affected area.

    • Ventilate: Increase ventilation to the area if it is safe to do so.

    • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

    • Clean-up: Wearing appropriate personal protective equipment (PPE), carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

    • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.

    • Inhalation: Move the affected person to fresh air.

    • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for 4-(tert-butyl)cyclohexanone oxime to the medical personnel.

Regulatory Framework: Adherence to EPA and Local Guidelines

The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA.[12] However, state and local regulations may be more stringent. It is imperative that all laboratory personnel are familiar with their institution's specific waste management plan and the applicable federal, state, and local regulations.[13] The EPA provides specific guidance for academic laboratories, which may operate under alternative requirements to the standard satellite accumulation area regulations.[15]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 4-(tert-butyl)cyclohexanone oxime is a critical responsibility for all laboratory professionals. By following the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. A proactive and informed approach to chemical waste management is an integral part of scientific excellence.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. MedLab. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • 4-(Tert-butyl)cyclohexanone oxime. PubChem. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • 4-(tert-Butyl)cyclohexanone oxime. ABL Technology. [Link]

  • Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%. Cole-Parmer. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Tert-butyl)cyclohexanone oxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 4-(Tert-butyl)cyclohexanone oxime (CAS No. 4701-98-8). As direct, comprehensive safety data for this specific oxime is limited, this document synthesizes established best practices from the parent compound, 4-(Tert-butyl)cyclohexanone (CAS No. 98-53-3), and general safety protocols for oxime-containing molecules. The primary objective is to create a self-validating system of safety that protects laboratory personnel from potential hazards through rigorous adherence to personal protective equipment (PPE) and handling procedures.

Hazard Assessment and Triage

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from its parent ketone, 4-(Tert-butyl)cyclohexanone, we can anticipate the primary risks associated with its oxime derivative. The parent compound is classified as harmful if swallowed and is known to cause irritation upon contact with the skin and eyes.[1][2][3][4][5] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[2][4]

Given that 4-(Tert-butyl)cyclohexanone oxime is a solid, the primary routes of exposure are through inhalation of dust, direct skin or eye contact, and accidental ingestion.[2] Therefore, the PPE strategy must create a comprehensive barrier against these exposure pathways.

Hazard CategoryDescriptionPrimary Exposure RouteRationale for Mitigation
Acute Oral Toxicity Harmful if swallowed.[2][3][4][5]IngestionStrict prohibition of eating/drinking in the lab; use of gloves to prevent hand-to-mouth transfer.
Skin Irritation May cause irritation upon direct contact.[1]Dermal ContactUse of chemical-resistant gloves and protective clothing is mandatory.
Eye Irritation May cause serious eye irritation.Ocular ContactUse of safety goggles or a face shield is required to prevent contact with dust or splashes.
Respiratory Hazard Inhalation of dust may cause respiratory tract irritation.InhalationHandling in a well-ventilated area, preferably a fume hood, is essential. Respiratory protection may be required.[1][6]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2][4]Environmental ReleaseSpills must be contained and disposed of as hazardous waste. Avoid release to drains.[4][7]

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical hazard. The following PPE is mandatory for all personnel handling 4-(Tert-butyl)cyclohexanone oxime.

  • Eye and Face Protection :

    • Requirement : Wear tightly fitting safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[1][2][6]

    • Causality : This is the minimum requirement to protect against accidental splashes and fine dust particles that could cause severe eye irritation. For procedures with a higher risk of splashing, such as transfers or making solutions, a full-face shield should be worn over the safety goggles.

  • Hand Protection :

    • Requirement : Handle with chemical-resistant gloves (e.g., Nitrile rubber) that have been inspected for integrity before use.[5][7]

    • Causality : Gloves are the primary barrier against dermal exposure. Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact with the compound.[7] Contaminated gloves must be disposed of as hazardous waste.[5][7]

  • Body Protection :

    • Requirement : Wear a professional lab coat or chemical-resistant coveralls.[1][8] Closed-toe shoes are mandatory.

    • Causality : Protective clothing prevents the contamination of personal attire and minimizes skin exposure from spills or dust. This is crucial for preventing the transfer of the chemical outside of the laboratory.

  • Respiratory Protection :

    • Requirement : All handling of the solid compound should occur in a certified chemical fume hood to minimize dust generation and inhalation.[1][7][8] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is required.[1][2]

    • Causality : The fine particulate nature of the solid poses a significant inhalation risk. Engineering controls like a fume hood are the first and most effective line of defense. Respirators provide personal protection when engineering controls are insufficient.

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

Procedural Workflow: Preparation and PPE Donning

Properly donning PPE is the first step in establishing a safe work environment. The sequence is designed to prevent cross-contamination.

G cluster_prep Preparation cluster_donning PPE Donning Sequence Prep 1. Verify Fume Hood Operation Area 2. Prepare Work Area (e.g., absorbent liners) Prep->Area Chem 3. Assemble All Necessary Apparatus Area->Chem Shoes 4. Don Closed-Toe Shoes & Lab Coat Resp 5. Fit Respirator (if required) Shoes->Resp Goggles 6. Don Safety Goggles / Face Shield Resp->Goggles Gloves 7. Don Inner Gloves Goggles->Gloves Gloves2 8. Don Outer Gloves (over cuffs) Gloves->Gloves2

Caption: PPE Donning Sequence and Laboratory Preparation.

Step-by-Step Handling Protocol
  • Chemical Handling : All weighing and transfers of solid 4-(Tert-butyl)cyclohexanone oxime must be conducted within a chemical fume hood to control dust.[7][8]

  • Avoid Accumulation : Minimize dust generation and accumulation during handling.[1]

  • Containment : Use appropriate labware (e.g., weighing boats, spatulas) to contain the solid and prevent spills.

  • Immediate Cleanup : Clean up any spills immediately, observing all precautions outlined in the PPE section.[1] Collect spilled material into a suitable, closed container for disposal.[1][7]

Doffing PPE and Disposal

The process of removing PPE is as critical as putting it on. An incorrect doffing sequence can lead to exposure. The goal is to transition from "contaminated" to "clean" without cross-contamination.

G cluster_doffing PPE Doffing & Disposal Sequence cluster_disposal Waste Management OuterGloves 1. Remove Outer Gloves Coat 2. Remove Lab Coat/Coveralls OuterGloves->Coat PPEWaste Dispose of contaminated gloves/liners in hazardous waste. OuterGloves->PPEWaste InnerGloves 3. Remove Inner Gloves Coat->InnerGloves Goggles 4. Remove Goggles / Face Shield InnerGloves->Goggles Resp 5. Remove Respirator (if used) Goggles->Resp Wash 6. Wash Hands Thoroughly Resp->Wash ChemWaste Dispose of excess chemical in hazardous waste.

Caption: Safe PPE Doffing Sequence and Waste Disposal Workflow.

Disposal Plan:

  • Chemical Waste : Dispose of unused 4-(Tert-butyl)cyclohexanone oxime and any grossly contaminated materials in a clearly labeled, sealed hazardous waste container.[2][3][6][7] Do not dispose of it down the drain.[7]

  • Contaminated PPE : Used gloves, disposable liners, and other contaminated disposable materials must be placed in the designated hazardous waste container.[5][7]

  • Regulatory Compliance : All waste disposal must be conducted in accordance with applicable local, state, and federal regulations.[3][6]

Emergency Procedures

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops.

  • Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air immediately.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[1] Do NOT induce vomiting. Call a poison control center or doctor immediately.[3][5]

By integrating this comprehensive PPE and handling strategy into your standard operating procedures, you establish a robust, multi-layered defense system that prioritizes the safety and well-being of all laboratory personnel.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%.
  • Echemi. (2019). 4-tert-Butylcyclohexanone SDS, 98-53-3 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-tert-Butylcyclohexanone.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Cyclohexanone Oxime.
  • Studylib. (n.d.). 4-tert-Butylcyclohexanone MSDS (CAS 98-53-3).
  • Merck Millipore. (n.d.). Safety Data Sheet - 4-tert-Butylcyclohexanone for synthesis.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyclohexanone oxime.
  • PubChem. (n.d.). 4-(Tert-butyl)cyclohexanone oxime. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(tert-Butyl)cyclohexanone oxime.
  • Sika Canada. (2026). Sikasil® WS-304 ME Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling Oxirane, ((2-cyclopentylphenoxy)methyl)-.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.